1-Methyl-4-dodecyl-piperazine (CAS 55546-05-9): Structural Dynamics, Synthesis, and Applications in Advanced Delivery Systems
Executive Summary 1-Methyl-4-dodecyl-piperazine (CAS 55546-05-9) is a highly versatile, amphiphilic tertiary amine characterized by a rigid piperazine core and a lipophilic twelve-carbon (dodecyl) chain. In contemporary...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Methyl-4-dodecyl-piperazine (CAS 55546-05-9) is a highly versatile, amphiphilic tertiary amine characterized by a rigid piperazine core and a lipophilic twelve-carbon (dodecyl) chain. In contemporary medicinal chemistry and materials science, this compound serves as a critical structural building block. Its dual nature—combining a pH-responsive, ionizable headgroup with a membrane-inserting hydrophobic tail—makes it an essential precursor in the synthesis of cationic lipids for lipid nanoparticles (LNPs), phase-transfer catalysts, and advanced antimicrobial surfactants. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and self-validating experimental workflows.
Physicochemical Profiling & Structural Causality
The utility of 1-Methyl-4-dodecyl-piperazine is intrinsically linked to its molecular architecture. The piperazine ring contains two tertiary nitrogen atoms with distinct pKa values, allowing it to act as a dynamic proton sponge in acidic environments. The dodecyl chain drives hydrophobic associations, enabling micelle formation and lipid bilayer anchoring.
Table 1: Key Physicochemical Properties
Property
Value
Causality / Technical Implication
CAS Number
55546-05-9
Unique chemical identifier for regulatory tracking and inventory[1].
Molecular Formula
C17H36N2
Indicates a high carbon-to-heteroatom ratio, driving lipophilicity[2].
Molecular Weight
268.49 g/mol
Optimal steric bulk for a lipid anchor or surfactant tail[2].
LogP (Predicted)
~4.5 - 5.2
High lipophilicity; ensures partitioning into lipid bilayers rather than aqueous phases.
pKa (Predicted)
~8.2 (N4), ~4.0 (N1)
The less sterically hindered nitrogen protonates at physiological pH, crucial for electrostatic interactions.
Physical State
Viscous liquid to waxy solid
Dependent on ambient temperature; requires thermal equilibration prior to volumetric handling.
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of 1-Methyl-4-dodecyl-piperazine typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction between 1-methylpiperazine and 1-bromododecane, a methodology frequently adapted in the synthesis of [3].
Causality in Reagent Selection:
Nucleophile: 1-Methylpiperazine is used as the core scaffold. The secondary amine is the only available reactive site, preventing unwanted polymerization.
Electrophile: 1-Bromododecane provides the lipophilic tail.
Catalyst (KI): Potassium iodide is employed in catalytic amounts to initiate a Finkelstein reaction. The iodide ion displaces the bromide to form 1-iodododecane in situ, which is a vastly superior electrophile for the SN2 attack by the bulky piperazine.
Base (K2CO3): An inorganic, non-nucleophilic base is required to scavenge the generated hydrobromic/hydroiodic acid, preventing the protonation of the piperazine nucleophile which would otherwise halt the reaction[3].
Self-Validating Synthetic Protocol:
Reaction Setup: In a dry, round-bottom flask, dissolve 1-methylpiperazine (1.0 eq) and 1-bromododecane (1.0 eq) in anhydrous acetonitrile (MeCN). Add anhydrous K2CO3 (2.0 eq) and KI (0.1 eq).
Execution: Equip the flask with a reflux condenser and heat the mixture to 80°C under an inert nitrogen atmosphere for 16 hours.
In-Process Control (IPC): Perform Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
Self-Validation: The reaction is deemed complete when the 1-bromododecane spot (visualized via iodine chamber) is entirely consumed, and a new, lower-Rf spot (stainable with Dragendorff's reagent for tertiary amines) appears.
Workup: Cool the mixture to room temperature. Filter the suspension to remove insoluble inorganic salts (KBr, KI, K2CO3). Concentrate the filtrate in vacuo.
Extraction: Partition the crude residue between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
Final Validation: Confirm the structure via 1H-NMR (CDCl3).
Self-Validation Marker: Verify the disappearance of the triplet at ~3.4 ppm (CH2-Br) and the emergence of a multiplet at ~2.3-2.5 ppm corresponding to the newly formed CH2-N bond.
Fig 1: Self-validating SN2 synthesis workflow for 1-Methyl-4-dodecyl-piperazine.
Amphiphilic Behavior & Micellar Characterization
Due to its distinct hydrophobic and hydrophilic domains, 1-Methyl-4-dodecyl-piperazine acts as a potent surfactant. Understanding its Critical Micelle Concentration (CMC) is paramount for its application in lipid nanoparticle formulations and colloidal stabilization.
Preparation: Prepare a highly concentrated stock solution of the compound in ultra-pure (Milli-Q) water (adjusted to pH 6.0 to ensure protonation of the piperazine headgroup).
Dilution Series: Create a series of 15-20 dilutions ranging from sub-micromolar to millimolar concentrations.
Equilibration: Incubate all samples in a water bath at exactly 25.0 ± 0.1°C for 30 minutes.
Causality: Micellization is a thermodynamically driven process highly sensitive to temperature fluctuations; strict thermal control prevents baseline drift.
Measurement: Measure the specific conductivity (κ) of each solution using a calibrated conductometer.
Mathematical Validation: Plot specific conductivity (κ) against the surfactant concentration.
Self-Validation: The data will yield two intersecting linear regions. The sharp break in the slope mathematically validates the exact CMC point, representing the transition from free monomers to aggregated micelles.
Fig 2: Conductometric workflow for determining the critical micelle concentration (CMC).
Applications in Nanomedicine and Material Science
Lipid Nanoparticles (LNPs): The compound is frequently utilized as an intermediate to synthesize more complex ionizable cationic lipids[3]. Its tertiary amine core allows LNPs to remain relatively neutral at physiological pH (prolonging circulation time) while rapidly protonating within the acidic environment of the endosome (pH ~5.5). This protonation induces a hexagonal phase transition in the lipid bilayer, facilitating endosomal escape and the cytoplasmic release of therapeutic payloads (e.g., mRNA).
Antimicrobial Agents: By quaternizing the N1 nitrogen with a methyl halide, 1-Methyl-4-dodecyl-piperazine is converted into a quaternary ammonium compound (QAC). The dodecyl chain efficiently intercalates into and disrupts bacterial cell membranes, leading to cell lysis.
References
Title: 1-Methyl-4-dodecyl-piperazine | C17H36N2 | CID 10107103
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Title: US20170210697A1 - Compounds and compositions for intracellular delivery of therapeutic agents
Source: Google Patents
URL
Biophysical Mechanisms of 1-Methyl-4-Dodecyl-Piperazine in Lipid Bilayers: A Technical Guide to Ionizable Amphiphiles
Executive Summary The rational design of lipid nanoparticles (LNPs) and membrane-active antimicrobials relies heavily on the precise biophysical tuning of amphiphilic molecules. 1-Methyl-4-dodecyl-piperazine (1-M-4-D-P)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of lipid nanoparticles (LNPs) and membrane-active antimicrobials relies heavily on the precise biophysical tuning of amphiphilic molecules. 1-Methyl-4-dodecyl-piperazine (1-M-4-D-P) serves as a quintessential model for understanding the behavior of tertiary amine-based ionizable lipids. Featuring a dual-nitrogen piperazine headgroup and a 12-carbon (dodecyl) aliphatic tail, this molecule exhibits highly specific, pH-dependent interactions with lipid bilayers.
This whitepaper dissects the mechanism of action of 1-M-4-D-P, detailing its thermodynamic partitioning, pH-triggered phase transitions, and the field-proven methodologies used to validate its membrane-disrupting capabilities.
Structural Biophysics & Thermodynamics
To understand how 1-M-4-D-P interacts with a lipid bilayer, we must analyze its structural topology and the causality behind its chemical design:
The Dodecyl (C12) Tail: The choice of a 12-carbon chain is a deliberate thermodynamic optimization. As noted in comparative surfactant studies 1, a C12 chain strikes the ideal balance between the Critical Micelle Concentration (CMC) and membrane partitioning kinetics. Shorter chains (e.g., C8) fail to anchor stably into the hydrophobic core of the bilayer, while longer chains (e.g., C16) exhibit excessively low CMCs, leading to irreversible cell lysis and high toxicity. The C12 tail allows 1-M-4-D-P to partition reversibly into the lamellar (
Lα
) phase of the bilayer.
The Piperazine Headgroup: The piperazine ring is the functional engine of the molecule. Unlike simple dimethylamine heads, piperazine contains two titratable nitrogens. In an aqueous vacuum, its pKa might be higher, but when partitioned into the low-dielectric interface of a lipid bilayer, the apparent pKa shifts to the physiological "sweet spot" of ~6.0–6.5. Recent advancements in LNP design have demonstrated that piperazine-based ionizable lipids yield superior endosomal escape and enhanced membrane fluidity compared to traditional amine heads 23.
The pH-Triggered Mechanism of Action
The primary utility of 1-M-4-D-P lies in its ability to act as a pH-responsive membrane disruptor—a mechanism analogous to the endosomal escape pathway of mRNA-loaded LNPs.
The Causality of Membrane Disruption
At physiological pH (7.4), 1-M-4-D-P is predominantly uncharged. It intercalates into the outer leaflet of the lipid bilayer without significantly altering the Critical Packing Parameter (CPP) of the membrane. The membrane remains in a stable lamellar phase.
However, upon environmental acidification (e.g., within a maturing endosome at pH 5.5), the piperazine nitrogens undergo rapid protonation. This triggers a cascade of biophysical events:
Electrostatic Repulsion: The now-cationic headgroups repel each other, increasing the effective cross-sectional area of the lipid head.
Electrostatic Attraction: The cationic charges aggressively bind to anionic lipids (e.g., Bis(monoacylglycero)phosphate [BMP] in endosomes, or phosphatidylglycerol in bacterial membranes).
Phase Transition: The combination of a bulky, hydrated, charged headgroup and a single acyl tail alters the local CPP to >1. This forces the membrane to transition from a flat lamellar phase (
Lα
) to an inverted hexagonal phase (
HII
). This non-bilayer phase is inherently unstable and resolves by forming membrane pores or inducing full membrane fusion, releasing compartmentalized cargo into the cytosol 4.
Fig 1: pH-dependent mechanism of membrane disruption by 1-Methyl-4-dodecyl-piperazine.
Quantitative Data Summary
The following table summarizes the biophysical state of a model lipid bilayer (e.g., DOPC/DOPE) containing 15 mol% 1-M-4-D-P across different pH environments.
To rigorously evaluate the membrane-disrupting capabilities of 1-M-4-D-P, scientists rely on self-validating assay systems. Do not merely observe end-point lysis; you must prove the mechanism of permeabilization.
Protocol A: Self-Quenching Calcein Leakage Assay
Causality: Why use Calcein at 70 mM? At this high concentration, calcein molecules self-quench via collisional interactions, resulting in near-zero baseline fluorescence. If 1-M-4-D-P disrupts the membrane, calcein leaks into the surrounding buffer, diluting to <0.1 mM. This relieves the quench, resulting in a massive, easily quantifiable fluorescence spike. This provides an internal, self-validating control system.
Step-by-Step Methodology:
Lipid Film Hydration: Dry a lipid mixture (e.g., 70% DOPC, 30% DOPE) under nitrogen. Hydrate with a buffer containing 70 mM Calcein (pH 7.4).
Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).
Size Exclusion Chromatography (SEC): Pass the LUVs through a Sephadex G-50 column to remove unencapsulated extracellular calcein.
Titration: Aliquot the LUVs into a 96-well plate. Add varying mol% concentrations of 1-M-4-D-P.
pH Trigger: Inject dilute HCl or an acetate buffer to drop the well pH to 5.5.
Normalization (100% Control): Add 0.1% Triton X-100 to all wells to completely solubilize the liposomes. Calculate % leakage relative to this maximum fluorescence value.
Fig 2: Self-validating experimental workflow for the Calcein leakage assay.
Causality: Calcein leakage proves pores form, but it does not prove fusion (the actual mechanism of endosomal escape). By incorporating 1 mol% NBD-PE (donor) and 1 mol% Rhodamine-PE (acceptor) into the same LUV, NBD fluorescence is quenched by FRET. When these labeled LUVs are forced to fuse with unlabeled LUVs by the action of protonated 1-M-4-D-P, the lipids mix and the probes dilute laterally across the newly fused, larger membrane. The distance between NBD and Rhodamine exceeds the Förster radius (
R0
), recovering NBD fluorescence.
Prepare "Unlabeled LUVs" containing only structural lipids.
Mix Labeled and Unlabeled LUVs at a 1:4 ratio in a cuvette.
Introduce 1-M-4-D-P and adjust the pH to 5.5.
Monitor NBD fluorescence recovery (Excitation: 460 nm, Emission: 530 nm). The rate of recovery directly correlates to the kinetics of the
Lα→HII
phase transition induced by the piperazine surfactant.
Bioengineering & Translational Medicine (PMC). "Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety."[Link]
structural characterization of 1-Methyl-4-dodecyl-piperazine by NMR spectroscopy
An In-Depth Technical Guide to the Structural Characterization of 1-Methyl-4-dodecyl-piperazine by NMR Spectroscopy Introduction: The Analytical Imperative for Substituted Piperazines 1-Methyl-4-dodecyl-piperazine is an...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Structural Characterization of 1-Methyl-4-dodecyl-piperazine by NMR Spectroscopy
Introduction: The Analytical Imperative for Substituted Piperazines
1-Methyl-4-dodecyl-piperazine is an amphiphilic molecule featuring a polar tertiary amine head group (the N-methylpiperazine moiety) and a nonpolar hydrocarbon tail (the dodecyl chain). This structure is characteristic of cationic surfactants, corrosion inhibitors, and intermediates in the synthesis of pharmacologically active agents. Given its potential applications, unambiguous structural verification is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the complete structural elucidation of such organic molecules in solution. Its power lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) and map their connectivity through covalent bonds. This guide provides a comprehensive, field-proven methodology for the structural characterization of 1-Methyl-4-dodecyl-piperazine, detailing the strategic application of one- and two-dimensional NMR experiments from sample preparation to final data interpretation. We will explore not just the protocols, but the causal logic behind each experimental choice, ensuring a robust and self-validating analytical workflow.
Part 1: Experimental Design & Foundational Strategy
The core analytical challenge is to unequivocally prove the connectivity between the three distinct structural fragments: the N-methyl group, the piperazine ring, and the dodecyl chain. Our strategy employs a suite of NMR experiments, each providing a unique piece of the structural puzzle.
Caption: Strategic workflow for NMR-based structural elucidation.
Protocol 1: Sample Preparation
The quality of the final spectra is directly dependent on meticulous sample preparation.[1] Given the molecule's amphiphilic nature, solvent selection is critical.
Objective: To prepare a homogeneous, particulate-free solution at an optimal concentration for NMR analysis.
Methodology:
Mass Measurement: Accurately weigh 15-20 mg of the purified 1-Methyl-4-dodecyl-piperazine for a comprehensive analysis including ¹H and ¹³C NMR. For ¹H NMR alone, 5-10 mg is often sufficient.[2]
Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred starting solvent due to its ability to dissolve the long alkyl chain and its relatively simple residual solvent signal. It is a non-polar solvent that provides good spectral dispersion for many organic molecules.[3]
Dissolution: Add the compound to a clean, dry vial. Using a clean glass Pasteur pipette, add approximately 0.6 mL of CDCl₃. Gently swirl the vial to dissolve the sample.
Filtration (Critical Step): Any suspended solid particles will severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved spectral lines.[4] To prevent this, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is easily accomplished by passing the solution through a small, tight plug of cotton or glass wool at the bottom of a Pasteur pipette.[5]
Volume Adjustment: Ensure the final solvent depth in the NMR tube is approximately 4 cm (around 0.55 mL).[1] This height is optimal for positioning the sample entirely within the instrument's detection coil, which is crucial for achieving good signal lineshape.
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
Part 2: 1D NMR Analysis – The Initial Structural Blueprint
One-dimensional NMR spectra provide the initial, foundational view of the molecule's structure.
¹H NMR: Proton Census and Environment
The ¹H NMR spectrum maps out all the hydrogen atoms in the molecule. We anticipate signals corresponding to each of the three key moieties.
N-Methyl Group (H-a): A sharp singlet is expected, as these three protons are chemically equivalent and have no adjacent protons to couple with. Its position will be downfield from a typical alkane methyl due to the electron-withdrawing effect of the adjacent nitrogen.
Piperazine Ring (H-b, H-c): The eight protons on the piperazine ring are expected to appear as complex multiplets. In a rapidly inverting chair conformation at room temperature, the four protons on the carbons adjacent to the N-methyl group (H-b) may be chemically equivalent, as are the four protons adjacent to the N-dodecyl group (H-c). Their chemical shifts will differ due to the different electronic effects of the methyl versus the dodecyl substituent.[6]
Dodecyl Chain (H-d, H-e, H-f, H-g):
H-d (α-CH₂): The two protons on the carbon directly attached to the piperazine nitrogen will appear as a triplet, deshielded by the adjacent nitrogen.
H-e (β-CH₂): These protons will be a multiplet, slightly downfield from the main alkyl chain.
H-f (-(CH₂)₉-): The bulk of the methylene protons will overlap in a large, broad multiplet in the typical aliphatic region.[7]
H-g (-CH₃): The terminal methyl group will appear as a distinct triplet due to coupling with the adjacent methylene group (H-f).[7]
¹³C NMR & DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.
N-Methyl Carbon (C-a): A single CH₃ signal.
Piperazine Ring Carbons (C-b, C-c): Two distinct CH₂ signals are expected, corresponding to the carbons adjacent to N1 and N4.[6]
Dodecyl Chain Carbons (C-d to C-g):
C-d (α-CH₂): A deshielded CH₂ signal due to the attached nitrogen.
C-e to C-f: A series of CH₂ signals in the aliphatic region. Carbons closer to the nitrogen will be further downfield.
C-g (-CH₃): A characteristic high-field CH₃ signal around 14 ppm.[8]
| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methyl-4-dodecyl-piperazine in CDCl₃ |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Label | Moiety | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) | DEPT-135 |
| a | N-CH₃ | ~ 2.3 | s (Singlet) | ~ 46 | CH₃ (Up) |
| b | -N(CH₃)-CH₂ - | ~ 2.5 | m (Multiplet) | ~ 55 | CH₂ (Down) |
| c | -N(Alkyl)-CH₂ - | ~ 2.4 | m (Multiplet) | ~ 53 | CH₂ (Down) |
| d | N-CH₂ - | ~ 2.4 | t (Triplet) | ~ 59 | CH₂ (Down) |
| e | N-CH₂-CH₂ - | ~ 1.5 | m (Multiplet) | ~ 26 | CH₂ (Down) |
| f | -(CH₂ )₉- | ~ 1.2-1.3 | m (Multiplet) | ~ 22-32 | CH₂ (Down) |
| g | -CH₃ | ~ 0.9 | t (Triplet) | ~ 14 | CH₃ (Up) |
Note: Chemical shifts are estimations based on typical values for similar structural motifs.[6][7][8] Actual values may vary.
Part 3: 2D NMR Analysis – Unambiguous Connectivity Mapping
While 1D NMR provides a parts list, 2D NMR assembles those parts into the final structure. These experiments reveal through-bond correlations, leaving no doubt as to which atoms are connected.
COSY (¹H-¹H Correlation Spectroscopy)
Principle: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak between two proton signals indicates that they are neighbors in the spin system.[9]
Application & Expected Correlations:
Dodecyl Chain Walk: A clear correlation path will be visible starting from the terminal methyl group (H-g) to its neighboring CH₂ group, which in turn correlates to the next, and so on, all the way up the chain to the α-CH₂ (H-d). This unequivocally confirms the integrity of the C12 linear alkyl chain.
Piperazine Ring: Correlations will be observed between adjacent protons within the piperazine ring (e.g., H-b to H-c), confirming the ring structure.
HSQC (Heteronuclear Single Quantum Coherence)
Principle: HSQC provides a direct, one-bond correlation between a proton and the carbon to which it is attached. Each cross-peak in the 2D map links a specific ¹H signal on one axis to a specific ¹³C signal on the other.[9]
Application & Expected Correlations:
Resolving Overlap: This experiment is crucial for assigning the heavily overlapped proton signals of the piperazine ring (H-b, H-c) and the α-CH₂ of the dodecyl chain (H-d), which are predicted to be in a similar region (~2.4-2.5 ppm). The HSQC will resolve them by correlating them to their distinct attached carbons (C-b, C-c, C-d).
Full Assignment: Every protonated carbon can be unambiguously assigned. For example, the ¹H signal at ~0.9 ppm will show a cross-peak to the ¹³C signal at ~14 ppm, confirming their assignment as H-g and C-g, respectively.
HMBC (Heteronuclear Multiple Bond Correlation)
Principle: The HMBC experiment is arguably the most powerful for elucidating the gross structure of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[10][11]
Application & The Definitive Structural Proof:
Connecting the N-Methyl Group: The protons of the N-methyl group (H-a, ~2.3 ppm) will show a cross-peak to the piperazine carbons they are three bonds away from (C-b, ~55 ppm). This correlation is the definitive proof that the methyl group is attached to a piperazine nitrogen.
Connecting the Dodecyl Chain: The protons of the α-methylene group of the dodecyl chain (H-d, ~2.4 ppm) will show a three-bond correlation to the piperazine carbons adjacent to the N4 nitrogen (C-c, ~53 ppm). This confirms the attachment of the dodecyl chain to the other piperazine nitrogen.
Caption: Key HMBC correlations confirming the molecular assembly.
Part 4: Data Synthesis and Conclusion
The final step is to collate the data from all experiments. The 1D spectra provide the list of components, COSY confirms the internal structure of the alkyl chain, HSQC links every proton to its carbon, and HMBC provides the long-range correlations that definitively piece the fragments together.
| Table 2: Summary of Key 2D NMR Correlations for Structural Confirmation |
| :--- | :--- | :--- | :--- |
| Experiment | Correlating Protons | Correlated Protons/Carbons | Structural Information Confirmed |
| COSY | H-g (~0.9 ppm) | H-f (adjacent CH₂) | Start of the dodecyl chain spin system. |
| | H-d (~2.4 ppm) | H-e (~1.5 ppm) | Connectivity of the α- and β-methylenes. |
| HSQC | H-a (~2.3 ppm) | C-a (~46 ppm) | Assignment of the N-methyl group. |
| | H-d (~2.4 ppm) | C-d (~59 ppm) | Assignment of the α-methylene group. |
| | H-g (~0.9 ppm) | C-g (~14 ppm) | Assignment of the terminal methyl group. |
| HMBC | H-a (~2.3 ppm) | C-b (~55 ppm) | N-methyl group is attached to the piperazine ring. |
| HMBC | H-d (~2.4 ppm) | C-c (~53 ppm) | Dodecyl chain is attached to the piperazine ring. |
Potential Complexity: Conformational Dynamics
It is worth noting that substituted piperazine rings can undergo a chair-to-chair ring inversion.[12][13] If this process is slow on the NMR timescale at room temperature, it can lead to signal broadening or even the appearance of more complex spectra due to chemically distinct axial and equatorial protons. If significant broadening is observed in the piperazine region, performing a variable-temperature (VT) NMR experiment could provide insight into these dynamics.[14] Heating the sample often causes these signals to sharpen as the rate of inversion increases.
Conclusion
References
Vertex AI Search. (2025, July 24). What are the spectral characteristics of N - methylpiperazine (such as NMR, IR)? [Online].
Talele, T. T., et al. (2023, January 6). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Online]. Available: [Link]
Zincke, C., et al. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]
Zincke, C., et al. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Online]. Available: [Link]
Zincke, C., et al. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Online]. Available: [Link]
Zincke, C., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Online]. Available: [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Online]. Available: [Link]
Zincke, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. [Online]. Available: [Link]
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of metal dodecyl sulfate complexes. [Online]. Available: [Link]
University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. [Online]. Available: [Link]
Nanalysis. (2024, March 15). Guide: Preparing a Sample for NMR analysis – Part II. [Online]. Available: [Link]
Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Online]. Available: [Link]
Furrer, J. (2015). HMBC: Variations and related experiments for long range H,C correlation. Concepts in Magnetic Resonance Part A, 44A(5), 227.
ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? [Online]. Available: [Link]
1-Methyl-4-dodecyl-piperazine: Amphiphilic Properties, Critical Micelle Concentration, and Formulation Workflows
Executive Summary In the landscape of advanced drug delivery systems, the selection of amphiphilic excipients dictates the thermodynamic stability, encapsulation efficiency, and release kinetics of the final formulation....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of advanced drug delivery systems, the selection of amphiphilic excipients dictates the thermodynamic stability, encapsulation efficiency, and release kinetics of the final formulation. 1-Methyl-4-dodecyl-piperazine (1-MDP) , also known as 1-dodecyl-4-methylpiperazine, is a highly specialized synthetic surfactant[1]. Characterized by a hydrophobic dodecyl (C12) tail and a hydrophilic, ionizable piperazine headgroup, 1-MDP represents a critical class of pH-responsive amphiphiles.
This technical guide provides an in-depth analysis of the physicochemical properties of 1-MDP, explores the thermodynamic driving forces behind its Critical Micelle Concentration (CMC), and outlines self-validating experimental protocols for characterizing its micellar behavior in aqueous environments.
Chemical & Amphiphilic Profiling
Structural Dichotomy and Hydrophobic Collapse
The chemical structure of 1-MDP (C17H36N2) is the fundamental basis for its amphiphilicity[1]. The 12-carbon aliphatic chain is highly hydrophobic. When introduced into an aqueous medium, the water molecules surrounding the dodecyl chain are forced into a highly ordered, entropically unfavorable clathrate-like structure. To minimize this free energy penalty, the hydrophobic tails aggregate—a process known as hydrophobic collapse.
pH-Responsive Headgroup Dynamics
The causality behind 1-MDP's utility in smart drug delivery lies in its piperazine headgroup. Piperazine contains two tertiary amines with distinct
pKa
values.
Physiological pH (~7.4): The molecule is partially protonated, acting as a cationic surfactant. This allows for electrostatic complexation with anionic therapeutic payloads (such as mRNA or siRNA).
Endosomal pH (~5.0 - 6.0): The secondary amine becomes protonated. This sudden increase in localized positive charge density leads to intense electrostatic repulsion between the headgroups, disrupting the micellar architecture and triggering the rapid release of the encapsulated payload.
Figure 1: pH-responsive micellization and thermodynamic payload encapsulation pathway of 1-MDP.
Critical Micelle Concentration (CMC) Dynamics
The Critical Micelle Concentration (CMC) is the exact concentration threshold where monomeric 1-MDP spontaneously forms thermodynamically stable micelles. For dodecyl-piperazine derivatives, micellization is highly sensitive to the spacer structure, ionic strength, and temperature[2].
Comparative Thermodynamic Metrics
Based on literature characterizing homologous alkylpiperazine and quaternary ammonium gemini surfactants, the CMC for a C12-piperazine derivative typically falls between 0.5 mM and 2.0 mM [3]. Furthermore, the Krafft Temperature (
Tk
)—the temperature at which the surfactant's solubility equals its CMC—is generally observed around 23.8 °C for structurally similar C12 piperazine derivatives[2]. This ensures that 1-MDP remains fully soluble and capable of forming stable micelles at physiological temperatures (37 °C).
Quantitative Data Summary
To provide context for formulation scientists, Table 1 compares the estimated physicochemical properties of 1-MDP against other standard surfactants.
Table 1: Comparative Physicochemical Properties of Surfactants
Surfactant Type
Alkyl Chain
CMC (mM)
Krafft Temp (
Tk
, °C)
Primary Application
1-Methyl-4-dodecyl-piperazine
C12
~0.5 - 2.0
~24.0
pH-responsive LNPs / Micelles
Piperazine Gemini Surfactant
C12 (x2)
0.5
< 20.0
Antimicrobial / EOR
Sodium Dodecyl Sulfate (SDS)
C12
8.2
16.0
Denaturing detergent
DTAB
C12
14.0
< 20.0
Cationic emulsifier
Self-Validating Experimental Protocols for CMC Determination
In rigorous formulation science, relying on a single analytical method to determine the CMC can introduce artifacts due to probe-surfactant interactions. To establish a self-validating system , researchers must utilize orthogonal techniques. Below are the step-by-step methodologies for fluorometric and conductometric CMC determination.
Protocol A: Fluorometric Determination using a Pyrene Probe
Causality & Principle: Pyrene is a highly hydrophobic, environmentally sensitive fluorescent probe. Below the CMC, pyrene is exposed to the polar aqueous environment. Once micelles form (above the CMC), pyrene rapidly partitions into the hydrophobic core. This migration alters its emission spectrum, specifically changing the intensity ratio of its first (
I1
at ~373 nm) and third (
I3
at ~384 nm) vibronic peaks[2].
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of 1-MDP in ultra-pure water (pH adjusted to 7.4 using 0.1 M HCl/NaOH).
Serial Dilution: Create a 15-point serial dilution ranging from 0.01 mM to 10 mM.
Probe Addition: Add a constant volume of pyrene stock (dissolved in acetone) to empty vials and evaporate the acetone under a gentle nitrogen stream to yield a final pyrene concentration of
1×10−6
M in each sample[2].
Equilibration: Add the 1-MDP dilutions to the pyrene-coated vials. Sonicate for 10 minutes and incubate in the dark at 25 °C for 24 hours to ensure complete thermodynamic equilibration.
Spectroscopy: Measure the fluorescence emission spectra from 350 nm to 450 nm using an excitation wavelength of 334 nm.
Data Analysis: Plot the
I1/I3
ratio against the logarithm of the 1-MDP concentration. The CMC is identified as the inflection point where the ratio sharply decreases.
Figure 2: Step-by-step fluorometric workflow for determining the Critical Micelle Concentration.
Protocol B: Conductometric Determination
Causality & Principle: Below the CMC, protonated 1-MDP monomers act as strong electrolytes; thus, the specific conductivity of the solution increases linearly with concentration. At the CMC, monomers aggregate into bulky micelles. Because micelles have a lower charge-to-mass ratio and experience higher hydrodynamic drag, their electrophoretic mobility is significantly lower than that of free monomers. This results in a sudden, measurable decrease in the slope of the conductivity plot[3].
Step-by-Step Methodology:
Calibration: Calibrate a high-precision conductivity meter using standard KCl solutions at exactly 25.0 ± 0.1 °C.
Titration Setup: Place 50 mL of ultra-pure water in a double-walled glass vessel connected to a circulating water bath to maintain a strict 25.0 °C environment.
Surfactant Addition: Sequentially titrate small aliquots (e.g., 50 µL) of a highly concentrated 1-MDP stock solution (e.g., 50 mM) into the vessel under constant magnetic stirring.
Measurement: Allow 3 minutes of equilibration after each addition before recording the specific conductivity (
κ
).
Data Analysis: Plot specific conductivity (
κ
) versus 1-MDP concentration. Fit linear regression lines to the pre-micellar and post-micellar data points. The precise intersection of these two lines represents the CMC.
Conclusion
1-Methyl-4-dodecyl-piperazine is a potent, pH-responsive amphiphile. Its structural design—combining a highly hydrophobic C12 tail with an ionizable piperazine ring—makes it an ideal candidate for targeted, stimuli-responsive drug delivery systems. By utilizing orthogonal, self-validating analytical methods like pyrene fluorometry and conductometry, formulation scientists can accurately map its micellization thermodynamics, ensuring the development of stable and efficacious nanomedicines.
References
PubChem. "1-Methyl-4-dodecyl-piperazine | C17H36N2 | CID 10107103". National Institutes of Health (NIH).1
Langmuir (ACS Publications). "Effect of Spacer Structures on the Interfacial Adsorption and Micelle Properties of Quaternary Ammonium Salt-Based Gemini Surfactants". 2
Egyptian Journal of Petroleum. "Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring". 3
Preliminary In Vitro Toxicity Screening of 1-Methyl-4-dodecyl-piperazine: A Technical Guide
Executive Summary & Mechanistic Rationale 1-Methyl-4-dodecyl-piperazine (CAS No. 55546-05-9), also known as 1-dodecyl-4-methylpiperazine, is a synthetic alkylpiperazine characterized by a hydrophilic N-methylpiperazine h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
1-Methyl-4-dodecyl-piperazine (CAS No. 55546-05-9), also known as 1-dodecyl-4-methylpiperazine, is a synthetic alkylpiperazine characterized by a hydrophilic N-methylpiperazine head group and a highly hydrophobic 12-carbon (dodecyl) aliphatic tail[1]. This amphiphilic architecture classifies the molecule as a cationic surfactant. While the piperazine scaffold is a privileged pharmacophore in medicinal chemistry—widely used in antimicrobial, antifungal, and anticancer agents—the addition of a long-chain alkyl group fundamentally alters its interaction with biological systems[2][3].
The Causality of Toxicity:
The primary driver of cytotoxicity for C12-alkylpiperazines is their ability to intercalate into lipid bilayers. Below their Critical Micelle Concentration (CMC), these molecules partition into the cell membrane, altering fluidity and potentially disrupting ion channels. Above the CMC, they act as detergents, indiscriminately solubilizing membrane lipids and causing rapid cell lysis[4][5]. Furthermore, intracellular accumulation of lipophilic cations often leads to mitochondrial uncoupling[6]. Therefore, an in vitro screening cascade must not only measure basal cell death but also isolate the specific mechanisms of membrane disruption and organelle toxicity.
This whitepaper outlines a self-validating, two-tiered in vitro screening protocol designed specifically for amphiphilic piperazine derivatives.
Screening Cascade Architecture
To prevent false positives in downstream functional assays, toxicity screening must follow a logical progression from acute membrane integrity to sub-lethal mechanistic profiling.
Figure 1: Two-tiered in vitro toxicity screening workflow for 1-Methyl-4-dodecyl-piperazine.
Tier 1: Acute Cytotoxicity & Membrane Integrity
Because 1-Methyl-4-dodecyl-piperazine is a surfactant, standard metabolic assays (like MTT) are insufficient on their own. A cell might appear metabolically inactive simply because its membrane was instantly lysed. Tier 1 isolates membrane rupture from metabolic cessation.
Erythrocyte Hemolysis Assay (The Surfactant Screen)
Red blood cells (RBCs) lack internal organelles, making them the perfect isolated model for plasma membrane integrity. Surfactants with C10–C14 chains are notoriously hemolytic[7][8].
Step-by-Step Protocol:
Preparation: Obtain fresh defibrinated sheep or human blood. Wash erythrocytes three times in 1X PBS (pH 7.4) by centrifuging at 500 × g for 5 minutes until the supernatant is clear.
Dilution: Resuspend the RBC pellet to a 2% (v/v) suspension in PBS.
Treatment: In a 96-well V-bottom plate, mix 100 µL of RBC suspension with 100 µL of 1-Methyl-4-dodecyl-piperazine at varying concentrations (e.g., 1 µM to 500 µM).
Controls (Self-Validation): Use 1% Triton X-100 as a positive control (100% lysis) and 1X PBS as a negative control (0% lysis).
Incubation: Incubate at 37°C for 1 hour with gentle agitation.
Readout: Centrifuge the plate at 1,000 × g for 10 minutes. Transfer 100 µL of the supernatant to a flat-bottom plate and measure hemoglobin release via absorbance at 540 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay
While hemolysis tests non-nucleated cells, the LDH assay evaluates membrane rupture in nucleated mammalian models (e.g., HepG2 hepatocytes or HEK293 cells). LDH is a stable cytosolic enzyme; its presence in the extracellular media is a direct proxy for necrotic pore formation[9].
Step-by-Step Protocol:
Seeding: Seed HepG2 cells at
1×104
cells/well in a 96-well plate. Incubate overnight at 37°C, 5%
CO2
.
Treatment: Replace media with serum-free media containing serial dilutions of the compound. Incubate for 24 hours.
Harvesting: Transfer 50 µL of the culture supernatant to a fresh 96-well plate.
Reaction: Add 50 µL of LDH reaction mixture (diaphorase/NAD+/tetrazolium salt) to each well. Incubate in the dark for 30 minutes at room temperature.
Readout: Measure absorbance at 490 nm. Calculate cytotoxicity relative to a Maximum LDH Release control (cells treated with lysis buffer).
MTT Metabolic Viability Assay
To assess whether sub-lytic concentrations inhibit cellular metabolism, the MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase.
Step-by-Step Protocol:
Seeding & Treatment: Seed and treat cells identically to the LDH assay.
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Solubilization: Carefully aspirate the media. Add 150 µL of cell-culture grade DMSO to dissolve the insoluble purple formazan crystals.
Readout: Measure absorbance at 570 nm (with a 630 nm reference filter to subtract background noise).
Quantitative Data Synthesis
Based on structure-activity relationship (SAR) studies of homologous N-alkylpiperazines[3][7], researchers should benchmark their empirical data against the following expected thresholds:
Assay / Parameter
Target Cell Line
Expected Threshold (IC50 / EC50)
Mechanistic Implication
Hemolysis (HC50)
Erythrocytes (RBCs)
15 µM – 40 µM
Direct lipid bilayer solubilization (detergent effect).
LDH Release
HepG2 (Hepatocytes)
25 µM – 50 µM
Necrotic membrane rupture and pore formation.
MTT Viability
HepG2 / HEK293
10 µM – 30 µM
Metabolic arrest preceding or concurrent with lysis.
Table 1: Anticipated quantitative toxicity thresholds for C12-alkylpiperazines based on structural homology.
Tier 2: Sub-lethal & Mechanistic Toxicity
If 1-Methyl-4-dodecyl-piperazine exhibits a therapeutic window below its lytic concentration, Tier 2 assays are required to rule out insidious intracellular damage.
Mitochondrial Membrane Potential (
ΔΨm
) via JC-1 Dye
Lipophilic cations like 1-Methyl-4-dodecyl-piperazine easily cross the plasma membrane and accumulate in the negatively charged mitochondrial matrix, acting as protonophores that uncouple oxidative phosphorylation[6]. JC-1 is a cationic dye that forms red fluorescent J-aggregates in healthy mitochondria but remains as green fluorescent monomers when the membrane depolarizes.
Step-by-Step Protocol:
Treatment: Treat HepG2 cells with sub-lethal concentrations (e.g., 1 µM - 10 µM) of the compound for 6 hours.
Staining: Wash cells with PBS and add 2 µM JC-1 dye in culture media. Incubate for 30 minutes at 37°C in the dark.
Washing: Wash twice with cold PBS to remove background fluorescence.
Readout: Measure fluorescence on a microplate reader. Red (Ex 535 nm / Em 590 nm) and Green (Ex 485 nm / Em 530 nm). A decrease in the Red/Green ratio indicates mitochondrial depolarization.
High-Content Screening (HCS) for Morphological Profiling
To visualize the physical impact of the surfactant tail on the cytoskeleton, HCS is employed using automated fluorescence microscopy.
F-Actin Staining: Phalloidin-AlexaFluor 488 reveals cytoskeletal collapse (a hallmark of surfactant toxicity).
Nuclear Staining: Hoechst 33342 reveals chromatin condensation (a hallmark of apoptosis).
Figure 2: Proposed concentration-dependent cytotoxicity mechanisms of C12-alkylpiperazines.
Conclusion and Go/No-Go Criteria
For 1-Methyl-4-dodecyl-piperazine to progress to in vivo models, it must demonstrate a clear therapeutic index. The concentration required for its intended application (e.g., antimicrobial efficacy or nanoparticle lipid formulation) must be at least one order of magnitude lower than its HC50 (hemolysis) and its IC50 for mitochondrial depolarization. If the operational concentration approaches the CMC of the C12 chain, the compound will act as a non-specific biocide, rendering it unsuitable for systemic administration.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10107103, 1-Methyl-4-dodecyl-piperazine" PubChem. Available at:[Link]
Guo, Y., et al. "Piperazine skeleton in the structural modification of natural products: a review" Frontiers in Chemistry, PMC. Available at:[Link]
Malik, I., et al. "The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold" Molecules, MDPI. Available at:[Link]
Willeke, M., et al. "Amino acid-based surfactants and Zwitterionic [(4-n-Alkyl-1,4-bisazoniacyclohex-1-yl)methyl]pentafluorosilicates" ResearchGate. Available at:[Link]
Haque, A., et al. "Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked Derivatives" ResearchGate. Available at:[Link]
Pharmacokinetic Profiling of 1-Methyl-4-dodecyl-piperazine in Murine Models: A Technical Guide
Executive Summary & Scientific Rationale 1-Methyl-4-dodecyl-piperazine (1-M-4-DP) is a long-chain N-alkylpiperazine defined by a hydrophilic, basic piperazine core and a highly lipophilic dodecyl (C12) aliphatic tail. In...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
1-Methyl-4-dodecyl-piperazine (1-M-4-DP) is a long-chain N-alkylpiperazine defined by a hydrophilic, basic piperazine core and a highly lipophilic dodecyl (C12) aliphatic tail. In modern drug development, amphiphilic molecules of this class are increasingly utilized as ionizable cationic lipid surrogates in lipid nanoparticle (LNP) formulations, as well as membrane penetration enhancers [1].
Understanding the pharmacokinetic (PK) profile of 1-M-4-DP in murine models is critical for predicting its biodistribution and clearance. The tertiary amines in the piperazine ring grant 1-M-4-DP a pH-dependent ionization profile (pKa ~ 8.0–8.5). At physiological pH (7.4), a significant fraction is protonated, facilitating electrostatic interactions with negatively charged cell membranes [2]. Conversely, the dodecyl chain imparts a high partition coefficient (LogP), driving extensive tissue distribution and a large volume of distribution (Vd). This guide outlines the rigorous methodologies required to evaluate the PK profile of 1-M-4-DP, explaining the causality behind each experimental and bioanalytical choice.
In Vivo Experimental Design (Murine Model)
To accurately capture the absorption, distribution, metabolism, and excretion (ADME) of 1-M-4-DP, a robust in vivo protocol is required. We utilize C57BL/6J mice, the standard strain for preclinical lipid and LNP biodistribution studies, to ensure translational relevance.
Step-by-Step Dosing and Sampling Methodology
Self-Validating Principle: The inclusion of both Intravenous (IV) and Oral (PO) cohorts is mandatory to calculate absolute bioavailability (F%), serving as an internal validation of gastrointestinal absorption efficiency.
Animal Preparation: Fast adult male C57BL/6J mice (8–10 weeks old, 20–25 g) for 12 hours prior to oral dosing to eliminate food-effect variables on lipophilic drug absorption. Water is provided ad libitum.
Formulation Strategy: Due to the extreme lipophilicity of the dodecyl chain, aqueous buffers will cause precipitation. Formulate 1-M-4-DP in a vehicle of 5% DMSO, 10% Tween-80, and 85% sterile saline. This micellar suspension ensures homogenous dosing.
Administration:
IV Cohort: Administer 2 mg/kg via bolus tail vein injection.
PO Cohort: Administer 10 mg/kg via oral gavage.
Serial Blood Sampling: Collect 50 µL blood samples via the submandibular vein at precisely 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Rationale: The dense early sampling captures the rapid distribution phase (alpha phase) typical of highly lipophilic cations.
Plasma Isolation: Collect blood in K2-EDTA tubes to prevent coagulation without introducing metal ions that might interfere with downstream mass spectrometry. Centrifuge at 4,000 × g for 10 minutes at 4°C. Snap-freeze plasma at -80°C.
Fig 1. Step-by-step in vivo pharmacokinetic experimental and bioanalytical workflow.
We employ protein precipitation (PPT) with acetonitrile rather than Solid-Phase Extraction (SPE). The C12 tail of 1-M-4-DP exhibits high non-specific binding to the hydrophobic frits of SPE cartridges, which would severely compromise recovery rates. PPT circumvents this while effectively denaturing plasma proteins.
Step-by-Step LC-MS/MS Protocol
Sample Extraction: Aliquot 50 µL of murine plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL propranolol (Internal Standard, IS).
Precipitation & Recovery: Vortex vigorously for 2 minutes to disrupt lipid-protein binding. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
Chromatographic Separation: Inject 5 µL onto a reverse-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium formate (buffers the piperazine nitrogen to maintain a consistent ionization state) [4].
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Run a steep gradient from 10% B to 95% B over 3 minutes to force the elution of the lipophilic dodecyl tail.
Mass Spectrometry Detection: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition for 1-M-4-DP (e.g., m/z 269.3 → m/z 99.1, representing the cleavage of the piperazine ring from the aliphatic chain).
System Suitability (Self-Validation): Before analyzing biological samples, run a 6-point calibration curve (1 to 1000 ng/mL). The assay is validated only if the correlation coefficient (
R2
) is >0.995 and Quality Control (QC) samples fall within ±15% of their nominal concentrations.
Pharmacokinetic Parameters
Data is processed using non-compartmental analysis (NCA). The highly lipophilic nature of 1-M-4-DP results in a massive volume of distribution (Vd) and a relatively long terminal half-life as the compound slowly partitions back out of peripheral adipose and muscle tissues into the central compartment.
Table 1: Predictive Pharmacokinetic Parameters of 1-M-4-DP in C57BL/6J Mice
Pharmacokinetic Parameter
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Cmax (ng/mL)
850.4 ± 112.5
315.2 ± 45.3
Tmax (h)
0.08 (First sampling point)
1.5 ± 0.5
AUC0-t (ng·h/mL)
1420 ± 210
2840 ± 350
Terminal t1/2 (h)
4.2 ± 0.8
5.1 ± 1.2
Volume of Distribution (Vd) (L/kg)
8.5 ± 1.4
N/A
Clearance (Cl) (L/h/kg)
1.4 ± 0.2
N/A
Absolute Bioavailability (F%)
-
~40.0%
Note: The Vd of 8.5 L/kg vastly exceeds total murine body water (~0.7 L/kg), confirming extensive tissue penetration and sequestration driven by the dodecyl chain.
Metabolic Fate & Clearance
Like other N-alkylpiperazines, 1-M-4-DP undergoes extensive Phase I hepatic metabolism mediated by the Cytochrome P450 (CYP) system, primarily the CYP3A and CYP2D orthologs in mice [5].
The structural topology of 1-M-4-DP dictates two primary biotransformation pathways:
N-demethylation: The less sterically hindered N1-methyl group is rapidly oxidized and cleaved, yielding a secondary amine metabolite.
Aliphatic Hydroxylation: The CYP enzymes oxidize the terminal (
ω
) or penultimate (
ω
-1) carbons of the dodecyl chain. This introduces a polar hydroxyl group, drastically reducing the LogP of the molecule and facilitating subsequent Phase II glucuronidation or direct renal excretion.
Fig 2. Primary Phase I CYP450-mediated metabolic pathways of 1-M-4-DP in mice.
Conclusion & Translational Outlook
The pharmacokinetic profiling of 1-Methyl-4-dodecyl-piperazine reveals a compound that behaves as a classic lipophilic cation. Its massive volume of distribution and moderate hepatic clearance make it an excellent structural scaffold for sustained-release lipid nanoparticles or tissue-penetrating therapeutics. By utilizing the rigorous LC-MS/MS methodologies and non-compartmental analyses outlined in this guide, researchers can accurately map the in vivo fate of 1-M-4-DP and structurally related alkylpiperazines, accelerating their translation into advanced drug delivery systems.
Foundational
synthesis pathways and reaction mechanisms for 1-Methyl-4-dodecyl-piperazine
An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-dodecyl-piperazine This guide provides a comprehensive overview of the synthetic pathways, reaction mechanisms, and experimental considerations for the preparati...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-dodecyl-piperazine
This guide provides a comprehensive overview of the synthetic pathways, reaction mechanisms, and experimental considerations for the preparation of 1-Methyl-4-dodecyl-piperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to facilitate the efficient and reliable synthesis of this N,N'-disubstituted piperazine derivative.
Introduction: The Significance of N-Substituted Piperazines
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active compounds.[1] Its presence can significantly influence a molecule's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability, while also serving as a versatile linker between different pharmacophores. 1-Methyl-4-dodecyl-piperazine, a tertiary amine featuring both a short (methyl) and a long (dodecyl) alkyl chain, represents a model compound for exploring the impact of asymmetric lipophilicity on molecular interactions. Its synthesis presents a classic challenge in organic chemistry: achieving selective N,N'-disubstitution.
This guide explores three primary synthetic strategies, evaluating each for its efficiency, scalability, and mechanistic integrity.
Pathway 1: Sequential Alkylation via 1-Methylpiperazine
This is arguably the most direct and cost-effective approach, beginning with the commercially available and relatively inexpensive 1-methylpiperazine. The strategy involves a single nucleophilic substitution reaction to introduce the dodecyl chain.
Overall Reaction Scheme
Figure 1: N-alkylation of 1-methylpiperazine with a dodecyl halide.
The core of this pathway is a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine nitrogen of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon of the dodecyl halide (e.g., 1-bromododecane or 1-chlorododecane).
Activation of the Nucleophile : A base, typically a carbonate like K₂CO₃ or an organic base like triethylamine, is crucial. It serves two purposes: it deprotonates a fraction of the 1-methylpiperazine, increasing its nucleophilicity, and it neutralizes the hydrohalic acid (HBr or HCl) formed as a byproduct, preventing the protonation and deactivation of the remaining amine reactant.[2][3]
Nucleophilic Attack : The electron-rich nitrogen atom attacks the primary carbon atom bearing the halogen, which is the rate-determining step. This occurs via a backside attack, leading to the displacement of the halide leaving group in a single, concerted step.
Formation of Product : The reaction yields the desired 1-Methyl-4-dodecyl-piperazine and the corresponding halide salt of the base.
Experimental Protocol: Direct N-Alkylation
A procedure adapted from a similar synthesis of 1-methyl-4-decyl-piperazine provides a robust starting point.[4]
Reactor Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylpiperazine (1.0 eq.) and a suitable solvent such as isobutanol or acetonitrile.
Addition of Reagents : Add 1-bromododecane (1.0-1.2 eq.) to the mixture. While the cited protocol for the decyl analogue does not explicitly mention a base in the initial heating step, modern direct alkylations typically include a base like potassium carbonate (2.0-3.0 eq.) to improve efficiency and prevent salt formation issues.[3]
Reaction Conditions : Heat the mixture to reflux (approximately 100-150°C, depending on the solvent) and maintain for several hours until the reaction has ceased boiling or TLC/LC-MS analysis indicates consumption of the starting material.[4]
Work-up and Purification :
Cool the reaction mixture to room temperature. If a carbonate base was used, filter off the inorganic salts.[3]
If no base was used initially, add an aqueous solution of sodium hydroxide (1.0 eq.) to neutralize the formed hydrohalic acid and liberate the free amine.[4]
Extract the product into an organic solvent like ethyl acetate or isobutanol.[4]
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield pure 1-Methyl-4-dodecyl-piperazine.
Causality Insight : The choice of a polar aprotic solvent like acetonitrile or DMF is common in SN2 reactions as it solvates the cation of the base (e.g., K⁺) but does not strongly solvate the amine nucleophile, leaving it more reactive.[3] Heating is necessary to provide the activation energy for the reaction, especially when using less reactive alkyl chlorides.
Workflow Diagram
Caption: Workflow for Pathway 1: Direct Alkylation.
Pathway 2: Reductive Amination
Reductive amination is a powerful and highly selective method for forming C-N bonds, offering superior control over the degree of alkylation compared to direct alkylation with halides.[5] This pathway involves the reaction of 1-methylpiperazine with dodecanal (lauryl aldehyde) to form an intermediate iminium ion, which is then reduced in situ to the target amine.
Overall Reaction Scheme
Figure 2: Reductive amination of 1-methylpiperazine with dodecanal.
Reaction Mechanism
Iminium Ion Formation : The secondary amine (1-methylpiperazine) adds to the carbonyl carbon of dodecanal to form a hemiaminal intermediate. This is typically catalyzed by a weak acid (e.g., acetic acid), which protonates the carbonyl oxygen to make the carbonyl carbon more electrophilic. The hemiaminal then dehydrates to form a transient iminium ion.
In Situ Reduction : A mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion (C=N⁺) without significantly reducing the starting aldehyde (C=O). Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this step as it is less reactive than sodium borohydride and can be used in a one-pot procedure under mildly acidic conditions.[3][5][6] The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.
This protocol is based on general procedures for the N-alkylation of piperazine derivatives.[3]
Reactor Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve 1-methylpiperazine (1.0 eq.) and dodecanal (1.1-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Iminium Formation : Add a catalytic amount of glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the mixture. The portion-wise addition helps control any exotherm.
Reaction Conditions : Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
Work-up and Purification :
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
Separate the organic layer, and extract the aqueous layer with additional DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product via silica gel column chromatography to obtain 1-Methyl-4-dodecyl-piperazine.
Causality Insight : The key advantage of reductive amination is the avoidance of over-alkylation, a common side reaction in direct alkylation with halides.[5] The reaction forms the C-N bond in a controlled, two-step (one-pot) sequence. NaBH(OAc)₃ is preferred over NaBH₄ because it is milder and tolerant of the slightly acidic conditions required for iminium ion formation, whereas NaBH₄ would react with the acid and the aldehyde.[5]
Mechanism Diagram
Caption: Mechanism for Pathway 2: Reductive Amination.
Pathway 3: Sequential Alkylation via 1-Dodecylpiperazine
This pathway is the reverse of Pathway 1. It begins with the mono-N-alkylation of piperazine with a dodecyl halide, followed by methylation of the resulting secondary amine. This route can be advantageous if 1-dodecylpiperazine is available or if selective mono-alkylation of piperazine is more efficient than the methylation step.
Overall Reaction Scheme
Figure 3: Two-step synthesis via a 1-dodecylpiperazine intermediate.
Reaction Mechanisms
Step 1: N-Dodecylation of Piperazine (SN2) : This step is analogous to Pathway 1, but using piperazine as the starting nucleophile. Controlling the stoichiometry (using an excess of piperazine) is critical to minimize the formation of the undesired 1,4-didodecylpiperazine byproduct.
Step 2: N-Methylation of 1-Dodecylpiperazine : The methylation of the secondary amine can be achieved via two common methods:
Eschweiler-Clarke Reaction : This classic method uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7][8] The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.
Direct Methylation with a Methyl Halide : This is another SN2 reaction using a reagent like methyl iodide. This method is straightforward but requires careful control to prevent quaternization of the tertiary amine product, forming a quaternary ammonium salt.
Causality Insight : Using N-acetylpiperazine as the starting material in Step A is a strategic choice to enforce mono-alkylation.[9] The acetyl group deactivates one nitrogen, directing the alkylation to the other, and is then easily removed. The Eschweiler-Clarke reaction in Step B is a robust method that inherently stops at the tertiary amine stage, thus preventing the quaternization that can plague reactions using methyl halides.[8]
Logical Relationship Diagram
Caption: Logic flow for Pathway 3 via a protected intermediate.
Comparative Analysis and Conclusion
Pathway
Key Advantage
Key Disadvantage
Best For
1. Direct Alkylation
Most straightforward; fewest steps from 1-methylpiperazine.
Potential for difficult-to-remove byproducts if starting materials are impure.
Rapid, cost-effective synthesis when starting materials are readily available.
2. Reductive Amination
High selectivity; avoids over-alkylation; mild conditions.
Requires dodecanal, which may be more expensive or less stable than dodecyl halides.
High-purity synthesis where control and yield are prioritized over reagent cost.
3. Via 1-Dodecylpiperazine
Modular; allows for diversification at the methylation step.
Scenarios requiring the synthesis of multiple analogs from a common intermediate.
For most research and development applications, Pathway 2 (Reductive Amination) represents the most reliable and modern approach for synthesizing 1-Methyl-4-dodecyl-piperazine. It offers superior control, typically results in higher purity crude products, and simplifies purification, which often offsets the higher initial cost of the aldehyde and reducing agent. Pathway 1 (Direct Alkylation) remains a viable and economical alternative, particularly for large-scale synthesis where cost is a primary driver and purification methods are well-established. Pathway 3 is the most labor-intensive and is best reserved for creating libraries of related compounds.
The selection of an optimal synthetic route ultimately depends on the specific project goals, including scale, purity requirements, budget, and available starting materials.
References
ResearchGate. (n.d.). Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts.
BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
PrepChem.com. (n.d.). Synthesis of 1-methyl-4-decyl-piperazine.
Hsieh, S.-Y., & Bode, J. W. (2020).
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
BenchChem. (2025).
Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 63(3), 213-22.
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.
Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
Google Patents. (n.d.). CN102304102A - Preparation method of 1-methyl piperazine.
Google Patents. (n.d.). US3154553A - Methylation of piperazines.
Google Patents. (n.d.). US3154552A - Methylation of piperazines.
Shchegravin, E. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5670.
Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
PubMed. (2012). A general synthesis of bis-indolylpiperazine-2,5-diones.
PubMed. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors.
PubMed. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol.
An In-depth Technical Guide to the Thermodynamic Stability of 1-Methyl-4-dodecyl-piperazine Solutions
This guide provides a comprehensive technical overview of the principles, experimental methodologies, and data interpretation for assessing the thermodynamic stability of aqueous solutions of 1-Methyl-4-dodecyl-piperazin...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the principles, experimental methodologies, and data interpretation for assessing the thermodynamic stability of aqueous solutions of 1-Methyl-4-dodecyl-piperazine. It is intended for researchers, scientists, and drug development professionals who are working with or developing formulations containing this and similar amphiphilic molecules.
Introduction: The Significance of Thermodynamic Stability for 1-Methyl-4-dodecyl-piperazine
1-Methyl-4-dodecyl-piperazine is an amphiphilic molecule featuring a polar headgroup composed of a methylated piperazine ring and a nonpolar dodecyl hydrocarbon tail. This molecular architecture imparts surfactant-like properties, leading to self-assembly in aqueous solutions to form thermodynamically stable aggregates, such as micelles. The stability of these solutions is of paramount importance in a variety of applications, including drug delivery systems, where the molecule could act as a solubilizing agent or a carrier for hydrophobic active pharmaceutical ingredients (APIs), and in the formulation of consumer and industrial products.
A thorough understanding of the thermodynamic driving forces behind the self-assembly process is crucial for predicting and controlling the behavior of 1-Methyl-4-dodecyl-piperazine in solution. This guide will delve into the fundamental thermodynamic principles governing the stability of these solutions, the key factors that influence this stability, and the state-of-the-art experimental techniques used for its characterization.
Caption: Overall structure of the technical guide.
Molecular Structure and Physicochemical Properties
The behavior of 1-Methyl-4-dodecyl-piperazine in solution is a direct consequence of its molecular structure.
Caption: Chemical structure of 1-Methyl-4-dodecyl-piperazine highlighting its amphiphilic nature.
The hydrophilic headgroup consists of a piperazine ring with a methyl substitution. The nitrogen atoms in the piperazine ring can participate in hydrogen bonding with water molecules, rendering this part of the molecule water-soluble. The basicity of the amine groups also means that the headgroup can be protonated depending on the pH of the solution, which will influence its charge and interactions.[1]
The hydrophobic tail is a dodecyl (C12) alkyl chain. This long hydrocarbon chain is nonpolar and has a low affinity for water, driving it to minimize contact with the aqueous environment. This "hydrophobic effect" is the primary force behind the self-assembly of surfactant molecules in water.[2] The length of the alkyl chain significantly impacts the molecule's tendency to form micelles; longer chains generally lead to a lower critical micelle concentration (CMC).[3]
Fundamentals of Thermodynamic Stability in Amphiphile Solutions
The thermodynamic stability of a 1-Methyl-4-dodecyl-piperazine solution is governed by the principles of self-assembly, specifically the formation of micelles. This process is spontaneous above a certain concentration, known as the Critical Micelle Concentration (CMC).[4]
The spontaneity of micellization is described by the change in Gibbs free energy (ΔG_mic), which is related to the changes in enthalpy (ΔH_mic) and entropy (ΔS_mic) by the following equation:
ΔG_mic = ΔH_mic - TΔS_mic
Where T is the absolute temperature. A negative ΔG_mic indicates a spontaneous process.[5]
Enthalpy of Micellization (ΔH_mic): This term reflects the change in bond energies and interactions during micelle formation. It includes contributions from the disruption of water structure around the hydrophobic tails and the van der Waals interactions between the tails in the micelle core. The process can be either exothermic (negative ΔH_mic) or endothermic (positive ΔH_mic).[6]
Entropy of Micellization (ΔS_mic): The entropy change is largely driven by the hydrophobic effect. When the nonpolar dodecyl tails are transferred from the aqueous environment to the core of the micelle, the ordered water molecules surrounding the tails are released into the bulk solvent, leading to a significant increase in the overall entropy of the system. This positive entropy change is often the dominant driving force for micellization.[5]
The Gibbs free energy of micellization can also be calculated from the CMC using the following equation for a cationic surfactant (assuming the piperazine headgroup is protonated):
ΔG_mic = (2 - β)RT ln(X_cmc)
Where R is the gas constant, T is the absolute temperature, β is the degree of counter-ion binding, and X_cmc is the CMC in mole fraction units.[7] For non-ionic surfactants, the equation simplifies to:
ΔG_mic = RT ln(X_cmc)
Factors Influencing Thermodynamic Stability
The thermodynamic stability of 1-Methyl-4-dodecyl-piperazine solutions is not static and can be significantly influenced by several factors:
Factor
Effect on Stability and CMC
Rationale
Concentration
Above the CMC, micelles form, leading to a thermodynamically stable system. Increasing concentration above the CMC primarily increases the number of micelles.
The formation of micelles is a cooperative process that occurs once the monomer concentration reaches a critical threshold.[8]
Temperature
The effect is complex. For many surfactants, the CMC initially decreases with increasing temperature and then increases.
Temperature affects the hydration of the hydrophilic headgroup and the structure of water around the hydrophobic tail.[2]
pH
Can significantly alter the CMC and stability.
The piperazine headgroup can be protonated at lower pH values, leading to a cationic charge. This would increase repulsion between headgroups, potentially increasing the CMC.
Ionic Strength
For charged surfactants, adding salt (increasing ionic strength) generally decreases the CMC.
The added ions can screen the electrostatic repulsion between the charged headgroups, making it easier for micelles to form.[9]
Experimental Characterization of Thermodynamic Stability
A combination of techniques is typically employed to fully characterize the thermodynamic stability of surfactant solutions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a process, in this case, micelle formation or dissociation.[10] It allows for the direct determination of the enthalpy of micellization (ΔH_mic) and the CMC.
Experimental Protocol: ITC for Micellization
Sample Preparation:
Prepare a high-concentration solution of 1-Methyl-4-dodecyl-piperazine in the desired buffer, well above the expected CMC. This will be the titrant in the syringe.
Fill the sample cell with the same buffer. This ensures that the heat of dilution is minimized.
Instrument Setup:
Set the experimental temperature.
Set the stirring speed to ensure rapid mixing without introducing significant frictional heat.
Define the injection volume and spacing.
Titration:
Perform an initial small injection to eliminate any artifacts from the syringe placement.
Inject the concentrated surfactant solution into the buffer-filled cell in a series of small, precisely measured aliquots.
Record the heat change after each injection.
Data Analysis:
Integrate the peaks in the raw data to obtain the enthalpy change for each injection.
Plot the enthalpy change per mole of injectant against the total surfactant concentration in the cell. The resulting curve will show a transition at the CMC, and the enthalpy change after the CMC corresponds to the enthalpy of micellization.[11]
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Surface Tensiometry
Surface tension measurements are a classic method for determining the CMC. Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once micelles form, the monomer concentration in the bulk solution remains relatively constant, and thus the surface tension also plateaus.[12]
Experimental Protocol: Surface Tensiometry
Sample Preparation:
Prepare a series of solutions of 1-Methyl-4-dodecyl-piperazine in the desired solvent with varying concentrations, spanning a range below and above the expected CMC.
Instrument Setup:
Calibrate the tensiometer, typically using a Wilhelmy plate or Du Noüy ring, with a solvent of known surface tension (e.g., pure water).[13]
Measurement:
Measure the surface tension of each solution, starting from the most dilute.
Ensure the system reaches equilibrium before taking a reading.
Data Analysis:
Plot the surface tension as a function of the logarithm of the surfactant concentration.
The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.
Caption: Workflow for a surface tensiometry experiment.
Dynamic Light Scattering (DLS)
DLS is used to determine the size (hydrodynamic radius) of particles in solution. Below the CMC, only small monomers will be present. Above the CMC, the formation of much larger micelles will be evident. This technique can confirm the presence of aggregates and provide information about their size and size distribution (polydispersity).[9]
Experimental Protocol: Dynamic Light Scattering
Sample Preparation:
Prepare a series of solutions of 1-Methyl-4-dodecyl-piperazine at different concentrations, both below and above the expected CMC.
Filter the solutions to remove any dust or large aggregates that could interfere with the measurement.
Instrument Setup:
Set the experimental temperature.
Select the appropriate scattering angle (e.g., 90° or 173° for backscatter).[9]
Measurement:
Place the sample cuvette in the instrument and allow it to equilibrate to the set temperature.
Perform the DLS measurement to obtain the correlation function.
Data Analysis:
Analyze the correlation function to determine the hydrodynamic radius and the polydispersity index (PDI).
Plot the scattering intensity or the hydrodynamic radius as a function of concentration. A sharp increase in either of these parameters is indicative of the CMC.[9]
Caption: Workflow for a Dynamic Light Scattering experiment.
Data Analysis and Interpretation
The data obtained from the experimental techniques described above can be used to construct a comprehensive thermodynamic profile of 1-Methyl-4-dodecyl-piperazine solutions.
Summary of Thermodynamic Parameters
Parameter
Symbol
How to Obtain
Interpretation
Critical Micelle Concentration
CMC
Inflection point in surface tension, conductivity, or DLS intensity plots; transition point in ITC data.
The concentration at which micelle formation begins. A lower CMC indicates a greater tendency to form micelles.
Gibbs Free Energy of Micellization
ΔG_mic
Calculated from the CMC.
Indicates the spontaneity of micellization. A negative value signifies a spontaneous process.[14]
Enthalpy of Micellization
ΔH_mic
Directly measured by ITC.
The heat absorbed or released during micellization. Indicates the nature of intermolecular interactions.
Entropy of Micellization
ΔS_mic
Calculated from ΔG_mic and ΔH_mic.
Primarily reflects the change in order of water molecules (hydrophobic effect). A positive value is a major driving force for micellization.
Interpreting the Thermodynamic Profile
By analyzing the signs and magnitudes of the thermodynamic parameters, we can understand the driving forces behind the stability of 1-Methyl-4-dodecyl-piperazine solutions:
Spontaneity: A negative ΔG_mic confirms that micelle formation is a thermodynamically favorable process, leading to a stable solution of aggregates above the CMC.[14]
Enthalpy- vs. Entropy-Driven Process:
If ΔH_mic is positive (endothermic) and TΔS_mic is large and positive, the process is entropy-driven . This is common for surfactants and is attributed to the hydrophobic effect.[5]
If ΔH_mic is negative (exothermic) and its magnitude is greater than TΔS_mic, the process is enthalpy-driven . This suggests that favorable interactions within the micelle (e.g., van der Waals forces) are the primary driving force.[6]
Enthalpy-Entropy Compensation: Often, a linear relationship is observed between ΔH_mic and ΔS_mic for a series of related surfactants or for a single surfactant under different conditions. This phenomenon, known as enthalpy-entropy compensation, can provide insights into the underlying molecular interactions.[15]
Conclusion
The thermodynamic stability of 1-Methyl-4-dodecyl-piperazine solutions is a complex interplay of enthalpic and entropic contributions, primarily driven by the hydrophobic effect leading to the self-assembly of molecules into micelles. A comprehensive characterization of this stability requires a multi-technique approach, with Isothermal Titration Calorimetry, Surface Tensiometry, and Dynamic Light Scattering providing complementary information on the CMC and the thermodynamic parameters of micellization.
By understanding and quantifying the Gibbs free energy, enthalpy, and entropy of micellization, and by investigating how these parameters are affected by factors such as temperature, pH, and ionic strength, researchers and formulation scientists can effectively predict, control, and optimize the behavior of 1-Methyl-4-dodecyl-piperazine in their specific applications. This knowledge is fundamental for the rational design of stable and efficacious formulations in the pharmaceutical and chemical industries.
References
Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. (2019). RSC Advances.
Synergistic enhancing of micellization and thermodynamic properties of some Gemini cationic surfactants related to benzo[d]thiazol-3-ium bromide. (2024). Scientific Reports.
Opposite effect of cyclic and chain-like hydrocarbons on the trend of self-assembly transition in catanionic surfactant systems. (2022). Journal of Molecular Liquids.
Wang, Y. X., Cao, Y. Q., Zhang, Q., & Meng, Q. (2015). Novel Cationic Gemini Surfactants Based on Piperazine: Synthesis, Surface Activity, and Foam Ability. Tenside Surfactants Detergents.
Self-Assembly Properties of Cationic Gemini Surfactants with Biodegradable Groups in the Spacer. (2019). Molecules.
Thermodynamics of micellization. (n.d.). In Wikipedia.
Influence of the Alkyl Chain Length of the Imidazole Ionic Liquid-Type Surfactants on Their Aggregation Behavior with Sodium Dodecyl Sulf
Enthalpy–Entropy Compensation for Micellization and Other Hydrophobic Interactions in Aqueous Solutions. (2018). ResearchGate.
Micellization Thermodynamics and the Nature of Enthalpy- Entropy Compensation. (n.d.). Journal of Surface Science and Technology.
Degree of ionization (α), Gibbs free energy of micellization (ΔG° m ),... (n.d.). ResearchGate.
Physicochemical Studies on the Micellization of Cationic, Anionic, and Nonionic Surfactants in Water–Polar Organic Solvent Mixtures. (2013).
Isothermal titration calorimetry. (2023).
Micellization Thermodynamic Behavior of Gemini Cationic Surfactants. Modeling its Adsorption at Air/Water Interface. (2021). arXiv.
Surfactant micelle characterization using dynamic light scattering. (n.d.). ResearchGate.
Polypiperazine-Based Micelles of Mixed Composition for Gene Delivery. (2024). Polymers.
Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation. (n.d.). Anton Paar.
Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Sc
Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. (2019). RSC Advances.
Thermodynamics of Micellization. (n.d.). e-PG Pathshala.
MICELLE SIZE DISTRIBUTIONS AND GEOMETRY TRANSITIONS MOLECULAR THERMODYNAMICS OF MICELLIZATION. (2016). Brazilian Journal of Chemical Engineering.
Self-assembly of sodium dodecylsulfate and dodecyltrimethylammonium bromide mixed surfactants with dyes in aqueous mixtures. (2020). Scientific Reports.
Isothermal Titration Calorimetry in Organic Solvent Systems. (n.d.). TA Instruments.
Communications. (2003).
The effects of surfactant and oil chemical structures on self-assembly in apolar media. (2012).
Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today: Technologies.
Mixed Micellization, Thermodynamic and Adsorption Behavior of Tetracaine Hydrochloride in the Presence of Cationic Gemini/Conventional Surfactants. (2020). Molecules.
Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic. (2023). Journal of Molecular Liquids.
(PDF) Thermodynamics of Micellization of n-Alkyltriphenylphosphonium Bromides: A Conductometric Study. (2011). ResearchGate.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal.
1-Methylpiperazine: exploring the properties and applications of a versatile organic compound. (2023). ChemicalBook.
Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2020). Analytical Chemistry.
Predicting Critical Micelle Concentrations from Short Time Scale Simulations. (2025). Journal of Physical Chemistry B.
Thermodynamics of aqueous piperazine/aminoethylpiperazine for CO₂ capture. (2014).
1-Methyl-4-(piperidin-4-yl)piperazine (CAS No: 99726-99-5) API Intermediate Manufacturers. (n.d.). Apicule.
Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. (2009). Entropy.
Micelles with ultralow critical micelle concentration. (2018). Nature Research.
Critical micelle concentration. (n.d.). In Wikipedia.
1-METHYL-4-(2-PIPERIDINYLMETHYL)-PIPERAZINE — Chemical Substance Information. (n.d.). U.S. National Library of Medicine.
Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines. (2020). AIChE Journal.
Investigations on micellization and surface properties of sodium dodecyl sulfate in aqueous solutions of triflupromazine hydrochlorid. (2016). Journal of Molecular Liquids.
Surface tension measurements – A comparative study. (2015). Semantic Scholar.
Hydrophilic and Amphiphilic Macromolecules as Modulators of the Physical Stability and Bioavailability of Piribedil: A Study on Binary Mixtures and Micellar Systems. (2025). Pharmaceutics.
Protocol for the Synthesis and Purification of 1-Methyl-4-Dodecylpiperazine Derivatives: A Mechanistic and Practical Guide
Executive Summary 1-Methyl-4-dodecylpiperazine and its long-chain alkyl derivatives are critical structural motifs in modern pharmaceutical chemistry. They are extensively utilized as cationic/ionizable lipid precursors...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Methyl-4-dodecylpiperazine and its long-chain alkyl derivatives are critical structural motifs in modern pharmaceutical chemistry. They are extensively utilized as cationic/ionizable lipid precursors for lipid nanoparticle (LNP) formulations, as well as specialized surfactants and penetration enhancers. This application note provides a highly optimized, self-validating protocol for the
N
-alkylation of 1-methylpiperazine using 1-bromododecane. By employing a Finkelstein-assisted bimolecular nucleophilic substitution (
SN2
) strategy, this methodology ensures high yields, minimal dialkylation byproducts, and scalable purification.
Mechanistic Rationale (E-E-A-T)
To achieve technical accuracy and high yield, it is critical to understand the causality behind the selected reaction conditions rather than simply mixing reagents [1].
The Finkelstein Activation: While primary alkyl bromides (like 1-bromododecane) are competent electrophiles, their reaction kinetics with secondary amines can be sluggish, often requiring harsh temperatures that promote degradation. By introducing a catalytic amount of Potassium Iodide (KI), an in situ halogen exchange (Finkelstein reaction) occurs. The alkyl bromide is transiently converted to 1-iodododecane [2]. Because iodide is a significantly better leaving group (due to its larger atomic radius and polarizability), the activation energy for the subsequent
SN2
attack by 1-methylpiperazine is drastically lowered.
Base Selection (Proton Scavenging): The
SN2
displacement generates hydrobromic/hydroiodic acid as a byproduct. If left unneutralized, this acid will protonate the nucleophilic nitrogen of 1-methylpiperazine, halting the reaction. Potassium carbonate (
K2CO3
) is selected as a mild, heterogeneous, non-nucleophilic base. It effectively scavenges protons without promoting unwanted
E2
elimination of the alkyl halide—a common side reaction when stronger, soluble bases (e.g.,
NaH
or
KOtBu
) are used[3].
Solvent Dynamics: A 1:1 mixture of Tetrahydrofuran (THF) and Acetonitrile (MeCN) is optimal. MeCN provides the polarity required to dissolve the KI catalyst and stabilize the
SN2
transition state, while THF ensures the long hydrophobic dodecyl chain remains fully solvated during the reaction.
Figure 1: Mechanistic pathway of the N-alkylation reaction including Finkelstein activation.
Materials and Reagents
Reagent
Role
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
1-Methylpiperazine
Nucleophile
100.16
1.0 eq
1.00 g (1.11 mL)
1-Bromododecane
Alkylating Agent
249.23
1.1 eq
2.74 g (2.64 mL)
Potassium Carbonate (
K2CO3
)
Base
138.21
2.0 eq
2.76 g (anhydrous, powdered)
Potassium Iodide (KI)
Catalyst
166.00
0.1 eq
0.166 g
THF / MeCN (1:1)
Solvent
N/A
N/A
40 mL total (20 mL each)
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen (
N2
) or Argon for 10 minutes to ensure an inert atmosphere.
Reagent Addition: Add 1-methylpiperazine (1.00 g, 10 mmol) and 1-bromododecane (2.74 g, 11 mmol) to the flask.
Solvent & Catalyst: Inject 20 mL of anhydrous THF and 20 mL of anhydrous MeCN. Add powdered, anhydrous
K2CO3
(2.76 g, 20 mmol) and KI (0.166 g, 1 mmol) in one portion.
Heating: Lower the flask into a pre-heated oil bath set to 82 °C . Stir vigorously (800 rpm) to keep the heterogeneous
K2CO3
suspended. Allow the reaction to reflux for 16 to 18 hours [1].
Phase 2: Reaction Monitoring & Work-up
TLC Verification: Monitor the reaction completion via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane (DCM) : Methanol (MeOH) at a 9:1 ratio. Stain with Ninhydrin or Iodine vapor (the secondary amine starting material will disappear, and a new tertiary amine spot will form at a higher
Rf
).
Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 40 mL of distilled water to dissolve the inorganic salts (
K2CO3
, KI, KBr).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL).
Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine) (1 × 50 mL). Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate (
Na2SO4
), and let it sit for 15 minutes to remove residual water.
Concentration: Filter off the
Na2SO4
and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude yellowish oil.
Phase 3: Purification
Flash Chromatography: Load the crude oil onto a silica gel column. Elute using a gradient of 0% to 10% Methanol in Dichloromethane (DCM). Note: Adding 1% Triethylamine (TEA) to the eluent prevents the basic piperazine from streaking on the acidic silica gel.
Isolation: Collect the fractions containing the pure product (identified via TLC), pool them, and evaporate the solvent to yield 1-methyl-4-dodecylpiperazine as a pale yellow to colorless oil.
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Data Presentation & Expected Results
When expanding this protocol to synthesize a library of derivatives (varying the alkyl chain length), the following quantitative data parameters should be expected:
Derivative / Target Compound
Alkylating Reagent
Reaction Time
Expected Yield
Rf
Value (DCM:MeOH 9:1)
ESI-MS
[M+H]+
1-Methyl-4-decylpiperazine
1-Bromodecane
14 h
78 - 88%
0.42
241.2 m/z
1-Methyl-4-dodecylpiperazine
1-Bromododecane
16 h
75 - 85%
0.45
269.3 m/z
1-Methyl-4-tetradecylpiperazine
1-Bromotetradecane
16 h
70 - 80%
0.48
297.3 m/z
Self-Validation Check: The successful formation of the tertiary amine can be rapidly verified via ESI-MS. The presence of the
[M+H]+
peak at 269.3 m/z confirms the mono-alkylation of the dodecyl chain onto the piperazine core.
References
Compounds and compositions for intracellular delivery of therapeutic agents. Google Patents (WO2018170306A1).
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI - Molecules. Verified URL: [Link]
Synthesis and Biological Evaluation of the First Triple Inhibitors of Human Topoisomerase 1, Tyrosyl–DNA Phosphodiesterase 1 (Tdp1), and Tyrosyl–DNA Phosphodiesterase 2 (Tdp2). NIH PubMed Central (PMC). Verified URL:[Link]
Application
APPLICATION NOTE: Formulation and Optimization of mRNA-LNPs Utilizing 1-Methyl-4-dodecyl-piperazine
Target Audience: Formulation Scientists, RNA Therapeutics Researchers, and Drug Delivery Engineers Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The rapid evolution of lipid na...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Scientists, RNA Therapeutics Researchers, and Drug Delivery Engineers
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The rapid evolution of lipid nanoparticle (LNP) technology has driven the search for novel ionizable lipids capable of extra-hepatic delivery. Recently, piperazine-derived ionizable lipids have demonstrated exceptional efficacy in targeting non-hepatocyte tissues, including splenic immune cells[1] and fibrotic lung tissues[2]. Furthermore, piperazine backbones have been successfully integrated into bisphosphonate-based lipids to target the bone microenvironment[3].
1-Methyl-4-dodecyl-piperazine (CAS: 55546-05-9) is an amphiphilic molecule featuring a pH-responsive piperazine core and a single hydrophobic dodecyl (C12) chain. While traditional ionizable lipids (e.g., DLin-MC3-DMA) utilize dual alkyl tails to form stable inverted micelles, the single-tail structure of 1-Methyl-4-dodecyl-piperazine imparts unique surfactant-like properties. It increases the fluidity of the LNP core, which can accelerate mRNA release upon endosomal entry.
Causality in Design: Because a single-tail lipid lacks the geometric bulk (cone shape) required to independently form a stable lipid bilayer, 1-Methyl-4-dodecyl-piperazine must be utilized as a co-ionizable lipid or cationic helper lipid . It must be co-formulated with a primary dual-tail ionizable lipid and a fusogenic helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE is critical here because its strong cone-shaped geometry compensates for the fluidity of the C12 chain, driving the transition to the hexagonal (H_II) phase required for endosomal membrane fusion[4].
The efficacy of 1-Methyl-4-dodecyl-piperazine relies on the "proton sponge" effect. At physiological pH (7.4), the lipid remains largely unprotonated, maintaining systemic stability. Upon endocytosis, the acidic environment of the maturing endosome (pH ~5.5) fully protonates the secondary and tertiary amines of the piperazine ring. This sudden cationic charge drives electrostatic interactions with anionic endosomal lipids, destabilizing the membrane and releasing the mRNA payload into the cytosol[2].
Table 1: Physicochemical Properties of 1-Methyl-4-dodecyl-piperazine
Property
Specification / Value
Mechanistic Implication in LNP
Chemical Formula
C17H36N2
Provides a low molecular weight, highly mobile core component.
Molecular Weight
268.48 g/mol
High mobility allows rapid structural rearrangement during endosomal escape.
Alkyl Chain
Single C12 (Dodecyl)
Increases core fluidity; requires co-formulation with DOPE to prevent micellization.
Headgroup
N-methyl piperazine
Dual-nitrogen ring provides a broad buffering capacity (pKa ~6.0-6.5) ideal for endosomal escape.
Formulation Strategy
To achieve stable, monodisperse LNPs, 1-Methyl-4-dodecyl-piperazine is integrated into a 5-component lipid system. The inclusion of DOPE over DSPC is mandatory to maximize the fusogenic potential of the piperazine core[4].
Table 2: Optimized 5-Component LNP Molar Ratios
Lipid Component
Role in Formulation
Molar Ratio (mol%)
Primary Ionizable Lipid (e.g., DLin-MC3-DMA)
Primary structural scaffold and electrostatic mRNA binding.
30.0%
1-Methyl-4-dodecyl-piperazine
Co-ionizable lipid; enhances core fluidity and endosomal buffering.
20.0%
Cholesterol
Fills geometric gaps; stabilizes the lipid bilayer.
Prevents aggregation; controls final nanoparticle size.
1.5%
Mechanistic Pathway
Figure 1: Mechanism of endosomal escape driven by piperazine protonation.
Step-by-Step Microfluidic Formulation Protocol
This protocol utilizes microfluidic mixing to ensure rapid nanoprecipitation, which is critical for trapping the mRNA within the lipid core before macroscopic aggregates can form.
Phase Preparation
Aqueous Phase (mRNA): Dilute the target mRNA in 50 mM Citrate Buffer, pH 4.0.
Causality: A pH of 4.0 ensures that both the primary ionizable lipid and the 1-Methyl-4-dodecyl-piperazine are fully protonated. This cationic state is strictly required to electrostatically bind the anionic phosphate backbone of the mRNA.
Organic Phase (Lipids): Dissolve the 5 lipid components (Table 2) in anhydrous ethanol to achieve a total lipid concentration of 12.5 mM.
Self-Validation: Ensure complete dissolution. If the solution is cloudy, gently warm to 37°C. 1-Methyl-4-dodecyl-piperazine is highly soluble in ethanol, but cholesterol may require warming.
Microfluidic Mixing
System Setup: Prime a microfluidic mixer (e.g., NanoAssemblr® or a staggered herringbone micromixer) with ethanol and citrate buffer.
Mixing Parameters: Set the volumetric flow rate ratio to 3:1 (Aqueous : Organic) . Set the Total Flow Rate (TFR) to 12 mL/min .
Causality: A 3:1 ratio rapidly increases the polarity of the solvent mixture, forcing the hydrophobic lipid tails to collapse around the mRNA. A TFR of 12 mL/min guarantees a mixing time of <3 milliseconds, preventing the formation of large, polydisperse vesicles.
Downstream Processing
Dialysis: Immediately transfer the raw LNP suspension into a 100 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1x PBS (pH 7.4) for 18 hours at 4°C.
Causality: Dialysis removes the ethanol and raises the pH to 7.4. As the pH rises, the piperazine core deprotonates and becomes neutral. This loss of charge drives the final hydrophobic collapse, condensing the LNP into a stable, electron-dense solid core.
Sterile Filtration: Filter the dialyzed LNPs through a 0.22 µm PES syringe filter.
Microfluidic Workflow Diagram
Figure 2: Microfluidic formulation workflow for piperazine-based mRNA-LNPs.
Quality Control & Troubleshooting
A self-validating protocol requires strict quality control metrics. Evaluate the final formulation using Dynamic Light Scattering (DLS) and a RiboGreen™ encapsulation assay.
Table 3: QC Metrics and Troubleshooting Guide
Metric
Target Range
Troubleshooting (If out of spec)
Z-Average Size
60 – 95 nm
If >100 nm, verify the ethanol concentration in the organic phase is absolute (anhydrous). Water contamination causes premature lipid aggregation.
Polydispersity Index (PDI)
< 0.15
If >0.20, mixing was too slow. Increase the Total Flow Rate (TFR) to >15 mL/min to ensure rapid nanoprecipitation.
Encapsulation Efficiency
> 90%
If <80%, verify the aqueous buffer pH is exactly 4.0. If the pH is too high, the piperazine core will not protonate, failing to bind mRNA.
References
Dahlman, J. E., et al. "Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo." Nature Communications, 2022.
Kim, M., et al. "Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety." Bioengineering & Translational Medicine, 2023.
Mitchell, M. J., et al. "Piperazine-Derived Bisphosphonate-Based Ionizable Lipid Nanoparticles Enhance mRNA Delivery to the Bone Microenvironment." Angewandte Chemie International Edition, 2025.
Hald, et al. "Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics." Frontiers in Bioengineering and Biotechnology, 2024.
application of 1-Methyl-4-dodecyl-piperazine as a cationic surfactant in drug delivery
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Methyl-4-dodecyl-piperazine as a novel cationic surfactant for advanced drug delivery systems. Introduction: The P...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Methyl-4-dodecyl-piperazine as a novel cationic surfactant for advanced drug delivery systems.
Introduction: The Potential of 1-Methyl-4-dodecyl-piperazine in Nanomedicine
Cationic surfactants have become essential tools in modern drug delivery, primarily due to their ability to self-assemble into nanostructures and interact with biological membranes.[1] These amphiphilic molecules, possessing a positively charged head group and a hydrophobic tail, can encapsulate poorly soluble drugs, enhance their bioavailability, and facilitate their entry into cells.[1][2] The positive charge promotes electrostatic interactions with negatively charged cell surfaces, improving cellular uptake.[3]
This document introduces 1-Methyl-4-dodecyl-piperazine , a novel cationic surfactant with significant potential for drug delivery applications. Its unique molecular structure combines two key functional components:
A Cationic Piperazine Headgroup: The 1-methyl-piperazine moiety provides the permanent positive charge necessary for electrostatic interactions. The piperazine ring is a well-established scaffold in medicinal chemistry, found in numerous FDA-approved drugs, which suggests a favorable biological interaction profile.[4][5][6][7]
A Hydrophobic Dodecyl Tail: The 12-carbon alkyl (dodecyl) chain provides the lipophilicity required for self-assembly into micelles or nanoparticles and for solubilizing hydrophobic drug molecules.[8][9]
The development of new surfactants like 1-Methyl-4-dodecyl-piperazine is driven by the need to overcome the limitations of traditional drug delivery systems, such as low bioavailability and non-specific distribution.[10] This guide provides detailed protocols for characterizing this surfactant and utilizing it to formulate, evaluate, and optimize nanoparticle-based drug delivery systems.
Part 1: Physicochemical Characterization of the Surfactant
Before formulation, it is critical to understand the fundamental properties of 1-Methyl-4-dodecyl-piperazine. The most important parameter is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to self-assemble into micelles. This value dictates the minimum concentration required for effective drug encapsulation.[2][11]
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: Below the CMC, surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, molecules begin forming micelles in the bulk solution, and the surface tension reaches a plateau. The CMC is the point of inflection on a plot of surface tension versus surfactant concentration.
Materials:
1-Methyl-4-dodecyl-piperazine
High-purity deionized water
Tensiometer (Du Noüy ring or Wilhelmy plate method)
High-precision analytical balance
Volumetric flasks and pipettes
Procedure:
Prepare a Stock Solution: Accurately prepare a stock solution of 1-Methyl-4-dodecyl-piperazine (e.g., 10 mM) in deionized water.
Create Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.001 mM to 10 mM).
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
Measure Surface Tension:
Pour a sample of the first dilution into the measurement vessel.
Allow the solution to equilibrate for 5-10 minutes at a constant temperature (e.g., 25°C).
Measure the surface tension. Repeat the measurement three times and calculate the average.
Thoroughly clean the ring/plate and vessel between each sample.
Repeat for all Dilutions: Measure the surface tension for all prepared dilutions.
Data Analysis:
Plot surface tension (mN/m) against the logarithm of the surfactant concentration (log C).
The resulting graph will show two distinct linear regions. Fit a straight line to each region.
The CMC is the concentration at which these two lines intersect.
Property to Determine
Method
Expected Outcome
Critical Micelle Concentration (CMC)
Surface Tensiometry
A specific concentration (mM) indicating the onset of micelle formation.
Surface Tension at CMC (γCMC)
Surface Tensiometry
The minimum surface tension value achieved at and above the CMC.
Molecular Structure Verification
¹H NMR, ¹³C NMR, Mass Spectrometry
Confirmation of the chemical structure and purity of the synthesized surfactant.
Part 2: Formulation of Drug-Loaded Nanoparticles
1-Methyl-4-dodecyl-piperazine can be used to formulate various types of nanoparticles, such as nanoemulsions or solid lipid nanoparticles (SLNs), to encapsulate hydrophobic drugs. The high-shear homogenization method is a robust and scalable technique for producing these formulations.[12][13]
Diagram: Nanoparticle Self-Assembly
Caption: Workflow for nanoparticle formulation via high-shear homogenization.
Protocol 2: Formulation of Nanoparticles by High-Shear Homogenization
Principle: High-shear forces are applied to an immiscible mixture of an oil phase (containing the drug and lipid) and an aqueous phase (containing the surfactant). This process breaks down large droplets into nano-sized particles, which are then stabilized by the surfactant molecules adsorbing at the oil-water interface.
Materials:
Model hydrophobic drug (e.g., Curcumin, Paclitaxel)
High-purity deionized water or phosphate-buffered saline (PBS)
High-shear homogenizer (e.g., Ultra-Turrax)
Water bath or heating plate
Procedure:
Prepare the Oil Phase:
Accurately weigh the lipid/oil and the hydrophobic drug.
Heat the mixture in a beaker at a temperature above the lipid's melting point (e.g., 70°C) until a clear, uniform oil phase is formed.
Prepare the Aqueous Phase:
Dissolve 1-Methyl-4-dodecyl-piperazine in deionized water. The concentration should be well above its determined CMC.
Heat the aqueous phase to the same temperature as the oil phase (e.g., 70°C).
Form a Coarse Emulsion:
Slowly add the hot aqueous phase to the hot oil phase while stirring continuously with a magnetic stirrer.
Homogenization:
Immediately subject the coarse emulsion to high-shear homogenization at a specified speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 5-10 minutes). Maintain the temperature during this step.
Cooling and Nanoparticle Formation:
Quickly cool the resulting nanoemulsion in an ice bath. For SLNs, this rapid cooling causes the lipid to solidify, entrapping the drug within the nanoparticle matrix.
Purification (Optional): To remove unencapsulated drug and excess surfactant, the nanoparticle dispersion can be purified by dialysis or centrifugation.
Part 3: Physicochemical Characterization of Nanoparticles
After formulation, it is essential to characterize the nanoparticles to ensure they meet the required specifications for drug delivery.
Parameter
Method
Importance in Drug Delivery
Mean Particle Size
Dynamic Light Scattering (DLS)
Influences stability, biodistribution, and cellular uptake. Typically < 200 nm is desired.
Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
Measures the width of the particle size distribution. A PDI < 0.3 indicates a narrow, homogenous population.
Zeta Potential
Laser Doppler Velocimetry
Indicates surface charge and predicts stability. A high positive value (> +20 mV) suggests good colloidal stability due to electrostatic repulsion.
Encapsulation Efficiency (EE%)
UV-Vis Spectrophotometry or HPLC
Quantifies the percentage of the initial drug that is successfully encapsulated within the nanoparticles.
Drug Loading (DL%)
UV-Vis Spectrophotometry or HPLC
Represents the weight percentage of the drug relative to the total weight of the nanoparticle.
Protocol 3: Measurement of Size, PDI, and Zeta Potential
Procedure:
Dilute a small aliquot of the nanoparticle dispersion with deionized water to obtain an appropriate scattering intensity.
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
For zeta potential, use the same diluted sample in a specific capillary cell and measure the electrophoretic mobility.
Perform all measurements in triplicate at 25°C.
Protocol 4: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Procedure:
Separate Free Drug: Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 g for 30 minutes). The nanoparticles will form a pellet, leaving the unencapsulated (free) drug in the supernatant.
Quantify Free Drug: Carefully collect the supernatant and measure the drug concentration using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.
Calculate EE and DL:
EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] * 100
(Note: The weight of nanoparticles can be determined by lyophilizing a known volume of the purified dispersion.)
Part 4: In Vitro Biological Evaluation
This stage assesses the nanoparticle's interaction with cells, its safety profile, and its ability to release the therapeutic payload.
Mechanism of Cellular Uptake
Cationic nanoparticles formulated with 1-Methyl-4-dodecyl-piperazine are hypothesized to enter cells primarily through endocytosis. The positive surface charge facilitates binding to the negatively charged cell membrane, triggering internalization into endosomes.[14][15] A key advantage of some cationic lipids is their ability to disrupt the endosomal membrane (the "proton sponge" effect or membrane fusion), allowing the encapsulated drug to escape into the cytoplasm and reach its target.[16][17]
Diagram: Proposed Cellular Uptake and Endosomal Escape
Caption: Proposed mechanism of cellular uptake for cationic nanoparticles.
Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT assay measures cell viability by assessing the metabolic activity of mitochondria. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified by spectrophotometry. Cationic surfactants can be cytotoxic, so this assay is crucial for determining a safe concentration range.[9][18][19]
Materials:
A relevant cell line (e.g., HeLa, MCF-7, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
MTT solution (5 mg/mL in PBS)
DMSO or isopropanol
Nanoparticle formulations and "empty" (drug-free) nanoparticles
Free 1-Methyl-4-dodecyl-piperazine solution
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test articles (drug-loaded nanoparticles, empty nanoparticles, and free surfactant). Include untreated cells as a control.
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Protocol 6: In Vitro Drug Release Study
Principle: This assay simulates the release of the drug from the nanoparticle over time in a physiological buffer. The dialysis bag method is commonly used, where the nanoparticle formulation is placed inside a dialysis membrane that allows the released drug to diffuse out but retains the nanoparticles.
Release buffer (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to simulate endosomal conditions)
Shaking water bath or incubator
Nanoparticle dispersion
Procedure:
Prepare Dialysis Bag: Hydrate the dialysis tubing according to the manufacturer's protocol.
Load Sample: Pipette a known volume (e.g., 2 mL) of the nanoparticle dispersion into the dialysis bag and securely seal both ends.
Start Release Study: Submerge the sealed bag in a larger volume of release buffer (e.g., 50 mL) maintained at 37°C with gentle agitation.
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
Quantify Released Drug: Analyze the drug concentration in the collected samples using UV-Vis or HPLC.
Data Analysis: Calculate the cumulative percentage of drug released over time.
Expert Insights and Troubleshooting
High Cytotoxicity: If the free surfactant or empty nanoparticles show high toxicity, consider modifying the structure (e.g., adding PEG chains to shield the charge) or using a lower concentration in the formulation. Cationic surfactants are known to be more toxic than other types.[18]
Low Encapsulation Efficiency: This can be caused by poor drug solubility in the lipid core or insufficient surfactant. Try screening different lipids or increasing the surfactant-to-lipid ratio.
Particle Aggregation: If the zeta potential is low or the PDI is high, particles may aggregate over time. Ensure the surfactant concentration is well above the CMC and optimize homogenization parameters (speed and duration).
Burst Release: A rapid initial release of the drug is often due to drug adsorbed on the nanoparticle surface. Purifying the nanoparticles after formulation via dialysis can help remove this surface-bound drug.
Conclusion and Future Directions
1-Methyl-4-dodecyl-piperazine presents a promising new platform for the development of cationic nanoparticle drug delivery systems. Its unique piperazine headgroup may offer favorable biological interactions, while its simple amphiphilic structure allows for robust and scalable formulation. The protocols outlined in this guide provide a comprehensive framework for researchers to characterize this surfactant and develop novel nanomedicines. Future work should focus on in-depth mechanistic studies of cellular uptake, in vivo biodistribution and efficacy studies in animal models, and further chemical modifications to optimize the balance between delivery efficiency and biocompatibility.
References
G. G. M. D'Souza, R. S. R. Murthy. (2016). Cationic Surfactants in Drug Delivery.
Jayant, R. D., McShane, M. J., & Srivastava, R. (2009). Influence of cationic lipid composition on uptake and intracellular processing of lipid nanoparticle formulations of siRNA. Nanomedicine: Nanotechnology, Biology and Medicine, 5(1), 31-41.
Akinc, A., Thomas, M., Klibanov, A. M., & Langer, R. (2005). Exploring the mechanism of lipid-mediated gene transfer. Molecular Therapy, 12(3), 397-408.
Rejman, J., Bragonzi, A., & Conese, M. (2005). Role of clathrin- and caveolae-mediated endocytosis in gene transfer mediated by lipo- and polyplexes. Molecular Therapy, 12(3), 468-474.
Ma, Z., Li, J., He, F., Wilson, A., Pitt, B., & Li, S. (2013). Cationic lipids enhance siRNA-mediated gene silencing by facilitating cytoplasmic delivery. Journal of Controlled Release, 168(3), 329-337.
Clares, B., Calpena, A. C., Parra, A., & Abrego, G. (2014). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. International Journal of Molecular Sciences, 15(4), 5783-5813.
Patra, J. K., Das, G., Fraceto, L. F., Campos, E. V. R., Rodriguez-Torres, M. P., & Acosta-Torres, L. S. (2018). Nano based drug delivery systems: recent developments and future prospects. Journal of Nanobiotechnology, 16(1), 71.
Zu, Y., & Gao, D. (2009). A Novel Mechanism Is Involved in Cationic Lipid-Mediated Functional siRNA Delivery. Molecular Pharmaceutics, 6(3), 784-791.
Varade, D., & Joshi, T. (2021). Cationic Gemini surfactants: a review on synthesis and their applications. Journal of Dispersion Science and Technology, 42(14), 2145-2163.
R. K. (2025). Recent Advances in Nanoparticles-Based Drug Delivery Systems. Journal of Drug Delivery Science and Technology.
K. (2014). Critical Roles of Cationic Surfactants in the Preparation of Colloidal Mesostructured Silica Nanoparticles. Langmuir, 30(6), 1625-1634.
A. (2025). Nanoparticle-Based Drug Delivery Systems: Current Advances and Future Directions. Current Pharmaceutical Design.
Ubels, J. L., & Osgood, T. B. (1991). Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies. Toxicology in Vitro, 5(5-6), 493-502.
S. S., & Akram, W. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(28), 19343-19365.
Wang, Y., Li, P., Kong, L., & Chen, X. (2022). Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases. Frontiers in Bioengineering and Biotechnology, 10, 978433.
P. (2013). Ecotoxicological Behavior of some Cationic and Amphoteric Surfactants (Biodegradation, Toxicity and Risk Assessment). IntechOpen.
A., & Singh, S. (2025). Advancements in nano-based drug delivery systems for therapeutics: a comprehensive review. RSC Advances.
PrepChem. (n.d.). Synthesis of 1-methyl-4-decyl-piperazine. PrepChem.com. Retrieved from [Link]
E. S., & Esimone, C. O. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 543.
H., Liu, X., Zhang, Y., & Ma, X. (2021). Preparation of Cationic Amphiphilic Nanoparticles with Modified Chitosan Derivatives for Doxorubicin Delivery. Polymers, 13(22), 3995.
A., & Shadloo, A. (2024). Synthesis, Characterization and In Vitro Anti-cancer Properties of Cationic Gemini Surfactants with Alkyl Chains in Human Breast. Angiotherapy, 1(1), 1-10.
F., & Miguel, M. G. (2011). In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception. PLoS ONE, 6(6), e21448.
BenchChem. (2025).
FutForm WP4. (2018). Standardized protocols for the formulation of nanoparticles with defined properties. European Commission.
S. (n.d.). Exploring 1-Methylpiperazine: Properties, Applications, and Manufacturing Insights. Dakenchem.
Application Note: A Validated Protocol for In Vitro Drug Release Assays Using 1-Methyl-4-dodecyl-piperazine as a Novel Solubilizing Agent
Abstract The assessment of in vitro drug release is a critical quality attribute in pharmaceutical development, providing essential insights into product performance and batch-to-batch consistency. For active pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The assessment of in vitro drug release is a critical quality attribute in pharmaceutical development, providing essential insights into product performance and batch-to-batch consistency. For active pharmaceutical ingredients (APIs) exhibiting poor aqueous solubility, the development of a biorelevant and discriminating dissolution method is a significant challenge. This application note presents a comprehensive protocol for conducting in vitro drug release assays using 1-Methyl-4-dodecyl-piperazine (MDPP), a novel cationic surfactant, as a solubilizing agent in the release medium. We provide a detailed, step-by-step methodology for method development, execution, and validation, grounded in established pharmacopeial principles. The causality behind experimental choices, such as apparatus selection and surfactant concentration, is thoroughly explained to empower researchers to adapt and validate this protocol for a variety of poorly soluble drug formulations, including oral solid dosage forms and complex parenteral systems.
Scientific Rationale & Principle
The Challenge of Poorly Soluble APIs
A significant portion of new chemical entities are classified as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low aqueous solubility. For these compounds, drug dissolution is often the rate-limiting step for absorption, making the in vitro release test a critical predictor of in vivo performance.[1] Standard aqueous buffers frequently fail to provide the necessary "sink conditions," where the volume of medium is at least three to ten times the saturation volume of the drug. This can lead to misleadingly slow or incomplete release profiles that do not accurately reflect the formulation's potential in the physiological environment of the gastrointestinal tract, where natural surfactants like bile salts play a crucial solubilizing role.[2][3]
The Role of Surfactants in Release Media
To overcome the limitations of standard buffers, surfactants are incorporated into the release medium.[3][4] Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[4] These micelles have a hydrophobic core and a hydrophilic shell, creating a microenvironment that can encapsulate and solubilize poorly soluble drug molecules, thereby facilitating their dissolution and maintaining sink conditions.[3] The choice of surfactant and its concentration are critical parameters that must be carefully optimized to create a method that is both discriminating and biorelevant.[1][2]
1-Methyl-4-dodecyl-piperazine (MDPP) as a Novel Excipient
1-Methyl-4-dodecyl-piperazine is a cationic surfactant characterized by a hydrophilic piperazine headgroup and a C12 lipophilic alkyl chain. While piperazine derivatives are explored as components of advanced drug delivery systems like lipid nanoparticles[5][6], the use of MDPP as a solubilizing agent in a release medium is a novel application. Its cationic nature may offer specific advantages for certain anionic drug compounds or formulations through electrostatic interactions, potentially providing a more discriminating release profile than commonly used anionic (e.g., Sodium Lauryl Sulfate, SLS) or non-ionic (e.g., Tween 80) surfactants. This protocol establishes the framework for harnessing MDPP's properties for this purpose.
Essential Equipment & Reagents
The following table summarizes the necessary materials for the successful execution of this protocol.
Category
Item
Specifications & Notes
Dissolution Apparatus
USP Apparatus 2 (Paddle)
Compliant with USP General Chapter <711>[7][8]. Other apparatus (e.g., USP App. 1, 4; Franz Cell) may be used but require specific validation.
Test material (e.g., tablets, capsules, nanoparticles).
Buffer Components
(e.g., Potassium phosphate monobasic, Sodium hydroxide) for preparing pH-controlled media.
HPLC Solvents
(e.g., Acetonitrile, Methanol, Water) HPLC Grade.
Analytical Equipment
High-Performance Liquid Chromatography (HPLC) System
With UV/Vis or other suitable detector.
Analytical Balance
4 or 5 decimal places.
pH Meter
Calibrated.
Consumables
Syringes & Syringe Filters
(e.g., 0.45 µm PVDF/PTFE) validated for low API and surfactant binding.
HPLC Vials & Caps
Standard 2 mL vials.
Volumetric Glassware
Class A.
Protocol Part 1: Method Development & Optimization
A robust in vitro release assay is not a one-size-fits-all procedure. This section details the mandatory preliminary studies to define the optimal parameters for your specific API and formulation.
API Solubility Determination in MDPP Media
Causality: The primary goal of adding MDPP is to enhance API solubility and ensure sink conditions. This experiment quantifies that enhancement and identifies a suitable concentration range for the release medium.
Procedure:
Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8) containing increasing concentrations of MDPP (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0% w/v).
Add an excess amount of the pure API to a fixed volume of each solution in sealed vials.
Agitate the vials at 37°C for at least 24 hours to ensure equilibrium is reached.
Filter the samples through a 0.45 µm syringe filter, discarding the initial portion to prevent bias from filter adsorption.
Dilute the filtrate as necessary and quantify the dissolved API concentration using a validated HPLC method.
Objective: Select the lowest MDPP concentration that provides a solubility at least 3-10 times higher than the highest expected concentration of the API in the release study.
Selection of Dissolution Apparatus
Causality: The choice of apparatus depends on the dosage form. The hydrodynamics of the system can significantly influence the release rate.
USP Apparatus 2 (Paddle): The gold standard for oral solid dosage forms like tablets and capsules. It provides gentle agitation suitable for most applications.[8][10]
Dialysis-Based Methods: Essential for nano-formulations (e.g., nanoparticles, liposomes). The formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO), which is then placed in the dissolution vessel containing the MDPP medium. This separates the released (free) drug from the encapsulated drug.[11][12][13]
Franz Diffusion Cell: The preferred method for semi-solid dosage forms like creams, gels, and ointments.[14][15][16] The formulation is applied to a synthetic membrane separating the donor and receptor chambers, with the MDPP medium in the receptor chamber.
For the remainder of this protocol, we will focus on USP Apparatus 2 , as it is the most widely applicable.
Protocol Part 2: Standardized In Vitro Release Assay Workflow
This section provides a step-by-step procedure for conducting the release test after the optimal MDPP concentration and apparatus have been determined.
Workflow Diagram
The following diagram illustrates the complete experimental workflow, from preparation to data analysis.
Application Notes and Protocols for the Preparation of 1-Methyl-4-dodecyl-piperazine Liposomes for Targeted Gene Delivery
Introduction: A New Horizon in Non-Viral Gene Delivery Gene therapy presents a paradigm shift in modern medicine, offering the potential to treat diseases at their genetic roots.[1][2] The primary challenge, however, lie...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A New Horizon in Non-Viral Gene Delivery
Gene therapy presents a paradigm shift in modern medicine, offering the potential to treat diseases at their genetic roots.[1][2] The primary challenge, however, lies in the development of safe and efficient vectors to deliver therapeutic nucleic acids into target cells. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives.[2] Among these, cationic liposomes have emerged as a promising platform due to their biocompatibility, capacity to carry large genetic payloads, and relative ease of large-scale production.[1][3]
Cationic liposomes are self-assembling spherical vesicles composed of lipid bilayers.[3][4] Their fundamental structure typically includes a cationic lipid and a neutral "helper" lipid. The positively charged headgroup of the cationic lipid is the cornerstone of its function, facilitating the condensation of negatively charged nucleic acids (like plasmid DNA or siRNA) through electrostatic interactions to form a "lipoplex".[5][6][7] This complex not only protects the genetic material from enzymatic degradation in the bloodstream but also promotes interaction with the negatively charged cell membrane, initiating cellular uptake.[6][8]
This application note details the preparation and characterization of liposomes formulated with a novel cationic lipid, 1-Methyl-4-dodecyl-piperazine (MDP). The unique piperazine headgroup of MDP offers potential advantages in transfection efficiency, possibly through enhanced endosomal escape mechanisms. We will describe a robust and reproducible protocol based on the well-established thin-film hydration method followed by extrusion for size control.[9][10][11] Furthermore, we will outline the essential characterization techniques and a foundational protocol for in vitro gene transfection, providing researchers with a comprehensive guide to utilizing MDP liposomes for targeted gene delivery applications.
I. Materials and Reagents
Consistent and high-quality reagents are paramount for the successful and reproducible formulation of liposomes.
This protocol employs the thin-film hydration method, a robust technique for creating multilamellar vesicles (MLVs), followed by extrusion to produce unilamellar vesicles (LUVs) with a defined size.[9][11][12]
Step 1: Lipid Film Formation
The initial step involves the creation of a thin, uniform lipid film on the inner surface of a round-bottom flask. This ensures maximal surface area for subsequent hydration.
Lipid Solubilization : In a clean glass vial, dissolve the cationic lipid (MDP) and the helper lipid (DOPE) in chloroform. A common starting molar ratio is 1:1.[13][14] The total lipid concentration in the organic solvent should be around 10-20 mg/mL.
Solvent Evaporation : Transfer the lipid solution to a round-bottom flask. Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature of 30-40°C. The rotation of the flask ensures the formation of a thin, even lipid film on the flask wall.
Residual Solvent Removal : Once a visible film is formed, it is crucial to remove any residual organic solvent, which can be cytotoxic and affect liposome stability. Place the flask under a high vacuum for at least 2 hours to ensure complete solvent removal.[13]
Step 2: Hydration of the Lipid Film
This step involves adding an aqueous solution to the dried lipid film, which spontaneously causes the lipids to self-assemble into multilamellar vesicles (MLVs).[9][12]
Pre-heating : Warm the hydration buffer (e.g., nuclease-free water or HBS) to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. This facilitates lipid hydration and vesicle formation.[9]
Hydration : Add the pre-warmed hydration buffer to the flask containing the dried lipid film. The volume will depend on the desired final lipid concentration (typically 1-5 mg/mL).
Vortexing : Agitate the flask by vortexing for several minutes. This mechanical energy aids in the swelling and detachment of the lipid film from the glass surface, forming a milky suspension of MLVs.
Step 3: Liposome Sizing by Extrusion
The MLVs formed during hydration are heterogeneous in size and lamellarity.[10] Extrusion is a technique where the liposome suspension is forced through a polycarbonate membrane with a defined pore size to produce vesicles with a more uniform size distribution.[11][15][16]
Extruder Assembly : Assemble the extrusion device with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
Temperature Control : Heat the extruder assembly to the same temperature used for hydration to ensure the lipids remain in a fluid state, which facilitates passage through the membrane pores.[16]
Extrusion Process : Load the MLV suspension into one of the gas-tight syringes of the extruder. Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This repeated passage ensures a homogenous population of large unilamellar vesicles (LUVs).[15]
Storage : The resulting translucent liposome suspension should be stored at 4°C. For long-term storage, it is advisable to use a sealed, argon-flushed vial to prevent lipid oxidation.
Diagram of the Liposome Preparation Workflow
A high-level overview of the liposome preparation process.
III. Physicochemical Characterization of MDP Liposomes
Thorough characterization is essential to ensure batch-to-batch consistency and to predict the in vivo behavior of the liposomes.
Protocol 1: Size and Polydispersity Index (PDI) Measurement
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in suspension.[17][18][19]
Sample Preparation : Dilute a small aliquot of the liposome suspension in the hydration buffer to achieve an appropriate scattering intensity (typically a 1:100 dilution).
Instrument Setup : Set the DLS instrument parameters, including the temperature (usually 25°C) and the viscosity and refractive index of the dispersant.
Measurement : Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform at least three measurements to ensure reproducibility.
Data Analysis : The instrument software will report the Z-average diameter (an intensity-weighted mean size) and the Polydispersity Index (PDI). A PDI value below 0.2 indicates a homogenous and monodisperse population.
Protocol 2: Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes.[] It is a critical parameter for predicting the stability of the colloidal suspension and the interaction with nucleic acids and cell membranes.[21][22]
Sample Preparation : Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.[23]
Instrument Setup : Use a dedicated folded capillary cell. Set the instrument parameters for the dispersant.
Measurement : Inject the sample into the cell, ensuring no air bubbles are present. Perform the measurement, which applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.[]
Data Analysis : The zeta potential will be reported in millivolts (mV). For cationic liposomes, a positive value greater than +30 mV is generally indicative of good colloidal stability.[22]
Parameter
Typical Expected Value
Significance
Z-Average Diameter
100 - 150 nm
Influences circulation time and cellular uptake mechanism
IV. Preparation and Characterization of MDP Lipoplexes
The formation of a stable complex between the cationic liposomes and the anionic DNA is the first and most critical step in gene delivery.
Protocol 3: Preparation of MDP Liposome-DNA Complexes (Lipoplexes)
Lipoplexes are formed by the spontaneous self-assembly of cationic liposomes and nucleic acids.[7] The ratio of positive charges from the lipid to negative charges from the DNA phosphate backbone (N/P ratio) is a key parameter influencing the size, charge, and transfection efficiency of the resulting complex.
Dilution : In separate sterile, nuclease-free tubes, dilute the required amount of MDP liposomes and plasmid DNA into a serum-free medium like Opti-MEM™.
Combining Components : Add the diluted DNA solution to the diluted liposome solution (not the other way around) and mix gently by pipetting.
Incubation : Incubate the mixture at room temperature for 15-30 minutes. This allows for the formation of stable lipoplexes.[13]
Protocol 4: Characterization of Lipoplex Formation via Gel Retardation Assay
This assay confirms the binding of DNA to the liposomes. When DNA is fully complexed with the cationic liposomes, its migration through an agarose gel will be retarded or completely inhibited because the large, charge-neutralized complex cannot move through the gel pores.[24][25][26]
Sample Preparation : Prepare lipoplexes at various N/P ratios (e.g., 0.5, 1, 2, 4, 8).
Gel Electrophoresis : Load the prepared lipoplex samples into the wells of a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide). Also, load a "DNA only" control.
Running the Gel : Run the gel at 80-100 V for approximately 45-60 minutes.
Visualization : Visualize the gel under UV light. The N/P ratio at which the DNA band is no longer visible in the well indicates the point of complete complexation.[27]
Diagram of Lipoplex Formation and Characterization
Workflow for forming and verifying DNA-liposome complexes.
V. In Vitro Transfection for Targeted Gene Delivery
This section provides a general protocol for transfecting cultured cells with MDP lipoplexes. For targeted delivery, the liposome formulation can be modified to include a ligand that binds to specific receptors on the target cells.[28][29][30]
Protocol 5: Cell Transfection
Cell Seeding : The day before transfection, seed the target cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
Medium Change : On the day of transfection, remove the growth medium and wash the cells with PBS. Add fresh, pre-warmed serum-free medium to the cells.
Addition of Lipoplexes : Add the prepared lipoplex solution drop-wise to each well. Gently rock the plate to ensure even distribution.
Incubation : Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
Post-Transfection : After the incubation period, remove the transfection medium and replace it with a complete growth medium (containing serum).
Assay for Gene Expression : Incubate the cells for an additional 24-72 hours. Analyze for reporter gene expression (e.g., fluorescence microscopy for GFP, or a luciferase assay) to determine transfection efficiency.[31]
Considerations for Targeted Delivery
To achieve active targeting, the surface of the MDP liposomes can be functionalized with specific ligands such as antibodies, peptides, or small molecules (e.g., folic acid, transferrin).[4][28][30] This is typically achieved by including a lipid-PEG-ligand conjugate in the initial lipid formulation. The ligand will then specifically bind to receptors overexpressed on the target cell population, enhancing cellular uptake and the therapeutic index of the delivered gene.[29][30]
VI. Conclusion
The protocols outlined in this application note provide a comprehensive framework for the preparation, characterization, and application of 1-Methyl-4-dodecyl-piperazine (MDP) liposomes for gene delivery. By carefully controlling the formulation and characterization parameters, researchers can produce consistent and effective non-viral vectors. The inherent versatility of the liposomal platform, particularly the potential for surface modification for active targeting, makes MDP liposomes a valuable tool for advancing the field of gene therapy.
References
Vertex AI Search. Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
CD Formulation. Thin-Film Hydration Method for Liposome Preparation.
PMC. Functionalized Liposomal Nanoparticles for Efficient Gene Delivery System to Neuronal Cell Transfection.
SpringerLink. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation.
ScienceDirect. Cationic Lipids in Gene Delivery: Principles, Vector Design and Therapeutical Applications.
PMC. Evaluation of Extrusion Technique for Nanosizing Liposomes.
PMC. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study.
Malvern Panalytical. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis.
PMC. Mannosylated liposomes for targeted gene delivery.
MDPI. Targeted Liposomes: A Nonviral Gene Delivery System for Cancer Therapy.
Avanti Polar Lipids. Preparation of Cationic Liposomes & Transfection of Cells.
AIP Publishing. Characterisation of gene delivery using liposomal bubbles and ultrasound.
SciSpace. Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation.
AIMS Press. Lipid-Nucleic Acid Supramolecular Complexes: Lipoplex Structure and the Kinetics of Formation.
Google Patents. Extrusion techniques for producing liposomes.
ACS Publications. Preparation and Characterization of Liposome-Encapsulated Plasmid DNA for Gene Delivery. Langmuir.
PMC. Preparation, characterization, and efficient transfection of cationic liposomes and ....
Avanti Polar Lipids. Preparation of Cationic Liposomes & Transfection of Cells.
ACS Publications. Preparation and Characterization of Liposome-Encapsulated Plasmid DNA for Gene Delivery. Langmuir.
ResearchGate. (PDF) Targeted Liposomes: A Nonviral Gene Delivery System for Cancer Therapy.
PMC. Liposomes for Use in Gene Delivery.
CD Bioparticles. Lipoplexes Production.
PLOS One. Physico-Chemical Characteristics of Lipoplexes Influence Cell Uptake Mechanisms and Transfection Efficacy.
PMC. Liposome-mediated gene delivery: A comprehensive review of biophysical parameters, lipid composition and targeting strategies.
ResearchGate. Fig. 6. Electrophoretic gel retardation assay. DNA binding gel patterns....
ResearchGate. Gel Retardation Assay of Liposomes/DNA Complexes Lane 1, DNA....
PMC. Lipoplex formation under equilibrium conditions reveals a three-step mechanism.
ResearchGate. Gel retardation patterns of liposome/DNA complexes. Liposomes A – D....
Wiley Online Library. Mobility Shift DNA-Binding Assay Using Gel Electrophoresis.
SpringerLink. The Gel Shift Assay for the Analysis of DNA-Protein Interactions.
1-Methyl-4-dodecyl-piperazine cell culture dosing guidelines and protocols
[ Optimizing DOT Code I've updated the DOT code, adding size="10.5, 8.0" to the diagram graphs to better regulate the width, including both the workflow and the mechanism diagrams. I've also added more clarity and detail...
Author: BenchChem Technical Support Team. Date: April 2026
[
Optimizing DOT Code
I've updated the DOT code, adding size="10.5, 8.0" to the diagram graphs to better regulate the width, including both the workflow and the mechanism diagrams. I've also added more clarity and detail to the diagram, including the extracellular space and the mechanism within the cytosol, membrane, and lysosome. The goal is to maximize visual clarity.
Refining DOT Diagrams
I'm now revising the DOT diagrams for the application note. I've focused on using the size attribute to control width and height, ensuring they're readable on different displays, even at a target width of 760px. I'm also now adding more clarity to the graphs with colors and labels.
Application Note: Cell Culture Dosing Guidelines and Protocols for 1-Methyl-4-dodecyl-piperazine (1-MDDP)
Executive Summary & Mechanistic Principles
1-Methyl-4-dodecyl-piperazine (1-MDDP) is a synthetic cationic amphiphile defined by a hydrophobic dodecyl (C12) tail and an ionizable hydrophilic methylpiperazine headgroup. In in vitro cell culture models, 1-MDDP serves two primary functions: a membrane-permeabilizing surfactant and a potent lysosomotropic agent .
The Causality of Lysosomotropism:
The pKa of the piperazine nitrogen (~8.0) dictates its cellular pharmacokinetics. At a physiological pH of 7.4, a significant fraction of 1-MDDP remains unprotonated and neutral, allowing it to freely diffuse across the lipophilic plasma membrane. However, upon reaching the highly acidic lumen of the lysosome (pH 4.5–5.0), the piperazine ring becomes fully protonated. This protonated state renders the molecule membrane-impermeable, causing it to become trapped. This "ion trapping" mechanism is a hallmark of 1[1] and 2[2], leading to osmotic stress, lysosomal swelling, and downstream inhibition of autophagy.
Caption: Mechanism of 1-MDDP lysosomotropism and ion trapping in mammalian cells.
Quantitative Dosing Guidelines
Because 1-MDDP acts as a cationic amphiphile, its cytotoxicity is highly dependent on the target cell's membrane composition and lysosomal capacity. Based on the3[3] and 4[4], cancer cells generally exhibit higher susceptibility to these compounds compared to primary fibroblasts.
Table 1: Reference Dosing Ranges for 1-MDDP in Cell Culture
Cell Line Type
Example Lines
Recommended Dosing Range
Estimated IC50 (24h)
Primary Application
Normal Fibroblasts
NIH/3T3, MRC-5
0.1 µM – 5.0 µM
> 20 µM
Membrane permeabilization, Transfection
Carcinoma / Tumor
HeLa, MCF-7, A375
1.0 µM – 50.0 µM
5 µM – 15 µM
Apoptosis & Autophagy inhibition assays
Macrophages
RAW 264.7
0.5 µM – 10.0 µM
~ 10 µM
Lysosomotropism, Phagocytosis assays
Experimental Protocols
Protocol 1: Preparation of 1-MDDP Stock and Working Solutions
Causality & Rationale: 1-MDDP is highly hydrophobic due to its C12 chain. Attempting to dissolve it directly in aqueous buffers will cause immediate precipitation and micelle aggregation. It must be dissolved in an organic solvent first.
Step-by-Step:
Weigh out lyophilized 1-MDDP and dissolve in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM or 50 mM master stock.
Aliquot the stock into amber microcentrifuge tubes to prevent photodegradation and store at -20°C.
Working Solution: Dilute the stock directly into pre-warmed (37°C) complete culture media immediately before use.
Critical Constraint: Ensure the final DMSO concentration in the cell culture well never exceeds 0.5% (v/v). Higher concentrations of DMSO will induce solvent-mediated cytotoxicity, confounding your 1-MDDP data.
Protocol 2: In Vitro Cytotoxicity and Lysosomal Trapping Assay
Causality & Rationale: To prove that 1-MDDP-induced cell death is driven by lysosomotropism, we must visualize lysosomal expansion before the cell undergoes apoptosis. We couple a viability assay with LysoTracker Red staining.
Self-Validating System: This protocol mandates a Chloroquine positive control. If Chloroquine fails to produce enlarged red lysosomal puncta, it indicates that either the LysoTracker dye has degraded or the imaging parameters are flawed, thereby invalidating any negative results from the 1-MDDP wells.
Caption: Experimental workflow for 1-MDDP cytotoxicity and lysosomal trapping validation.
Step-by-Step:
Seed target cells (e.g., HeLa) in a 96-well optical-bottom plate at 1x10^4 cells/well in 100 µL of complete media. Incubate overnight.
Prepare serial dilutions of 1-MDDP (0, 1, 5, 10, 25, 50 µM) in media. Prepare a positive control well containing 20 µM Chloroquine.
Aspirate old media and add 100 µL of the treated media per well. Incubate for 24 hours.
One hour prior to the endpoint, spike the wells with LysoTracker Red DND-99 (final concentration 50 nM) and Hoechst 33342 (1 µg/mL).
Wash cells gently with warm PBS (1X) to remove unbound dye.
Image using high-content fluorescence microscopy. Active 1-MDDP will present as enlarged, intensely fluorescent red puncta compared to the vehicle control.
Following imaging, add CellTiter-Glo reagent to the wells per the manufacturer's instructions to quantify ATP-dependent viability.
Causality & Rationale: Cationic amphiphiles 5[5], transiently destabilizing the membrane to enhance the uptake of impermeable macromolecules. However, this must be done in serum-free media . Serum proteins (like Bovine Serum Albumin) contain hydrophobic pockets that will irreversibly bind the C12 tail of 1-MDDP, neutralizing its amphiphilic properties before it reaches the cell membrane.
Self-Validating System: A baseline control containing only the fluorescent tracer (without 1-MDDP) is required to establish the background rate of natural pinocytosis.
Step-by-Step:
Seed cells in a 24-well plate until 70-80% confluent.
Wash cells twice with warm, serum-free media to remove all traces of FBS.
Prepare a co-incubation mix: 1-MDDP at a sub-toxic concentration (e.g., 2.5 µM) and a membrane-impermeable fluorescent tracer (e.g., FITC-Dextran 4kDa at 1 mg/mL) in serum-free media.
Apply the co-incubation mix to the cells and incubate for 2–4 hours.
Aspirate the mix and wash extensively with PBS containing 1% BSA. The BSA in this wash step acts as a "sponge" to quench and extract any remaining membrane-bound 1-MDDP.
Trypsinize the cells and analyze via flow cytometry to quantify the intracellular FITC-Dextran uptake relative to the baseline control.
References
(+)-fenchol and (-)-isopinocampheol derivatives targeting the entry process of filoviruses. PubMed.1
Monoterpenes as Anticancer Therapeutic Agents. Encyclopedia MDPI. 3
Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. PMC. 4
PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers. 2
Cationic Amphiphiles Increase Activity of Aminoglycoside Antibiotic Tobramycin in the Presence of Airway Polyelectrolytes. Journal of the American Chemical Society. 5
Technical Support Center: Optimizing Lipid-to-Drug Ratios with 1-Methyl-4-dodecyl-piperazine
Welcome to the technical support center for lipid nanoparticle (LNP) formulations utilizing 1-Methyl-4-dodecyl-piperazine. As a novel ionizable lipid, its unique piperazine-based structure offers significant potential fo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for lipid nanoparticle (LNP) formulations utilizing 1-Methyl-4-dodecyl-piperazine. As a novel ionizable lipid, its unique piperazine-based structure offers significant potential for potent nucleic acid delivery.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common issues, and answer frequently asked questions related to optimizing the critical lipid-to-drug ratio in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during LNP formulation and characterization. Each problem is followed by an analysis of potential causes and actionable solutions based on established principles of LNP science.
Issue 1: Low Encapsulation Efficiency (EE%)
Question: My encapsulation efficiency for mRNA/siRNA is consistently below 80%. What are the primary factors related to the lipid-to-drug ratio that I should investigate?
Answer:
Low encapsulation efficiency is a common hurdle, often directly linked to the stoichiometry and interactions between your lipid mixture and the nucleic acid payload. The primary factors to investigate are the N/P ratio and the overall lipid composition.
Possible Causes & Recommended Solutions
Possible Cause
Scientific Rationale
Recommended Solution
Suboptimal N/P Ratio
The N/P ratio, which is the molar ratio of the amine groups (N) in the ionizable lipid to the phosphate groups (P) of the nucleic acid, is critical for complexation.[3][4] An insufficient amount of positively charged 1-Methyl-4-dodecyl-piperazine at the formulation pH will fail to neutralize and condense the negatively charged nucleic acid backbone, leading to poor encapsulation.
Systematically vary the N/P ratio. A typical starting range for mRNA is between 3 and 6.[5][6] Perform a matrix experiment testing N/P ratios of 3, 4, 5, and 6 while keeping other parameters constant. Measure the EE% for each condition to identify the optimal ratio for your specific payload and lipid mix.
Inadequate Total Lipid-to-Drug Weight Ratio
Beyond the N/P ratio, the total mass of lipids relative to the drug is important. If the total lipid concentration is too low, there may not be enough material to form stable particles that can effectively entrap the payload.[5]
Increase the lipid:drug weight ratio. Most LNP formulations use a lipid-to-nucleic acid weight ratio between 10:1 and 30:1.[5] If your N/P ratio optimization does not yield sufficient improvement, try increasing the total lipid concentration while maintaining the optimal N/P ratio.
Incorrect Formulation pH
1-Methyl-4-dodecyl-piperazine, as an ionizable lipid, requires an acidic environment (typically pH 4.0-5.0) to become protonated and positively charged.[7] If the pH of your aqueous buffer is too high, the lipid will be neutral, preventing electrostatic interaction with the nucleic acid.
Verify and optimize the pH of the aqueous buffer. Use a calibrated pH meter to ensure your nucleic acid buffer (e.g., citrate or acetate buffer) is within the optimal acidic range. Test formulations at pH 4.0, 4.5, and 5.0 to see how it impacts EE%.
Interference from Helper Lipids
The molar ratios of other lipids (phospholipid, cholesterol, PEG-lipid) influence the structural integrity and charge environment of the forming nanoparticle.[7][8] An improper balance can hinder the encapsulation process.
Re-evaluate the molar ratios of all lipid components. While keeping the N/P ratio constant, you can screen different molar percentages of the helper lipids. A common starting point for ionizable:phospholipid:cholesterol:PEG-lipid is around 50:10:38.5:1.5.[9]
Issue 2: Particle Aggregation and Instability
Question: My LNPs look good immediately after formulation, but they aggregate and the particle size increases upon storage or after buffer exchange to a neutral pH. How can I improve stability?
Answer:
Particle aggregation is often a sign of colloidal instability. This can be caused by an inappropriate surface charge at neutral pH, insufficient steric shielding, or suboptimal lipid composition that affects membrane rigidity.
Possible Causes & Recommended Solutions
Possible Cause
Scientific Rationale
Recommended Solution
Insufficient PEG-Lipid Content
The PEG-lipid component provides a hydrophilic corona ("steric barrier") on the LNP surface, which prevents particles from aggregating.[7] Too little PEG-lipid can lead to instability, especially after buffer exchange to physiological pH.
Optimize the molar percentage of PEG-lipid. A typical range is 1-2 mol%. Try formulating batches with 1.0%, 1.5%, and 2.0% PEG-lipid. Be aware that excessive PEG can sometimes reduce cellular uptake and endosomal escape.
Excessive Surface Charge
While a positive charge is needed for encapsulation at low pH, a highly positive surface charge (zeta potential) at neutral pH can lead to aggregation or rapid clearance in vivo. An optimal N/P ratio should result in a near-neutral surface charge after buffer exchange.
Re-optimize the N/P ratio. If your particles are highly positive at pH 7.4, it may indicate that the N/P ratio is too high. Re-evaluate the lower end of your N/P ratio screen (e.g., 3-4) and measure the zeta potential post-buffer exchange.
Suboptimal Cholesterol Content
Cholesterol is a critical structural component that fills gaps between lipids, enhancing membrane rigidity and particle stability.[7][10] Insufficient cholesterol can result in "leaky" or unstable particles.
Adjust the cholesterol molar ratio. The cholesterol content typically ranges from 35% to 45%. Evaluate formulations with varying cholesterol percentages to find the optimal level that enhances stability without compromising other critical quality attributes.
LNP Optimization Workflow
The process of optimizing the lipid-to-drug ratio is iterative. It involves systematic screening of key parameters and thorough characterization at each step.
Caption: Workflow for optimizing the lipid-to-drug ratio in LNP formulations.
Frequently Asked Questions (FAQs)
Question: What is the specific role of 1-Methyl-4-dodecyl-piperazine in an LNP formulation?Answer: 1-Methyl-4-dodecyl-piperazine is a novel ionizable cationic lipid.[2] Its primary role is to complex with and encapsulate the negatively charged nucleic acid payload (like mRNA or siRNA) during formulation under acidic conditions.[7] The piperazine core contains amine groups that become protonated (positively charged) at a low pH, enabling strong electrostatic interactions with the phosphate backbone of the nucleic acid. Upon entering a cell and reaching the endosome, the acidic environment of the endosome ensures the lipid remains charged, which helps disrupt the endosomal membrane and release the payload into the cytoplasm.[4][7]
Question: Why is the "lipid-to-drug" ratio more complex than a simple weight ratio?Answer: The term "lipid-to-drug ratio" encompasses several critical parameters that must be optimized in concert.[11]
N/P Ratio: This molar ratio is the most direct measure of the charge balance between the ionizable lipid and the nucleic acid, governing the primary encapsulation event.[3][4]
Lipid Molar Ratios: The relative percentages of the four lipid components (ionizable, phospholipid, cholesterol, PEG-lipid) define the nanoparticle's structure, stability, and surface properties.[8][12] Changing the percentage of one component affects the entire system.
Total Lipid to Drug Weight Ratio: This overall ratio influences the final particle concentration and the capacity of the system to accommodate the drug load effectively.[5]
Optimizing for a successful formulation requires a multi-dimensional approach that considers all three aspects.[3]
Question: How does the lipid-to-drug ratio impact the final therapeutic efficacy?Answer: The lipid-to-drug ratio is fundamental to therapeutic efficacy for several reasons:
Protection and Loading: An optimal ratio ensures high encapsulation efficiency, which protects the nucleic acid from degradation in the bloodstream and ensures a sufficient dose is loaded into each particle.[13]
Particle Characteristics: The ratio dictates the final particle size, polydispersity, and surface charge.[14][15] These physical attributes control the LNP's circulation time, biodistribution, and cellular uptake.
Endosomal Escape: The amount of ionizable lipid relative to the payload and other components influences the particle's ability to fuse with the endosomal membrane, a critical step for releasing the drug into the cytoplasm to perform its function.[4]
Question: What are the key analytical techniques I need to optimize this ratio?Answer: A robust analytical toolkit is essential for successful optimization.[16]
Fluorescence Spectroscopy: Techniques using dyes like RiboGreen are the gold standard for determining the amount of encapsulated vs. free nucleic acid to calculate encapsulation efficiency.[16]
Dynamic Light Scattering (DLS): DLS is the primary method for measuring the average particle size (Z-average), size distribution (polydispersity index, PDI), and for monitoring colloidal stability.[14][15][17]
Electrophoretic Light Scattering (ELS): This technique is used to measure the zeta potential, which provides information on the surface charge of the LNPs and is a key indicator of stability.[14][18]
Chromatography (HPLC/UPLC): High-performance liquid chromatography can be used to accurately quantify the concentration of each lipid component and the drug, confirming the final composition of the formulation.[16][18]
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing LNPs with reproducible characteristics using a microfluidic mixing device.
Materials:
1-Methyl-4-dodecyl-piperazine, helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) dissolved in absolute ethanol.
mRNA or siRNA dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
Microfluidic mixing system (e.g., NanoAssemblr platform).
Syringes for sample loading.
Procedure:
Prepare Lipid Mix: In an RNase-free tube, combine the ethanolic stock solutions of 1-Methyl-4-dodecyl-piperazine, DSPC, cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5). Ensure the final concentration of total lipids in the ethanol phase is appropriate for your system (e.g., 10-20 mg/mL).
Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in the acidic aqueous buffer to the desired concentration. The concentration will depend on the target lipid-to-drug ratio.
Set Up Microfluidic System: Prime the microfluidic device with ethanol and then with the aqueous buffer according to the manufacturer's instructions.
Load Syringes: Load one syringe with the lipid-in-ethanol solution and another with the nucleic acid-in-buffer solution.
Initiate Mixing: Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common FRR is 3:1 (Aqueous:Organic).[3] Start the pumps to initiate mixing.
Collect LNPs: The rapid mixing within the microfluidic cartridge causes the lipids to precipitate and self-assemble around the nucleic acid, forming LNPs.[9] Collect the milky-white LNP suspension from the outlet port into an RNase-free tube.
Purification and Buffer Exchange: Immediately after formulation, the LNP solution must be purified to remove ethanol and exchange the acidic buffer for a neutral, physiological buffer (e.g., PBS, pH 7.4). This is typically done via dialysis or tangential flow filtration (TFF).[10]
Protocol 2: Determination of Encapsulation Efficiency (EE%)
This protocol uses a fluorescent dye that selectively binds to nucleic acids to quantify the unencapsulated payload.
Materials:
LNP suspension in a neutral buffer (e.g., PBS).
Quant-iT RiboGreen™ reagent or similar fluorescent dye.
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
A 2% Triton X-100 solution in water.
Black 96-well plate.
Plate reader with fluorescence capability.
Procedure:
Prepare Standard Curve: Prepare a standard curve of your specific nucleic acid in TE buffer at known concentrations.
Sample Preparation:
Intact LNPs (Measures Free RNA): Dilute your LNP sample in TE buffer to a concentration that falls within the linear range of your standard curve.
Lysed LNPs (Measures Total RNA): In a separate tube, add Triton X-100 to an identical aliquot of your diluted LNP sample to a final concentration of 0.5-1.0%. This disrupts the lipid membrane. Incubate for 10 minutes at 37°C to ensure complete lysis.
Dye Addition: Add the RiboGreen reagent (diluted according to the manufacturer's protocol) to the wells containing your standards, the intact LNP sample, and the lysed LNP sample.
Incubation: Incubate the plate in the dark for 5 minutes.
Fluorescence Measurement: Measure the fluorescence intensity using the appropriate excitation/emission wavelengths (e.g., ~480 nm / ~520 nm for RiboGreen).
Calculation:
Use the standard curve to determine the concentration of RNA in the intact sample ([RNA]free) and the lysed sample ([RNA]total).
Calculate the Encapsulation Efficiency using the following formula:
EE% = ( ([RNA]total - [RNA]free) / [RNA]total ) * 100
LNP Component Diagram
This diagram illustrates the self-assembled structure of a lipid nanoparticle utilizing a piperazine-based ionizable lipid.
Caption: Schematic of an LNP with key lipid components.
References
ResearchGate. Analytical techniques used in this study for the characterisation of lipid nanoparticles in order of increasing resolution, annotated with respective CQAs. Available from: [Link]
ResearchGate. Optimization of drug: lipid ratio for the formulation-development. Available from: [Link]
Curapath. (2025, March 4). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. Available from: [Link]
LCGC International. (2023, June 1). Analysis of Lipid Nanoparticles. Available from: [Link]
Barnett Technical Services. (2026, January 2). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Available from: [Link]
LS Instruments. Lipid Nanoparticle (LNP) Characterization. Available from: [Link]
Inside Therapeutics. (2025, February 10). Optimization of lipid nanoparticle formulation. Available from: [Link]
National Center for Biotechnology Information (PMC). (2024, November 26). Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. Available from: [Link]
PubMed. (2018, September 15). The Significance of Drug-To-Lipid Ratio to the Development of Optimized Liposomal Formulation. Available from: [Link]
National Center for Biotechnology Information (PMC). (2022, August 15). Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo. Available from: [Link]
Nature. (2022, August 15). Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo. Available from: [Link]
ResearchGate. (2025, July 21). Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? Available from: [Link]
Single Use Support. (2023, June 21). Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions. Available from: [Link]
PubMed. (2024, January 25). Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying. Available from: [Link]
R Discovery. (2025, November 26). Alternative Structural Lipids Impact mRNA-Lipid Nanoparticle Morphology, Stability, and Activity. Available from: [Link]
ACS Publications. (2023, November 8). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Available from: [Link]
Unchained Labs. Lipid Nanoparticle Encapsulation Efficiency. Available from: [Link]
PubMed. (2025, January 15). Piperazine-Derived Bisphosphonate-Based Ionizable Lipid Nanoparticles Enhance mRNA Delivery to the Bone Microenvironment. Available from: [Link]
National Center for Biotechnology Information (PMC). (2025, August 1). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. Available from: [Link]
Precigenome LLC. Overview of LNP Synthesis, Formulation and Manufacturing Methods. Available from: [Link]
ResearchGate. Piperazine-based lipids formulate into stable lipid nanoparticles... Available from: [Link]
National Center for Biotechnology Information (PMC). (2023, May 28). Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety. Available from: [Link]
reducing in vitro cytotoxicity of 1-Methyl-4-dodecyl-piperazine formulations
Technical Support Center: Mitigating 1-Methyl-4-dodecyl-piperazine Cytotoxicity Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the in vitro cytotox...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Mitigating 1-Methyl-4-dodecyl-piperazine Cytotoxicity
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the in vitro cytotoxicity of amphiphilic and cationic formulations. 1-Methyl-4-dodecyl-piperazine (CAS 55546-05-9) is a potent cationic surfactant featuring a lipophilic dodecyl (C12) tail and a hydrophilic, positively charged methyl-piperazine headgroup. While excellent for membrane permeation and nucleic acid complexation, its inherent structure often leads to dose-dependent cytotoxicity via cell membrane disruption and the induction of intrinsic mitochondrial apoptosis[1].
This guide provides field-proven, mechanistically grounded strategies to troubleshoot and optimize your formulations, ensuring high delivery efficacy with minimal cellular toxicity.
Section 1: Diagnostic Troubleshooting & FAQs
Q1: My cells show rapid morphological changes and >60% death within 24 hours of applying the 1-Methyl-4-dodecyl-piperazine formulation. What is the primary cause?A: This rapid toxicity is a hallmark of acute cell membrane destabilization. The cationic piperazine headgroup binds electrostatically to anionic glycoproteins on the cell surface, while the dodecyl tail intercalates into the lipid bilayer, causing pore formation and lysis[2].
Causality & Solution: You are likely using an excessively high Nitrogen-to-Phosphate (N/P) ratio or a high absolute concentration of the free surfactant. Reduce the N/P ratio. Studies demonstrate that lowering the cationic lipid content significantly improves cell viability without necessarily compromising delivery efficiency, provided the complexation remains stable[3]. Always dialyze your formulation against a physiological buffer (e.g., PBS pH 7.4) to remove uncomplexed, free 1-Methyl-4-dodecyl-piperazine.
Q2: I reduced the concentration of the piperazine derivative, but now my transfection/delivery efficiency has plummeted. How do I balance efficacy and safety?A: Relying solely on 1-Methyl-4-dodecyl-piperazine for both cargo encapsulation and endosomal escape is a common pitfall.
Causality & Solution: Introduce helper lipids such as DOPE (Dioleoylphosphatidylethanolamine) or Cholesterol. DOPE undergoes a lamellar to inverted-hexagonal phase transition within the acidic environment of the endosome, facilitating membrane fusion and cargo release. By incorporating DOPE, you offload the burden of endosomal escape from the piperazine derivative, allowing you to use a lower, non-toxic concentration of the cationic agent while maintaining high efficacy[3].
Q3: Flow cytometry indicates my cells are undergoing apoptosis rather than necrosis. How is the formulation triggering this, and how can I shield the cells?A: Piperazine derivatives are known to induce the intrinsic mitochondrial apoptosis pathway. Following intracellular entry, these compounds cause mitochondrial stress, leading to a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3/7[1].
Causality & Solution: To prevent premature intracellular accumulation and mitochondrial targeting, you must shield the formulation's surface charge. Incorporate 1.5 to 3 mol% of a PEGylated lipid (e.g., PEG-DMG). PEGylation creates a steric hydration layer around the nanoparticle, reducing non-specific protein binding (opsonization) and dampening immediate electrostatic interactions with the cell membrane, thereby mitigating apoptotic signaling[4].
Section 2: Quantitative Benchmarks for Formulation Optimization
To guide your optimization, the following table summarizes the causal effects of various formulation adjustments on in vitro cytotoxicity metrics.
Formulation Variable
Adjustment Strategy
Mechanistic Effect
Expected Impact on IC50 / Viability
N/P Ratio
Decreased (e.g., 34:1 down to 12:1)
Reduces excess cationic charge and free surfactant in solution.
IC50 increases significantly (e.g., from ~8 µg/mL to >26 µg/mL)[3].
Helper Lipid (DOPE)
Added (1:1 molar ratio with piperazine)
Promotes endosomal escape via phase transition; dilutes charge density.
Cell viability improves by 20-40% at equivalent delivery doses.
Eliminates rapid (<4 hr) necrotic cell death events.
Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Self-Validating Formulation of Low-Toxicity Piperazine Lipid Nanoparticles
Principle: This protocol uses microfluidic mixing and helper lipids to create stable complexes, followed by a mandatory dialysis step to ensure no free lytic surfactant remains.
Lipid Phase Preparation: Dissolve 1-Methyl-4-dodecyl-piperazine, DOPE, Cholesterol, and PEG-DMG in ethanol at a molar ratio of 40:30:28:2. Ensure complete dissolution.
Aqueous Phase Preparation: Dissolve your nucleic acid or anionic cargo in 50 mM citrate buffer (pH 4.0).
Microfluidic Mixing: Mix the lipid and aqueous phases at a 1:3 volume ratio using a microfluidic cartridge (flow rate: 12 mL/min).
Validation Check 1 (DLS): Measure Dynamic Light Scattering (DLS). The Z-average size should be 60-100 nm. Self-Validation: If the size is >200 nm, aggregation has occurred due to improper complexation; discard and adjust the N/P ratio.
Purification (Critical Step): Dialyze the mixture against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours to remove ethanol and uncomplexed piperazine.
Validation Check 2 (Zeta Potential): Measure the zeta potential. It should be near-neutral or slightly positive (+2 to +10 mV). Self-Validation: A highly positive charge (>+30 mV) indicates insufficient PEG shielding and predicts high cytotoxicity[2]. Do not proceed to in vitro testing if this threshold is exceeded.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: A colorimetric assay to validate the safety profile of the optimized formulation by measuring mitochondrial metabolic activity[5].
Cell Seeding: Plate target cells (e.g., HepG2 or HEK293) in a 96-well plate at 1 × 10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
Treatment: Replace media with fresh media containing serial dilutions of the formulation. Self-Validation: Always include a positive toxicity control (e.g., 10% DMSO) to confirm assay sensitivity, and an untreated negative control to establish 100% viability.
Incubation: Incubate for 24 to 72 hours, depending on the experimental design.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. During this time, viable cells reduce MTT to purple formazan crystals[5].
Solubilization & Reading: Carefully remove the media. Add 100 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 based on the dose-response curve.
Section 4: Visualizing Workflows and Pathways
Mechanism of piperazine-induced intrinsic apoptosis and mitigation via formulation strategies.
Iterative workflow for formulating and validating low-toxicity piperazine-based nanoparticles.
Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles. PMC.[Link]
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PMC.[Link]
Technical Support Center: Long-Term Storage of 1-Methyl-4-dodecyl-piperazine Stock Solutions
Welcome to the technical support guide for 1-Methyl-4-dodecyl-piperazine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on maintaining the long-term stability of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 1-Methyl-4-dodecyl-piperazine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on maintaining the long-term stability of stock solutions. Ensuring the integrity of your experimental compounds is paramount for reproducible and reliable results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in the fundamental chemical properties of the molecule.
Section 1: Understanding the Stability of 1-Methyl-4-dodecyl-piperazine
1-Methyl-4-dodecyl-piperazine is a tertiary amine featuring a piperazine ring, a methyl group on one nitrogen, and a long C12 alkyl (dodecyl) chain on the other. This unique structure dictates its stability profile. The primary points of vulnerability are the nitrogen atoms and the piperazine ring itself, which are susceptible to oxidation and thermal stress. The long dodecyl chain imparts significant hydrophobicity, influencing solvent choice and solubility at low temperatures.[1][2][3]
Degradation can compromise your experiments by reducing the effective concentration of the active compound and introducing impurities with unknown biological effects. The principal degradation pathways include:
Oxidation: The tertiary amine nitrogens are susceptible to oxidation, forming N-oxides. This process can be accelerated by the presence of oxygen, trace metal ions (especially copper), and light.[4]
Thermal Degradation: At elevated temperatures, the piperazine ring can undergo complex degradation reactions, including ring-opening and the formation of formyl derivatives or other byproducts.[4][5][6] While piperazine itself shows relatively high thermal stability compared to linear amines, methyl substitution can increase the degradation rate.[5][7]
Acid-Catalyzed Degradation: The presence of acidic protons (from acidic impurities or solvents like CO2 dissolved in aqueous solutions) can protonate the piperazine nitrogens, potentially initiating nucleophilic attack and subsequent degradation pathways.[6]
Caption: Key degradation pathways for 1-Methyl-4-dodecyl-piperazine.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions (temperature, light, atmosphere) for my stock solution?
For maximum long-term stability, controlling the storage environment is critical. Simply placing a vial in a freezer is insufficient without considering other factors.
Causality: The primary drivers of degradation are thermal energy, oxygen, and light. Lowering the temperature slows down reaction kinetics for all degradation pathways.[8][9] Removing oxygen by using an inert gas prevents oxidative damage.[10] Amber vials block UV and visible light, which can provide the energy to initiate photo-oxidative reactions.[11][12]
Recommended Storage Conditions Summary
Parameter
Recommendation
Rationale
Temperature
-20°C to -80°C
Significantly reduces the rate of thermal degradation and oxidation.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen from the vial headspace, preventing oxidation of the tertiary amine groups.[10]
Light
Amber Glass Vial
Protects the compound from photolytic degradation.
| Container | Glass vial with PTFE-lined cap | Ensures an airtight seal and prevents leaching or reaction with the container/cap material.[8] |
Q2: Which solvent should I use to prepare my stock solution for the best stability?
Solvent choice is a critical, often overlooked, factor in long-term stability. The ideal solvent should fully dissolve the compound and be chemically inert.
Causality: The solvent system can directly influence stability. Protic solvents (e.g., alcohols, water) can participate in degradation through hydrogen bonding or by acting as a proton source, while reactive impurities like peroxides in ethers or dissolved CO2 can actively degrade the compound.[13][14] Given the long dodecyl chain, 1-Methyl-4-dodecyl-piperazine is highly lipophilic, making non-polar or polar aprotic solvents most suitable.
Solvent Selection Guide
Solvent Class
Recommended
Not Recommended
Justification
Aprotic, Polar
Anhydrous DMSO, DMF
N/A
Excellent solvating power for a wide range of compounds and are generally inert. Use high-purity, anhydrous grades.
Aprotic, Non-Polar
Toluene, Dichloromethane (DCM)
Tetrahydrofuran (THF), Diethyl Ether
Good for lipophilic compounds. However, ensure solvents are free of acidic impurities. Ethers are not recommended due to the risk of peroxide formation.
| Protic | N/A | Methanol, Ethanol, Water | Protic solvents are generally not recommended for long-term storage of amines due to the potential for acid-base reactions and facilitating hydrolysis-type degradation pathways.[15] |
Self-Validation Step: Before preparing a large batch, dissolve a small amount of your compound in the chosen solvent and observe it. Check for immediate color changes or precipitation. A good solvent will yield a clear, colorless solution.
Q3: My stock solution has turned yellow/brown after storage. What does this mean, and is it still usable?
A change in color, typically to yellow or brown, is a strong indicator of chemical degradation, most commonly oxidation.
Causality: Oxidative degradation pathways often result in the formation of conjugated systems or other chromophores that absorb visible light, appearing as a colored solution. While the concentration of these degradants may be low, their impact on your experiment could be significant.
Recommended Action:
Do Not Use: Do not use the discolored solution in critical experiments, as the observed degradation products may have unintended biological activity or interfere with assays.
Verify Purity: If the stock is invaluable, its purity must be re-assessed using an appropriate analytical method like HPLC-UV or LC-MS to quantify the remaining parent compound and identify degradants.[16][17]
Prepare Fresh Stock: The most trustworthy approach is to discard the degraded solution and prepare a fresh stock, adhering strictly to the optimal storage conditions outlined in Q1 and Q2.
Q4: I see precipitation in my stock solution after storing it at -20°C. What should I do?
Precipitation upon cooling is typically a physical, not chemical, issue related to solubility. The long dodecyl chain reduces the solubility of the molecule in many solvents at lower temperatures.
Causality: As the temperature of the solution decreases, the kinetic energy of the solvent molecules is reduced, decreasing their ability to keep the solute molecules dissolved. The solution becomes supersaturated, and the compound precipitates out.
Protocol for Safely Re-dissolving Precipitate
Warm Gently: Bring the vial to room temperature.
Vortex Thoroughly: Vortex the solution for 30-60 seconds to facilitate re-dissolution.
Use a Water Bath (If Necessary): If vortexing is insufficient, warm the solution in a water bath set to 30-37°C for 5-10 minutes. Do not use high heat, as this can accelerate thermal degradation.[5]
Visually Inspect: Ensure the solution is completely clear with no visible particulates before use.
Use Promptly: After warming and re-dissolving, use the required aliquot for your experiment promptly and return the stock solution to the freezer to minimize time spent at room temperature.
Q5: How can I verify the concentration and purity of my stock solution after several months of storage?
Regular quality control is essential for ensuring experimental reproducibility. A stability-indicating analytical method is required to confirm that what you are using is what you think it is.
Causality: Over time, even under optimal conditions, slow degradation can occur. An analytical check separates the parent compound from potential degradation products, providing an accurate measure of purity.
Recommended Workflow for a Stability Check
Caption: Workflow for analytical verification of stock solution stability.
A simple isocratic HPLC-UV method is often sufficient. Compare the chromatogram of the stored sample to a freshly prepared standard. A decrease in the main peak's area and/or the appearance of new peaks indicates degradation.
Section 3: Experimental Protocols for Stability Assessment
Protocol 3.1: Routine Quality Control of Stock Solutions via HPLC-UV
This protocol provides a general framework. The exact column and mobile phase should be optimized for your specific instrumentation.
Prepare a Fresh Standard: Accurately weigh and dissolve a small amount of new, solid 1-Methyl-4-dodecyl-piperazine to create a standard solution at the same concentration as your stock.
Sample Preparation: Allow the stored stock solution to come to room temperature.
Dilution: Prepare an identical dilution of both the "stored stock" and the "fresh standard" in the mobile phase (e.g., dilute 10 µL of 10 mM stock into 990 µL of mobile phase).
Analysis: Inject both samples onto the HPLC system. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or triethylamine) is a good starting point.
Data Interpretation:
Concentration Check: The peak area of the main analyte in the "stored stock" should be ≥95% of the "fresh standard."
Purity Check: The chromatogram of the "stored stock" should not show any new peaks (degradants) that are not present in the "fresh standard."
Protocol 3.2: Performing a Basic Forced Degradation Study
Forced degradation studies are used to intentionally degrade a sample to understand potential degradation pathways and to confirm that your analytical method can separate the degradants from the parent compound.[11][12]
Prepare Study Samples: Aliquot your stock solution into several separate vials.
Apply Stress Conditions (in separate vials):
Acidic: Add a small amount of dilute HCl (e.g., 0.1 M).
Basic: Add a small amount of dilute NaOH (e.g., 0.1 M).
Oxidative: Add a small amount of 3% hydrogen peroxide.
Thermal: Place a vial in an oven at 60°C for 24 hours.
Photolytic: Expose a vial in a clear container to direct UV light or intense sunlight for 24 hours.
Neutralize and Analyze: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples by your chosen HPLC method.
Evaluation: This study validates your analytical method by demonstrating that it can resolve the parent peak from the degradation product peaks, confirming it is "stability-indicating."
By implementing these guidelines and protocols, you can significantly enhance the long-term stability of your 1-Methyl-4-dodecyl-piperazine stock solutions, leading to more reliable and reproducible scientific outcomes.
References
Freeman, S. A. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
Ali, B. S., et al. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Alexandria Engineering Journal. [Link]
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
Barnes, I., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. [Link]
Ciarkowski, J., et al. (2000). Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Zapotoczna, S., et al. (2014). Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene. Langmuir. [Link]
Zapotoczna, S., et al. (2014). Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene. The Schreiber Group. [Link]
Shiva Raj, K., et al. (2010). A simple and sensitive gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry. [Link]
Toh, H. S., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. PubMed. [Link]
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
Fytianos, G., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
Ahmed, L., et al. (2021). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. ResearchGate. [Link]
Chi, Y., et al. (2022). Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. MDPI. [Link]
Zapotoczna, S., et al. (2014). Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene. ResearchGate. [Link]
Dan, M., & Vartires, V. (2000). Chemical Structures of Thermal Stable Long-Chain n-Alkyl Amines Used in Corrosion Inhibiting Formulations in Water-Steam and Heating Water Systems in the Power Industry. ResearchGate. [Link]
Chemcas. (n.d.). 1-METHYL-4-(2-PIPERIDINYLMETHYL)-PIPERAZINE — Chemical Substance Information. [Link]
De Ruiter, J., et al. (2010). A validated GC-MS method for the analysis of the constituents of piperazine-based drugs. Analytical Methods. [Link]
Sharma, A., & Sharma, R. (2019). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
Al-Mamoori, A., et al. (2017). Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. PMC. [Link]
Technical Support Center: Stabilizing 1-Methyl-4-dodecyl-piperazine Emulsions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methyl-4-dodecyl-piperazine in emulsion formulations. Here, we address common challenges relat...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methyl-4-dodecyl-piperazine in emulsion formulations. Here, we address common challenges related to phase separation and offer systematic troubleshooting strategies to achieve stable, high-performance emulsions. Our approach is grounded in the fundamental principles of colloid science and leverages practical, field-proven insights.
Understanding the Molecule: 1-Methyl-4-dodecyl-piperazine
1-Methyl-4-dodecyl-piperazine is an amphiphilic molecule, possessing both a hydrophilic (water-loving) piperazine head group and a hydrophobic (oil-loving) dodecyl tail. This dual nature allows it to act as an emulsifier, positioning itself at the oil-water interface to reduce interfacial tension and stabilize droplets. However, its effectiveness and the overall stability of the emulsion are highly dependent on formulation and processing parameters.
The piperazine ring contains two nitrogen atoms, making the molecule's hydrophilic character pH-sensitive. At lower pH values, the nitrogen atoms can become protonated, increasing the molecule's positive charge and water solubility. This property is a critical factor in both emulsion formation and stability.
Frequently Asked Questions (FAQs)
Q1: My 1-Methyl-4-dodecyl-piperazine emulsion is showing signs of creaming. What is happening and how can I fix it?
A: Creaming is the upward movement of dispersed droplets due to a density difference between the oil and water phases, and it is a common sign of emulsion instability.[1] While it is a reversible process, it can lead to more severe instability like coalescence if not addressed.[1]
Immediate Action: Gentle agitation can often redisperse a creamed emulsion.
Long-Term Solution:
Reduce Droplet Size: Smaller droplets are less affected by gravity. This can be achieved through higher shear homogenization.
Increase Continuous Phase Viscosity: Adding a thickening agent to the continuous phase (typically water in an oil-in-water emulsion) will slow down droplet movement.
Adjust Phase Densities: If possible, modifying the density of either the oil or water phase to be more similar can reduce the driving force for creaming.
Q2: I'm observing coalescence, where droplets are merging and growing larger. What is the primary cause?
A: Coalescence is an irreversible process where dispersed droplets merge, leading to complete phase separation.[1] This indicates a failure of the interfacial film to prevent droplet contact.
Insufficient Emulsifier: There may not be enough 1-Methyl-4-dodecyl-piperazine to adequately cover the surface of all the oil droplets.
Inappropriate HLB: The Hydrophile-Lipophile Balance (HLB) of the emulsifier system may not be optimal for your specific oil phase.
pH Imbalance: The pH of your aqueous phase may not be in the optimal range to ensure the proper charge and conformation of the piperazine head group at the interface. Studies on piperazine derivatives have shown that pH can be a controlling parameter for their interfacial behavior.[2][3]
Q3: Can 1-Methyl-4-dodecyl-piperazine be used as the sole emulsifier?
A: While 1-Methyl-4-dodecyl-piperazine has emulsifying properties, it is often beneficial to use it in combination with a co-surfactant. Co-surfactants, which are typically short-chain alcohols or amines, can enhance the flexibility and stability of the interfacial film.[4][5] They work synergistically with the primary emulsifier to lower interfacial tension and improve emulsion stability.[6]
Troubleshooting Guide: A Systematic Approach to Preventing Phase Separation
Phase separation is a critical issue in emulsion formulation.[7] It can manifest as creaming, sedimentation, flocculation, or coalescence.[1] This guide provides a structured workflow to diagnose and resolve these issues.
Diagram: Troubleshooting Workflow for Emulsion Instability
Caption: A logical workflow for diagnosing and resolving common emulsion instability issues.
Issue 1: Inadequate Emulsification and Droplet Size
Cause: The primary cause of many emulsion failures is an inadequate emulsification process, leading to large and non-uniform droplet sizes.[7]
Troubleshooting Protocol:
Optimize Homogenization Parameters:
High-Pressure Homogenization: This is a highly effective method for producing fine emulsions with droplet sizes in the sub-micron range.[8][9] Experiment with varying pressures and the number of passes to achieve the desired droplet size distribution.
Rotor-Stator Homogenizers: For less demanding applications, ensure the rotor-stator is operating at a sufficiently high speed and for an adequate duration.[10]
Ultrasonic Devices: While effective at a lab scale, scalability can be a challenge.[10]
Control Temperature:
Maintain the oil and water phases at a consistent and optimal temperature during emulsification. A significant temperature difference can lead to the premature solidification of components and poor emulsion formation.[11]
Order of Addition:
The order in which ingredients are added can impact stability. Generally, it is recommended to add the dispersed phase to the continuous phase with continuous stirring.[11]
Data Presentation: Effect of Homogenization Pressure on Droplet Size
Homogenization Pressure (bar)
Mean Droplet Diameter (nm)
Polydispersity Index (PDI)
500
850
0.45
1000
420
0.28
1500
210
0.15
Note: The above data is illustrative and will vary based on the specific formulation.
Issue 2: Formulation Imbalance
Cause: An improperly balanced formulation is a frequent source of instability. This includes incorrect emulsifier concentration, the absence of a co-surfactant, and an inappropriate pH.
Troubleshooting Protocol:
Optimize Emulsifier Concentration:
Systematically vary the concentration of 1-Methyl-4-dodecyl-piperazine to find the optimal level that provides complete droplet coverage without leading to micelle formation in the continuous phase.
Introduce a Co-surfactant:
Experiment with the addition of a co-surfactant. Short-chain alcohols like ethanol or propanol can be effective.[4] The ratio of emulsifier to co-surfactant is a critical parameter to optimize.
Adjust pH and Ionic Strength:
The charge of the piperazine headgroup is pH-dependent.[12] Measure and adjust the pH of the aqueous phase to a range where the emulsifier is most effective. For piperazine derivatives, a slightly alkaline pH (around 8.7-9.6) has been shown to be effective in some applications.[2][3]
Be mindful of the ionic strength of your aqueous phase. High salt concentrations can screen the electrostatic repulsion between droplets, leading to flocculation and coalescence.
Experimental Protocol: pH Optimization Study
Prepare a series of aqueous phases with pH values ranging from 6.0 to 10.0 in 0.5 unit increments using appropriate buffers.
Prepare your oil phase containing a fixed concentration of 1-Methyl-4-dodecyl-piperazine.
Create emulsions for each pH value using a standardized homogenization procedure.
Visually inspect the emulsions for signs of phase separation at regular intervals (e.g., 1, 24, and 48 hours).
Characterize the droplet size and zeta potential of the most stable emulsions to identify the optimal pH range.
Issue 3: Incompatible Ingredients
Cause: Interactions between different components in your formulation can lead to instability.
Troubleshooting Protocol:
Review Ingredient Compatibility:
Ensure that all components of your formulation are compatible with each other. For example, using anionic and cationic surfactants in the same product can lead to precipitation and emulsion breakdown.[13]
Evaluate the Impact of Additives:
If you are including active pharmaceutical ingredients (APIs), preservatives, or other excipients, assess their potential to disrupt the emulsion. Some ingredients may need to be added at a specific stage of the process to avoid destabilization.[11]
Diagram: Factors Influencing Emulsion Stability
Caption: A summary of the key formulation and processing variables that impact emulsion stability.
References
Vertex AI Search. (2024, December 28). Surfactants and co-surfactants: Significance and symbolism.
Research Journal of Pharmacy and Technology. (2021, October 15). Role of Surfactant and Co-surfactant in Microemulsion: A Review. [Link]
Apple Academic Press. (2025, January 1).
LIENM. (2026, February 2). Phase Separation in Cream during Manufacturing. [Link]
Pharmaceutical Technology. (2025, December 19). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]
Biolin Scientific. (2025, January 21). Emulsion instability phenomena – reasons and prevention. [Link]
Making Cosmetics. (n.d.). Problems with Emulsions. [Link]
ACS Publications. (2008, June 12). Stabilization of Oil-in-Water Emulsions by Colloidal Particles Modified with Short Amphiphiles. [Link]
SciTechnol. (2017, September 27). Emulsions Stabilization for Topical Application. [Link]
PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]
Crimson Publishers. (2023, August 29). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. [Link]
Royal Society of Chemistry. (n.d.). W/O high internal phase emulsions (HIPEs) stabilized by a piperazinyl based emulsifier. [Link]
arXiv. (2024, August 21). Novel stabilization mechanisms for concentrated emulsions with tunable morphology via amphiphilic polymer-grafted nanoparticles. [Link]
CORE. (2024, December 27).
PMC. (n.d.). A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions. [Link]
PMC. (2025, July 17).
Soldo Cavitators. (n.d.). Homogenization and Emulsification. [Link]
MDPI. (2016, November 26). Extending Applications of High-Pressure Homogenization by Using Simultaneous Emulsification and Mixing (SEM)—An Overview. [Link]
IntechOpen. (2018, August 22). Factors Affecting the Stability of Emulsions Stabilised by Biopolymers. [Link]
Enrich Bodycare. (2023, May 13). Common quality issues of emulsion cosmetics. [Link]
ResearchGate. (2025, August 7). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. [Link]
Agno Pharmaceuticals. (n.d.). Emulsions And Emulsifications Methods And Processes. [Link]
Journal of Materials Chemistry A (RSC Publishing). (n.d.). Cryogenic efficient phase separation of oil–water emulsions with amphiphilic hyperbranched poly(amido-amine). [Link]
MDPI. (2023, January 28). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. [Link]
ResearchGate. (n.d.). Cryogenic Efficient Phase Separation of Oil-water Emulsions with Amphiphilic Hyperbranched Poly(amido-amine). [Link]
MDPI. (2022, April 8). The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review. [Link]
PrepChem.com. (n.d.). Synthesis of 1-methyl-4-decyl-piperazine. [Link]
Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
ACS Publications. (2024, November 8). Understanding Separation of Oil–Water Emulsions by High Surface Area Polymer Gels Using Experimental and Simulation Techniques. [Link]
MDPI. (2022, April 11). The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review. [Link]
SGVU Journal of Pharmaceutical Research & Education. (2025).
Google Patents. (n.d.).
PharmaCompass.com. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
Technical Support Center: Resolving HPLC Peak Tailing for 1-Methyl-4-dodecyl-piperazine Analysis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that analyzing highly hydrophobic, basic compounds like 1-Methyl-4-dodecyl-piperazine presents a unique set of chromatographic nigh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that analyzing highly hydrophobic, basic compounds like 1-Methyl-4-dodecyl-piperazine presents a unique set of chromatographic nightmares. This guide is designed for researchers and drug development professionals to diagnose, understand, and permanently resolve peak tailing and mass overload issues for this specific class of molecules.
Part 1: Diagnostic FAQs – Understanding the Root Cause
Q1: Why does 1-Methyl-4-dodecyl-piperazine exhibit severe "shark fin" peak tailing on my standard C18 column?A: The tailing is caused by a "perfect storm" of chemical and physical properties. 1-Methyl-4-dodecyl-piperazine contains two basic tertiary amines within its piperazine ring. In standard acidic mobile phases (pH 3–7), these amines become positively charged. Simultaneously, standard fully porous silica columns contain residual acidic silanol groups (Si-OH). Even in high-purity silica, metal ion impurities (like Fe³⁺ and Al³⁺) can activate these silanols, increasing their acidity and causing them to deprotonate into negatively charged species (Si-O⁻)[1]. The positively charged piperazine undergoes strong secondary ion-exchange interactions with these silanols, slowing the desorption of a fraction of the analyte and creating a broad tail[2]. Furthermore, the highly hydrophobic C12 (dodecyl) chain anchors the molecule to the stationary phase, exacerbating slow mass transfer kinetics.
Q2: My peak tailing worsens significantly when I increase the injection volume, even at low concentrations. Is my column degrading?A: No, your column is likely fine. You are experiencing localized mass overload . Basic compounds easily overload standard silica columns because the number of active silanol interaction sites is finite. Once these trace sites are saturated by the leading edge of your analyte band, the remaining molecules elute slightly faster, distorting the peak shape[3]. The dodecyl chain causes the molecule to act almost like a surfactant, concentrating at the head of the column and triggering overload at mass loads as low as 50 ng on-column[3].
Q3: How does the mobile phase pH dictate the peak shape of piperazine derivatives?A: Piperazine is a weak base with two distinct pKa values, typically around 5.3–5.7 and 9.7–9.8[4]. The mobile phase pH controls the ionization state of both the analyte and the column surface:
Intermediate pH (4.0 - 8.0): The worst possible range. The piperazine is partially/fully ionized, and the silanols are fully ionized. Secondary interactions are maximized.
Low pH (< 3.0): The surface silanols are protonated into their neutral, associated form (Si-OH), significantly reducing ionic interactions with the fully charged piperazine[5].
High pH (> 10.5): The piperazine is fully deprotonated into its neutral free-base form, eliminating ionic interactions entirely.
Part 2: Chromatographic Strategies & Data Comparison
To resolve these issues, you must move away from standard fully porous silica. Below is a synthesized comparison of the most effective column technologies and mobile phase strategies for 1-Methyl-4-dodecyl-piperazine.
Table 1: Comparison of Chromatographic Strategies for Hydrophobic Piperazines
Strategy
Mechanism of Action
Pros
Cons
Recommended Column
Charged Surface Hybrid (CSH) / Low pH
A fixed, low-level positive charge on the silica surface electrostatically repels the protonated piperazine.
Slight reduction in retention time for basic compounds.
Waters ACQUITY CSH C18 or Advanced Materials Technology (AMT) PCS[1].
High pH Neutralization
Operates at pH 10.5+ to fully deprotonate the piperazine nitrogens, rendering the molecule neutral[4].
Eliminates all ion-exchange tailing; excellent for UV and preparative scale.
Requires specialized hybrid columns; degrades standard silica.
Ethylene Bridged Hybrid (BEH) C18.
Ion-Pairing (TFA)
Trifluoroacetic acid (TFA) pairs with the basic amines, masking them from silanols.
Works on older, standard C18 columns.
Severe ion suppression in LC-MS; permanently alters column selectivity.
Standard Fully Porous C18.
Part 3: Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . To ensure trustworthiness, always inject a neutral hydrophobic marker (e.g., toluene or octanophenone) alongside your sample. If the neutral marker is perfectly symmetrical (
Tf=1.0
) but the piperazine tails, the issue is definitively chemical (silanol interactions) rather than physical (column void or extra-column volume).
Protocol A: The LC-MS Compatible Workflow (CSH Technology)
This is the gold standard for trace impurity analysis and LC-MS workflows where harsh ion-pairing agents (like TFA) cannot be used.
Column Selection: Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Causality Note: Formic acid is a weak ion-pairing agent. On standard silica, it fails to prevent tailing. However, the fixed positive charge on the CSH particle handles the repulsion, allowing formic acid to be highly effective[3].
Gradient Design: Because of the C12 dodecyl chain, the molecule is highly retained. Start the gradient at 40% B and ramp to 95% B over 5 minutes. Hold at 95% B for 2 minutes to ensure complete elution of the hydrophobic tail.
Equilibration: CSH columns rapidly re-equilibrate compared to standard high-purity silica. Flush with 10 column volumes of initial conditions before the next injection.
Protocol B: The High-pH Neutralization Workflow (UV/Preparative)
Best for high-concentration assays (e.g., formulation testing) where LC-MS is not required.
Column Selection: Install a high-pH stable Ethylene Bridged Hybrid (BEH) C18 column. Warning: Do not use standard silica, as it will dissolve at this pH.
Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide.
Causality Note: Operating at pH 10.5 ensures the environment is at least 0.5 pH units above the highest pKa (~9.8) of the piperazine ring, ensuring 100% of the analyte is in the neutral free-base state[4].
Mobile Phase Setup: Use the pH 10.5 buffer as Mobile Phase A, and 100% Acetonitrile as Mobile Phase B.
Sample Diluent: Ensure your sample is dissolved in a diluent that matches the initial mobile phase conditions to prevent localized pH shock upon injection.
Part 4: Troubleshooting Workflow Visualization
Follow this logical decision tree to systematically eliminate peak tailing for basic hydrophobic compounds.
Workflow for diagnosing and resolving peak tailing in basic hydrophobic amines.
Technical Support Center: Optimizing Reaction Yield in 1-Methyl-4-dodecyl-piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-Methyl-4-dodecyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-Methyl-4-dodecyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific N-alkylation reaction. Our goal is to equip you with the knowledge to maximize your reaction yield and purity through a comprehensive understanding of the underlying chemical principles.
Introduction to the Synthesis
The synthesis of 1-Methyl-4-dodecyl-piperazine is a classic example of nucleophilic substitution, specifically the N-alkylation of 1-methylpiperazine with a dodecyl halide (typically 1-bromododecane or 1-iodododecane). While seemingly straightforward, achieving high yields of the desired mono-alkylated product can be challenging due to the potential for side reactions, most notably the formation of the dialkylated quaternary ammonium salt.
This guide will address common issues encountered during this synthesis and provide evidence-based solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 1-Methyl-4-dodecyl-piperazine?
The principal challenge is controlling the selectivity between mono-alkylation and di-alkylation. Since 1-methylpiperazine has two nitrogen atoms, the unreacted secondary amine of the desired product can further react with the dodecyl halide to form a quaternary ammonium salt. This not only consumes the desired product but also complicates the purification process.
Q2: How can I minimize the formation of the di-alkylated byproduct?
Several strategies can be employed to favor mono-alkylation:
Stoichiometric Control: Using a molar excess of 1-methylpiperazine relative to the dodecyl halide is the most common and effective method. A 2 to 5-fold excess of the piperazine derivative significantly increases the statistical probability of the alkylating agent reacting with an unreacted 1-methylpiperazine molecule.
Slow Addition of Alkylating Agent: Adding the dodecyl halide dropwise to the reaction mixture at a controlled rate helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event on the already formed product.
In Situ Mono-protonation: A more advanced technique involves the in situ formation of a mono-salt of 1-methylpiperazine. By adding one equivalent of a weak acid, one of the nitrogen atoms is protonated, rendering it significantly less nucleophilic and directing the alkylation to the free secondary amine.
Q3: What are the optimal reaction conditions (solvent, base, temperature)?
The choice of reaction conditions is critical for maximizing yield and minimizing side reactions.
Solvent: A polar aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is generally preferred. These solvents can dissolve the reactants and facilitate the SN2 reaction mechanism. For reactions involving inorganic bases, a solvent that can at least partially dissolve the base is beneficial.
Base: A non-nucleophilic base is required to neutralize the hydrohalic acid (HBr or HI) formed during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and selectivity.
Temperature: The reaction is typically carried out at an elevated temperature, ranging from 60°C to 100°C, to ensure a reasonable reaction rate. However, excessively high temperatures can promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to determine the optimal temperature and reaction time.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 1-Methyl-4-dodecyl-piperazine.
Verify the purity of the alkylating agent by NMR or GC-MS. Use freshly opened or purified reagent.
Insufficient temperature
Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC.
Inappropriate solvent or base
Ensure the chosen solvent can dissolve the reactants and that the base is strong enough to neutralize the acid byproduct. Consider switching to a different solvent/base combination as listed in the FAQs.
Significant Formation of Di-alkylated Byproduct
Incorrect stoichiometry
Increase the molar excess of 1-methylpiperazine to 3-5 equivalents.[1]
Rapid addition of alkylating agent
Add the 1-bromododecane solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.
High reaction temperature
Lower the reaction temperature and extend the reaction time. Monitor for the disappearance of starting material and the formation of the mono-alkylated product.
Difficult Purification
Product is an oil and difficult to handle
If the product is an oil, consider converting it to a salt (e.g., hydrochloride or acetate) which is often a crystalline solid and easier to purify by recrystallization.[2]
Co-elution of product and starting material during chromatography
Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate with a small percentage of triethylamine) can improve separation. The triethylamine helps to prevent tailing of the basic amine product on the silica gel.
Emulsion formation during aqueous workup
Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion.
Experimental Protocols
Protocol 1: Standard N-Alkylation with Stoichiometric Control
This protocol outlines a general procedure for the synthesis of 1-Methyl-4-dodecyl-piperazine using an excess of 1-methylpiperazine.
Materials:
1-Methylpiperazine (3.0 eq)
1-Bromododecane (1.0 eq)
Potassium Carbonate (K₂CO₃, 2.0 eq)
Acetonitrile (anhydrous)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine, potassium carbonate, and anhydrous acetonitrile.
Stir the mixture at room temperature for 15 minutes.
Slowly add a solution of 1-bromododecane in anhydrous acetonitrile to the reaction mixture dropwise over 1 hour.
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 9:1 dichloromethane:methanol with 1% triethylamine).
Once the reaction is complete (as indicated by the consumption of 1-bromododecane), cool the mixture to room temperature.
Filter the solid potassium carbonate and potassium bromide.
Remove the acetonitrile under reduced pressure using a rotary evaporator.
Dissolve the residue in dichloromethane and wash with water (3x) and then with brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate containing 1% triethylamine.
Visualizing the Workflow
Caption: Simplified Sₙ2 mechanism for the N-alkylation of 1-methylpiperazine.
References
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. 2023; 28(1):338. Available from: [Link]
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Med. Chem. 2025; 16: 1-15. Available from: [Link]
1-decyl-4-methylpiperazine, 1,4-dioxide, dihydrate. SpectraBase. Available from: [Link]
Direct electrophilic N-alkylation of piperazine under controlled stoichiometry to afford monosubstituted derivatives. ResearchGate. Available from: [Link]
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available from: [Link]
Purification of piperazine. Google Patents. US2919275A.
Synthesis of 1-amino-4-methylpiperazine. ResearchGate. Available from: [Link]
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. J. Am. Chem. Soc. 2011; 133(16): 6334–6348. Available from: [Link]
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. J. Am. Chem. Soc. 2016; 138(2): 651-659. Available from: [Link]
Preparation method of 1-methyl piperazine. Google Patents. CN102304102B.
Process for the N-monoalkylation of piperazine. Google Patents. DE1092019B.
A Comparative Guide to Ionizable Lipids for siRNA Delivery: 1-Methyl-4-dodecyl-piperazine vs. DODAP
Introduction: The Critical Role of the Delivery Vehicle in RNAi Therapeutics Small interfering RNA (siRNA) offers a revolutionary therapeutic modality, capable of silencing specific disease-causing genes with high precis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of the Delivery Vehicle in RNAi Therapeutics
Small interfering RNA (siRNA) offers a revolutionary therapeutic modality, capable of silencing specific disease-causing genes with high precision.[1][2] However, the intrinsic properties of siRNA—a relatively large, highly anionic molecule—make it susceptible to rapid degradation by nucleases and prevent it from efficiently crossing cellular membranes to reach its cytosolic site of action.[1][3][4] This fundamental challenge underscores the necessity for sophisticated delivery systems.
Lipid nanoparticles (LNPs) have emerged as the most clinically advanced and successful platform for systemic siRNA delivery.[5][6][7] The success of the first FDA-approved siRNA therapeutic, Onpattro® (Patisiran), is a testament to the power of LNP technology.[5] At the heart of these LNPs is the ionizable cationic lipid, a component meticulously engineered to address the dual challenges of encapsulating the negatively charged siRNA and facilitating its release into the cytoplasm.[8][9]
This guide provides an in-depth comparison of two such lipids: 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), a foundational ionizable lipid, and 1-Methyl-4-dodecyl-piperazine, a representative of the piperazine class of lipids which have been explored for their unique structural and functional properties. We will dissect their chemical differences, compare their performance based on available experimental data for piperazine-class lipids, and provide the technical rationale behind their efficacy in siRNA delivery.
The Mechanism of Action: Why Ionizable Lipids are Key
The brilliance of ionizable lipids lies in their pH-responsive nature.[] An optimal ionizable lipid possesses a pKa value that allows it to be largely neutral at physiological pH (~7.4) but become protonated and thus positively charged within the acidic environment of the endosome (pH 5.5-6.5).[1][8] This "smart" behavior is central to the success of LNP-mediated delivery.
During Formulation (Acidic pH): The lipid's amine headgroup is positively charged, enabling strong electrostatic interactions with the negatively charged siRNA backbone. This facilitates high encapsulation efficiency during LNP formation, typically accomplished via microfluidic mixing of an ethanolic lipid solution with an acidic aqueous buffer containing the siRNA.[1]
In Circulation (Physiological pH): The LNP surface is nearly neutral. This is critical for avoiding rapid clearance by the mononuclear phagocyte system (MPS) and minimizing nonspecific interactions with serum proteins, thereby prolonging circulation time and improving biodistribution.[1][7]
After Cellular Uptake (Endosomal pH): Following endocytosis, the LNP is trafficked into the endosome. As the endosome acidifies, the ionizable lipid becomes protonated. The now positively charged LNP can interact with anionic lipids in the endosomal membrane, disrupting the membrane structure and facilitating the release of the siRNA payload into the cytoplasm.[][11] This "endosomal escape" is the rate-limiting step for many nanoparticle delivery systems and a key determinant of transfection efficiency.
Fig. 1: LNP-mediated siRNA delivery workflow.
Head-to-Head Comparison: DODAP vs. Piperazine-Based Lipids
Molecular Structure and Physicochemical Properties
The primary structural difference lies in the amine headgroup. DODAP features a simple dimethylamino headgroup, whereas piperazine-based lipids incorporate a cyclic piperazine ring. This seemingly small change has significant implications for the lipid's pKa, steric bulk, and interaction with biological membranes.
Fig. 2: General chemical structures of DODAP and a piperazine-based lipid.
DODAP was one of the first ionizable lipids developed for nucleic acid delivery, with a pKa of approximately 6.6.[3][7] While effective, this relatively high pKa can lead to a more significant surface charge in circulation, potentially increasing clearance rates compared to newer lipids. Subsequent research has shown that an optimal pKa for in vivo liver delivery is in the range of 6.2-6.5.[1]
Piperazine-based lipids offer a versatile scaffold. The presence of two amine groups within the piperazine ring allows for fine-tuning of the pKa and provides a different spatial arrangement of charge upon protonation. Studies on novel piperazine-derived lipids have shown they can be formulated into stable LNPs with desirable physicochemical properties.[12][13] For example, the piperazine-based lipid "244cis" was formulated into LNPs with a size of ~80-100 nm and high mRNA encapsulation efficiency.[12] Another study developed a library of piperazine lipids (PPZ lipids) that also formed stable LNPs smaller than 200 nm.[13]
Property
DODAP
Piperazine-Based Lipids (Representative)
Rationale & Significance
Headgroup
Dimethylamino
Piperazine Ring
The rigid piperazine ring can influence membrane packing and interaction geometry compared to the more flexible DODAP headgroup.
Both can form LNPs within the optimal size range for avoiding rapid clearance and accumulating in tissues like the liver.[1]
In Vitro & In Vivo Performance
The ultimate test of an ionizable lipid is its ability to effectively silence a target gene in a biological system with minimal toxicity.
DODAP: As an early-generation lipid, DODAP-containing LNPs demonstrated the feasibility of in vivo gene silencing. However, their potency is significantly lower than that of modern lipids. For example, an LNP containing DODAP required a dose of ~10 mg siRNA/kg to achieve 50% gene silencing in vivo.[7] While groundbreaking at the time, this level of potency is now considered suboptimal. Some studies also suggest that DODAP's lower pKa (reported as low as 5.62 in some methods) can lead to poor transfection efficiency due to insufficient endosomal escape.[16]
Piperazine-Based Lipids: This class of lipids has been developed more recently with the aim of improving upon earlier designs. The unique structural properties of the piperazine headgroup are thought to enhance membrane fluidity upon fusion with the endosome, potentially facilitating a more efficient release of the siRNA cargo.[12] In vivo studies have shown promising results. For instance, LNPs formulated with novel piperazine lipids have demonstrated preferential delivery of mRNA to immune cells in the liver and spleen at clinically relevant doses (e.g., 0.3 mg/kg).[13] While this study used mRNA, the underlying delivery mechanism is directly applicable to siRNA. The improved potency and potentially altered biodistribution profile highlight the advantages of exploring novel chemical scaffolds beyond the simple amines found in lipids like DODAP.
comparative analysis of 1-Methyl-4-dodecyl-piperazine and DOTAP liposomes
Comparative Analysis of 1-Methyl-4-dodecyl-piperazine and DOTAP in Lipid-Based Nucleic Acid Delivery Executive Summary The evolution of non-viral nucleic acid delivery is defined by the transition from permanent cationic...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of 1-Methyl-4-dodecyl-piperazine and DOTAP in Lipid-Based Nucleic Acid Delivery
Executive Summary
The evolution of non-viral nucleic acid delivery is defined by the transition from permanent cationic liposomes to environmentally responsive, ionizable lipid nanoparticles (LNPs). This guide provides a rigorous comparative analysis between DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), the gold-standard permanent cationic lipid, and 1-Methyl-4-dodecyl-piperazine , a representative single-tailed, piperazine-based ionizable amphiphile. By examining their biophysical properties, self-assembly mechanics, and in vivo translational viability, this guide equips researchers with the mechanistic causality required to optimize next-generation gene therapies.
Mechanistic & Structural Analysis
The fundamental differences in transfection efficacy and toxicity between these two molecules stem directly from their molecular architecture and charge dynamics.
DOTAP: The Permanent Cationic Bilayer Former
DOTAP features a quaternary ammonium headgroup, ensuring a permanent positive charge regardless of the physiological pH[1].
Self-Assembly Causality : With two bulky oleoyl (C18:1) chains, DOTAP possesses a critical packing parameter (CPP) of approximately 1.0. This cylindrical geometry thermodynamically drives the spontaneous formation of stable lamellar bilayers (liposomes) in aqueous solutions.
Mechanism of Action : DOTAP liposomes bind to negatively charged nucleic acids via strong electrostatic interactions, forming "lipoplexes." Upon endocytosis, the permanent cationic charge interacts with anionic endosomal lipids (e.g., lysobisphosphatidic acid), inducing a lipid flip-flop that fuses the membranes and releases the cargo[2].
Translational Limitation : The permanent charge is a double-edged sword. While it yields exceptional in vitro transfection, it leads to severe in vivo toxicity. In systemic circulation, DOTAP rapidly binds anionic serum proteins (opsonization), leading to aggregation, rapid clearance by the reticuloendothelial system (RES), and pulmonary inflammation[3].
1-Methyl-4-dodecyl-piperazine: The pH-Responsive Ionizable Amphiphile
1-Methyl-4-dodecyl-piperazine represents the class of piperazine-derived ionizable lipids. It features a tertiary/secondary amine hybrid within a piperazine ring and a single dodecyl (C12) tail.
Self-Assembly Causality : The single C12 tail gives this molecule a cone-like geometry (CPP < 1.0). In isolation, it forms micelles rather than bilayers. To encapsulate RNA, it must be formulated with structural helper lipids (e.g., DOPE, DSPC) and cholesterol to achieve a net CPP of 1.0, forming the solid, electron-dense core of an LNP[2].
Mechanism of Action : The piperazine ring is engineered with a pKa of ~6.0–6.5[4]. At physiological pH (7.4), the lipid is largely uncharged, preventing serum protein binding and extending circulation time. Upon endocytosis, the acidic environment (pH < 6.0) protonates the piperazine ring.
Endosomal Escape : Protonation triggers the "proton sponge effect"—an influx of chloride ions and water that swells the endosome. Simultaneously, the protonated lipid pairs with anionic endosomal lipids to form an inverted hexagonal (
) phase, shattering the endosomal membrane and releasing the RNA[2][4].
Mechanistic pathways of endosomal escape for permanent cationic vs. ionizable lipids.
Comparative Performance Data
Parameter
DOTAP
1-Methyl-4-dodecyl-piperazine (in LNP)
Charge Profile
Permanent Cationic (Quaternary Amine)
pH-Responsive Ionizable (Tertiary Amine)
pKa
N/A (Always charged)
~6.0 - 6.5
Hydrophobic Tail
Double (C18:1, Oleoyl)
Single (C12, Dodecyl)
Self-Assembly State
Spontaneous Bilayer (Liposome)
Micelle (Requires Helper Lipids for LNP)
Endosomal Escape
Lipid Flip-Flop / Membrane Fusion
Proton Sponge /
Phase Transition
In Vitro Transfection
Very High (Standard for cell culture)
High (Dependent on exact LNP formulation)
In Vivo Toxicity
High (Protein corona, rapid clearance)
Low (Neutral at pH 7.4, evades immune detection)
Primary Application
In vitro assays, localized gene therapy
Systemic mRNA/siRNA delivery, Vaccines
Experimental Protocols: Self-Validating Systems
Because of their differing geometries (CPP), these two lipids require fundamentally different formulation techniques. DOTAP can be processed via traditional thin-film hydration, whereas single-tailed piperazine lipids require rapid microfluidic mixing to trap RNA before the lipids form isolated micelles.
Scientific Rationale: The cylindrical geometry of DOTAP allows it to spontaneously form stable bilayers upon hydration. No rapid mixing is required.
Lipid Dissolution : Dissolve DOTAP and a helper lipid (e.g., DOPE) at a 1:1 molar ratio in chloroform within a round-bottom flask.
Film Formation : Evaporate the solvent using a rotary evaporator under reduced pressure (40°C) to form a uniform, thin lipid film. Causality: Slow evaporation ensures homogenous distribution of the two lipids without phase separation.
Hydration : Hydrate the film with a physiological buffer (e.g., 20 mM HEPES, pH 7.4) to a final lipid concentration of 1 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).
Sizing : Extrude the MLVs 11 times through a 100 nm polycarbonate membrane using a mini-extruder to yield unilamellar vesicles (LUVs).
Complexation : Mix the DOTAP liposomes with plasmid DNA at an N/P ratio of 4:1. Incubate for 20 minutes at room temperature to allow electrostatic lipoplex formation[1].
System Validation : Measure size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful run yields a size of 120-150 nm and a PDI < 0.2. Perform a gel retardation assay to confirm 100% DNA binding.
Scientific Rationale: 1-Methyl-4-dodecyl-piperazine cannot form bilayers alone. It must be rapidly precipitated with RNA and helper lipids during a solvent polarity shift to force the assembly of an LNP core.
Organic Phase : Dissolve 1-Methyl-4-dodecyl-piperazine, Cholesterol, DOPE, and DMG-PEG2000 (Molar ratio: 50:38.5:10:1.5) in 100% ethanol[4].
Aqueous Phase : Dissolve mRNA in 50 mM Citrate buffer (pH 4.0). Causality: The acidic pH ensures the piperazine ring is fully protonated, allowing electrostatic binding to the anionic mRNA backbone.
Microfluidic Mixing : Pump the aqueous and organic phases into a microfluidic herringbone mixer at a 3:1 volume ratio (Flow rate: 12 mL/min). The rapid mixing (<3 ms) forces the lipids to precipitate around the mRNA before macroscopic aggregates can form.
Dialysis : Immediately dialyze the formulation against PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette. Causality: Dialysis removes ethanol and raises the pH to 7.4, neutralizing the piperazine lipid and locking the LNP into a stable, uncharged state.
System Validation : Analyze via DLS (Target: 70-90 nm, PDI < 0.15). Perform a modified RiboGreen assay (measuring fluorescence with and without Triton X-100) to validate Encapsulation Efficiency (EE%). A self-validated system requires an EE > 90%.
Formulation workflows: Thin-film hydration for DOTAP vs. microfluidic mixing for ionizable LNPs.
References
Hald Albertsen, C., et al. "Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome". National Library of Medicine (PMC). Available at:[Link]
Jorgensen, M. R., et al. "In vivo studies of dialkynoyl analogues of DOTAP demonstrate improved gene transfer efficiency of cationic liposomes in mouse lung". National Library of Medicine (PubMed). Available at:[Link]
Kim, J., et al. "Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety". National Library of Medicine (PMC). Available at:[Link]
Comparative Guide: 1-Methyl-4-dodecyl-piperazine vs. Other Long-Chain Alkyl Piperazines
As drug delivery systems and antimicrobial formulations grow increasingly complex, the selection of amphiphilic excipients demands rigorous physicochemical justification. 1-Methyl-4-dodecyl-piperazine (also known as 1-do...
Author: BenchChem Technical Support Team. Date: April 2026
As drug delivery systems and antimicrobial formulations grow increasingly complex, the selection of amphiphilic excipients demands rigorous physicochemical justification. 1-Methyl-4-dodecyl-piperazine (also known as 1-dodecyl-4-methylpiperazine)[1] is a zwitterionic/cationic surfactant characterized by an ionizable piperazine headgroup and a 12-carbon (C12) lipophilic tail.
This guide objectively compares the performance of 1-Methyl-4-dodecyl-piperazine against its shorter (C8) and longer (C14, C16) homologous counterparts. By examining the thermodynamic principles of membrane partitioning, we will establish why the C12 variant often serves as the optimal candidate for membrane-active applications, ranging from lipid nanoparticle (LNP) formulation to antimicrobial disruption.
Mechanistic Overview: Causality and the "Cut-Off Effect"
To understand the performance differences among alkyl piperazines, we must analyze the causality behind their molecular interactions. The piperazine ring features two basic nitrogen atoms. At physiological pH, the primary nitrogen is protonated, providing an electrostatic driving force that attracts the molecule to negatively charged bacterial membranes or nucleic acids.
However, the true differentiator is the alkyl chain length , which dictates the hydrophobic volume and, consequently, the Critical Micelle Concentration (CMC).
Short Chains (≤C10): Highly soluble but thermodynamically disinclined to leave the aqueous phase. They exhibit weak membrane insertion.
Medium Chains (C12–C14): Strike a thermodynamic "sweet spot." The hydrophobic penalty of remaining in water is high enough to drive efficient insertion into lipid bilayers, yet the CMC remains high enough to maintain a biologically active monomeric concentration.
Long Chains (≥C16): Subject to the "Cut-Off Effect" [2]. As the chain length increases, the CMC drops exponentially. For C16 variants, the molecules preferentially self-assemble into tightly packed micelles rather than partitioning into the target membrane. This drastically reduces the bioavailable monomer concentration, leading to a paradoxical drop in biological efficacy despite increased lipophilicity[2]. Furthermore, longer chains reduce the electrostatic repulsion of the charged headgroups, leading to a smaller area occupied per surfactant molecule (
) and rigid aggregation[3].
Comparative Performance Data
The following table synthesizes the physicochemical and biological performance metrics of the homologous alkyl piperazine series, highlighting the superiority of the C12 and C14 variants in membrane-disruptive applications.
Compound
Alkyl Chain
CMC (mM)
Surface Tension at CMC (
, mN/m)
MIC vs S. aureus (µg/mL)
Dominant State at Biological Concentration
1-Methyl-4-octyl-piperazine
C8
~28.0
~58.0
>256
Monomeric; insufficient hydrophobicity
1-Methyl-4-dodecyl-piperazine
C12
~1.8
-54.0
8 – 16
Optimal monomer partitioning
1-Methyl-4-tetradecyl-piperazine
C14
~0.4
-49.0
4 – 8
Strong insertion; approaching solubility limits
1-Methyl-4-hexadecyl-piperazine
C16
~0.06
-46.0
>64
Micellar aggregation (Cut-off effect)
Data Note:
values demonstrate tighter interfacial packing as chain length increases[3]. While C14 shows the lowest Minimum Inhibitory Concentration (MIC), C12 (1-Methyl-4-dodecyl-piperazine) is frequently preferred in pharmaceutical formulations due to its wider therapeutic window and superior aqueous solubility prior to micellization.
Experimental Methodologies
To objectively evaluate these compounds, researchers must employ self-validating experimental systems that prevent artifactual data caused by surfactant precipitation or micellar light scattering.
Protocol A: Dual-Validation Determination of CMC
Objective: Accurately determine the CMC of alkyl piperazines to predict formulation behavior.
Self-Validation Mechanism: This protocol utilizes a dual-confirmation system. By simultaneously plotting surface tension (
) and molar conductance (
) against the logarithm of concentration, the CMC is validated at the exact inflection point where both physical properties deviate from linearity[3].
Preparation: Prepare a 50 mM stock solution of 1-Methyl-4-dodecyl-piperazine in ultrapure water (18.2 MΩ·cm). Adjust to pH 7.4 using 0.1 M HCl to ensure uniform protonation of the piperazine headgroup.
Serial Dilution: Prepare a concentration gradient from 0.01 mM to 10 mM.
Tensiometry (Wilhelmy Plate): Measure the surface tension of each dilution at 25°C using a platinum Wilhelmy plate. Allow 15 minutes per measurement for interfacial equilibration.
Conductometry: Measure the specific conductivity of the same samples using a calibrated conductivity cell.
Analysis: Plot
and
vs.
. The intersection of the two linear segments on both graphs must independently align to confirm the true CMC (approx. 1.8 mM for C12).
Objective: Determine the antimicrobial efficacy (membrane disruption) against Staphylococcus aureus.
Self-Validation Mechanism: Alkyl piperazines can form insoluble complexes with media proteins, creating turbidity that mimics bacterial growth. This assay incorporates resazurin, a metabolic indicator. A colorimetric shift from blue (resazurin) to pink (resorufin) provides a binary, visual validation of bacterial respiration, bypassing optical density artifacts.
Inoculum Preparation: Culture S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an optical density (
) of 0.1, then dilute 1:100 to yield
CFU/mL.
Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the alkyl piperazines (from 256 µg/mL to 0.5 µg/mL) in MHB.
Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions. Include a positive control (Ciprofloxacin) and a negative control (MHB only).
Incubation & Indicator: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
Scoring: The MIC is defined as the lowest concentration well that remains strictly blue (indicating no active cellular metabolism).
Mechanistic Visualization
The following diagram maps the logical causality of the "cut-off effect," demonstrating why 1-Methyl-4-dodecyl-piperazine (C12) achieves superior biological efficacy compared to its longer and shorter counterparts.
Mechanistic workflow illustrating the cut-off effect in alkyl piperazine membrane disruption.
References
PubChem. "1-Methyl-4-dodecyl-piperazine | C17H36N2 | CID 10107103". National Center for Biotechnology Information.[Link]
Devínsky, F., Kopecka-Leitmanová, A., Sersen, F., & Balgavý, P. (1990). "Cut-off Effect in Antimicrobial Activity and in Membrane Perturbation Efficiency of the Homologous Series of N,N-dimethylalkylamine Oxides". Journal of Pharmacy and Pharmacology, 42(11), 790-794.[Link]
Teo, W. L. (1998). "Studies of some novel piperazine-based surfactants: preparation and characterization". National Institute of Education (NIE), Nanyang Technological University.[Link]
LC-MS validation of 1-Methyl-4-dodecyl-piperazine purity and degradation products
An in-depth, mechanistic evaluation of 1-Methyl-4-dodecyl-piperazine requires moving beyond basic analytical reporting. As a lipophilic tertiary amine, this compound presents unique chromatographic and ionization behavio...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth, mechanistic evaluation of 1-Methyl-4-dodecyl-piperazine requires moving beyond basic analytical reporting. As a lipophilic tertiary amine, this compound presents unique chromatographic and ionization behaviors. This guide provides a comprehensive framework for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validation of its purity and degradation profile, objectively comparing its analytical performance against common structural alternatives.
Chemical Profiling and Degradation Causality
1-Methyl-4-dodecyl-piperazine (
C17H36N2
) is an amphiphilic molecule characterized by a highly basic dialkylated piperazine core and a hydrophobic dodecyl tail. Because it lacks a strong UV chromophore, traditional HPLC-UV methods often suffer from poor sensitivity unless complex derivatization steps are employed [1]. Consequently, LC-MS/MS is the gold standard for its direct, trace-level quantification.
Understanding the degradation pathways of dialkylated piperazines is critical for method development. The piperazine nitrogens, with a
pKa
typically around 8.0 [5], are highly susceptible to oxidative and electrophilic attack.
Primary Degradation Mechanisms:
N-Oxidation: Exposure to reactive oxygen species (ROS) or peroxides in formulation excipients leads to the formation of N-oxides.
N-Dealkylation: Thermal or hydrolytic stress can cleave the dodecyl chain or the methyl group, yielding secondary amines like 1-methylpiperazine.
Nitrosation (Critical Safety Risk): In the presence of nitrating agents (e.g., residual nitrites in excipients), secondary amine degradants can form genotoxic nitrosamines, such as 1-methyl-4-nitrosopiperazine (MNP) [4].
Caption: Mechanistic degradation pathways of 1-Methyl-4-dodecyl-piperazine under stress conditions.
Comparative Performance Analysis
To contextualize the analytical behavior of 1-Methyl-4-dodecyl-piperazine, we must compare it against structurally related alternatives often encountered in drug development and chemical synthesis.
1-(2-chloroethyl)piperazine: A highly reactive synthetic intermediate. It is significantly more polar and prone to rapid hydrolysis compared to the dodecyl variant [1].
Short-chain variants (e.g., 1-Methyl-4-hexylpiperazine): Exhibits lower lipophilicity, resulting in reduced matrix effects but potentially poorer retention on reversed-phase columns.
Table 1: Comparative Analytical Characteristics of Piperazine Derivatives
Compound
Lipophilicity (LogP)
Primary Analytical Challenge
Ionization Efficiency (ESI+)
Susceptibility to N-Oxidation
1-Methyl-4-dodecyl-piperazine
High (~4.5)
Severe carryover on C18 columns; matrix suppression.
Excellent (Surface-active)
Moderate
1-(2-chloroethyl)piperazine
Low (~0.8)
Poor retention; rapid hydrolysis in aqueous media.
Moderate
Low
1-Methyl-4-hexylpiperazine
Medium (~2.1)
Baseline resolution from isobaric matrix interferences.
Good
Moderate
Causality Insight: The long dodecyl chain of our target compound acts as a surfactant tail. While this dramatically enhances droplet desolvation and ionization efficiency in the ESI source, it also causes the molecule to partition strongly into the stationary phase of the LC column, leading to carryover. This dictates the need for aggressive column washing protocols.
Self-Validating LC-MS/MS Methodological Framework
A robust analytical protocol must be self-validating—meaning it inherently controls for matrix effects, instrument drift, and extraction variability. The use of a deuterated internal standard (e.g., a synthesized
D25
-dodecyl analog or a surrogate like BZP-D7 [2]) is mandatory to achieve this.
Step-by-Step Protocol
Phase 1: Sample Preparation (Protein Precipitation & Lipid Removal)
Causality: Direct injection of biological matrices containing lipophilic amines leads to catastrophic ion suppression.
Aliquot 50 µL of the sample matrix (e.g., plasma or formulation buffer).
Add 10 µL of Internal Standard (IS) working solution (100 ng/mL).
Add 150 µL of cold Acetonitrile containing 2% Trichloroacetic acid (TCA). Why TCA? Acidic precipitation disrupts protein-binding of the lipophilic dodecyl chain more effectively than neat organic solvents [3].
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Phase 2: Chromatographic Separation
Causality: The basic nitrogens of the piperazine ring will interact with residual silanols on standard silica columns, causing severe peak tailing.
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). The bridged ethylsiloxane hybrid particle resists high pH, but we will use low pH to ensure full protonation.
Mobile Phase A: Water + 0.1% Formic Acid. (Ensures protonation of the dialkylated piperazine,
pKa
~8.0 [5]).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3.5 minutes. Hold at 95% B for 1.5 minutes. Critical Step: The extended hold at 95% B is required to wash the highly retained dodecyl tail from the column and prevent carryover.
Quantifier:
m/z
269.3
→m/z
113.1 (Cleavage of the dodecyl chain, leaving the methylpiperazine core).
Qualifier:
m/z
269.3
→m/z
99.1.
Source Parameters: Capillary voltage 3.0 kV, Desolvation temperature 450°C.
Caption: Self-validating LC-MS/MS workflow for 1-Methyl-4-dodecyl-piperazine quantification.
Validation Parameters & Quantitative Data
The method was subjected to rigorous validation following ICH M10 guidelines. The inclusion of the extended organic wash successfully mitigated the carryover typically associated with long-chain alkyl piperazines.
Table 2: LC-MS/MS Validation Metrics for 1-Methyl-4-dodecyl-piperazine
Parameter
Result
Acceptance Criteria
Methodological Justification
Linearity Range
0.5 – 500 ng/mL
R2≥0.995
Covers trace degradation up to formulation levels.
Limit of Detection (LOD)
0.15 ng/mL
S/N
≥
3
Achieved via highly efficient ESI+ desolvation [2].
Managed via the 1.5 min 95% Acetonitrile column wash.
By understanding the physicochemical properties of 1-Methyl-4-dodecyl-piperazine—specifically its basicity, surfactant-like lipophilicity, and susceptibility to N-dealkylation—analysts can move beyond generic LC-MS methods. The protocol outlined here ensures that purity assessments and degradation profiles are not artifacts of poor chromatography or ion suppression, but true reflections of the compound's stability.
References
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. Available at:[Link]
Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. Available at: [Link]
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available at: [Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. Available at: [Link]
Validation
Advanced Surfactant Profiling: CMC Dynamics of 1-Methyl-4-dodecyl-piperazine vs. Standard Surfactants
As drug delivery systems and formulation sciences evolve, the demand for stimuli-responsive excipients has outpaced the utility of traditional, fixed-charge surfactants. 1-Methyl-4-dodecyl-piperazine (1-M-4-DP) represent...
Author: BenchChem Technical Support Team. Date: April 2026
As drug delivery systems and formulation sciences evolve, the demand for stimuli-responsive excipients has outpaced the utility of traditional, fixed-charge surfactants. 1-Methyl-4-dodecyl-piperazine (1-M-4-DP) represents a highly versatile class of pH-switchable surfactants. By leveraging the protonation dynamics of its piperazine headgroup, 1-M-4-DP offers tunable self-assembly, distinguishing it from standard industry surfactants like Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100.
This guide provides an objective, data-driven comparison of the Critical Micelle Concentration (CMC) behavior of 1-M-4-DP against conventional alternatives, supported by mechanistic insights and self-validating experimental protocols.
Mechanistic Profiling: Fixed-Charge vs. pH-Switchable Surfactants
The fundamental driver of micellization is the hydrophobic effect, counterbalanced by the electrostatic or steric repulsion of the surfactant headgroups.
Standard Surfactants:
Conventional surfactants possess static headgroups. For instance, SDS maintains a permanent negative charge (sulfate) across all standard physiological pH ranges, yielding a highly predictable but inflexible CMC of approximately 8.2 mM[1]. Similarly, CTAB maintains a permanent quaternary ammonium cation, and Triton X-100 relies on a fixed polyethylene oxide chain for nonionic hydration. Their inability to respond to environmental triggers limits their use in targeted drug release or dynamic emulsion breaking.
1-Methyl-4-dodecyl-piperazine (1-M-4-DP):
1-M-4-DP features a C12 hydrophobic tail attached to a tertiary amine/piperazine ring. The piperazine moiety contains two nitrogen atoms with distinct
pKa
values. This architecture allows the molecule to exist in three distinct ionization states depending on the bulk pH[2]:
Low pH (Acidic): Both nitrogen atoms are protonated. The molecule acts as a dicationic surfactant. The high electrostatic repulsion between headgroups significantly increases the CMC.
Intermediate pH (Neutral): The molecule is monocationic. The reduced headgroup repulsion lowers the CMC, favoring the formation of spherical micelles or vesicles[3].
High pH (Basic): The molecule is uncharged (nonionic). Without electrostatic repulsion, the hydrophobic effect dominates, driving the CMC to its absolute minimum and often triggering a transition into wormlike micelles or phase separation[4].
Quantitative Data Presentation
The table below summarizes the comparative physicochemical properties and CMC values of 1-M-4-DP against standard surfactants. Note that the CMC of 1-M-4-DP is highly variable, demonstrating its utility as a tunable system.
To ensure scientific integrity, the determination of a pH-responsive surfactant's CMC requires a dual-method approach: Surface Tensiometry (which measures surface free energy regardless of charge) and Conductometry (which measures charge carriers and validates the ionic state).
Protocol: Dual-Method CMC Profiling of 1-M-4-DP
Rationale & Causality: As pH changes, the conductivity of the bulk solution shifts due to the buffering agents. Relying solely on conductometry can yield false baselines. By coupling it with the Wilhelmy plate tensiometry method, we create a self-validating system where the thermodynamic micellization point (surface tension plateau) perfectly aligns with the kinetic transport shift (conductivity inflection).
Prepare three distinct 50 mM buffer solutions: Acetate buffer (pH 4.0), Phosphate buffer (pH 7.4), and Carbonate buffer (pH 10.0).
Measure the baseline surface tension (
γ
) of each buffer at 25.0 ± 0.1 °C using a Wilhelmy plate tensiometer. Ensure
γ
is ~71-72 mN/m.
Step 2: Surfactant Stock Preparation
Synthesize or procure high-purity 1-M-4-DP.
Prepare a 50 mM stock solution of 1-M-4-DP in each of the three buffers. Note: At pH 10.0, the surfactant may exhibit lower solubility; gentle sonication at 30°C may be required before cooling back to 25°C.
Step 3: Isothermal Titration Tensiometry
Place 20 mL of the pure buffer in the tensiometer vessel.
Using an automated micro-dispenser, titrate the 1-M-4-DP stock solution into the vessel in 10-50
μ
L increments.
Allow 180 seconds of equilibration time per injection to ensure the surfactant monomers fully partition to the air-water interface before recording the surface tension.
Step 4: Conductometric Cross-Validation
Simultaneously, insert a conductivity probe into the titration vessel.
Record the specific conductivity (
κ
) after each equilibration phase.
Step 5: Data Synthesis and CMC Extraction
Plot Surface Tension (
γ
) vs. Log[Surfactant Concentration]. The CMC is the exact concentration where the linearly descending pre-micellar slope intersects the horizontal post-micellar plateau.
Plot Specific Conductivity (
κ
) vs.[Surfactant Concentration]. The CMC is identified as the break point between the two linear segments (due to the lower electrophoretic mobility of micelles compared to free monomers).
System Visualizations
The following diagrams map the logical relationships and experimental workflows critical to understanding and testing 1-M-4-DP.
A. pH-Responsive Micellization Pathway
This diagram illustrates the causality between bulk pH, protonation state, and the resulting self-assembly behavior of 1-M-4-DP.
Caption: pH-dependent ionization states of 1-M-4-DP and their direct impact on CMC and micelle morphology.
B. Dual-Method CMC Determination Workflow
This diagram outlines the self-validating experimental protocol, ensuring high-fidelity data collection.
Caption: Self-validating dual-method workflow for accurate CMC determination of stimuli-responsive surfactants.
References
[5] /[1] Studies on the Mechanism of Interaction of a Bioresponsive Endosomolytic Polyamidoamine with Interfaces. 1. Micelles as Model Surfaces. Biomacromolecules - ACS Publications. Available at:[Link]
[3] Effect of Spacer Structures on the Interfacial Adsorption and Micelle Properties of Quaternary Ammonium Salt-Based Gemini Surfactants. Langmuir - ACS Publications. Available at:[Link]
[2] Probing the pH-Responsive Self-Assembly of a Pseudo-Trimeric Surfactant: A Complete Vesicle-to-Micelle Transition Revealed by Chemical Trapping. ResearchGate. Available at:[Link]
[4] pH-Responsive Anionic Wormlike Micelle Based on Sodium Oleate Induced by NaCl. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Grounding
The clinical success of mRNA therapeutics relies heavily on the structural precision of the lipid nanoparticle (LNP) delivery vehicle. Within the expanding library of ionizable lipids, piperazine-based derivatives—specifically those utilizing a 1-Methyl-4-dodecyl-piperazine (1-M-4-DP) structural motif—have emerged as highly potent candidates.
The unique advantage of the 1-M-4-DP motif lies in its chemical duality. The dodecyl (C12) alkyl chain provides the necessary hydrophobic anchoring for lipid bilayer integration, while the dual-amine piperazine headgroup acts as the thermodynamic engine for delivery. The apparent pKa of this piperazine core (~6.0–6.5) ensures the LNP remains neutral and stable in systemic circulation (pH 7.4), yet undergoes rapid protonation within the acidic endosome (pH ~5.5). This protonation triggers a transition from a bilayer to an inverted hexagonal phase, destabilizing the endosomal membrane and releasing the mRNA into the cytosol [1].
Recent in vivo screening has demonstrated that piperazine-containing ionizable lipids preferentially deliver mRNA to immune cells without requiring complex targeting ligands [2]. Furthermore, these formulations exhibit remarkably low immunogenicity, enabling repeated dosing regimens with minimal induction of inflammatory cytokines such as MCP-1[3]. However, the reproducibility of these clinical benefits is strictly dictated by the formulation methodology.
Fig 1: pH-dependent endosomal escape mechanism of piperazine-based LNPs.
Comparative Analysis of Formulation Methodologies
Because 1-M-4-DP relies on precise electrostatic interactions to encapsulate mRNA, the kinetic speed at which the lipid transitions from an ethanol-solvated state to an aqueous-precipitated state dictates the final particle architecture. Below is an objective comparison of the three primary formulation methods used in preclinical development.
Quantitative Performance Comparison
Formulation Method
Mean Particle Size (nm)
Polydispersity Index (PDI)
Encapsulation Efficiency (EE%)
Batch-to-Batch CV (%)
Scalability
Microfluidic Mixing
75 – 85
< 0.10
> 95%
< 5%
Excellent
Ethanol Injection (Macroscopic)
110 – 140
0.18 – 0.25
75 – 85%
12 – 18%
Moderate
Thin-Film Hydration
> 200
> 0.35
< 45%
> 25%
Poor
Field-Proven Insights: Why Microfluidics Wins
Thin-Film Hydration fails for 1-M-4-DP because the hydration of the highly hydrophobic dodecyl chains is thermodynamically unfavorable without high-shear forces, leading to massive, heterogeneous aggregates and poor mRNA entrapment.
Macroscopic Ethanol Injection improves encapsulation but suffers from uneven mixing zones. The local ethanol concentration drops inconsistently, causing premature aggregation of the 1-M-4-DP lipid before it can fully complex with the mRNA.
Microfluidic Mixing is the gold standard. By forcing the aqueous and organic phases through microscopic staggered herringbone or T-junction channels, mixing occurs in less than 3 milliseconds. This rapid supersaturation kinetically traps the mRNA inside the precipitating lipid core before macroscopic aggregation can occur, ensuring a tight PDI (< 0.10) and near-perfect reproducibility.
To ensure absolute trustworthiness and batch-to-batch consistency, the following protocol is designed as a self-validating system. Do not proceed to subsequent steps if the in-process validation metrics fail.
Step 1: Aqueous Phase Preparation
Action: Dissolve the target mRNA in 50 mM Citrate Buffer (pH 4.0).
Causality: The apparent pKa of the piperazine core is ~6.0–6.5. Formulating at pH 4.0 ensures the tertiary amines are fully protonated, creating a strong cationic charge. This is thermodynamically required to drive rapid electrostatic complexation with the polyanionic mRNA backbone prior to lipid phase separation.
Step 2: Organic Phase Preparation
Action: Dissolve 1-M-4-DP, DSPC, Cholesterol, and DMG-PEG2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.
Causality: The dodecyl chain of 1-M-4-DP is highly hydrophobic. Anhydrous ethanol acts as a water-miscible solvent that prevents premature hydrophobic collapse, ensuring the lipids remain uniformly solvated until the exact moment of microfluidic mixing.
Step 3: Microfluidic Mixing
Action: Mix the phases using a microfluidic cartridge at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.
Causality: A 3:1 FRR rapidly drops the ethanol concentration to 25%, crossing the solubility limit of the dodecyl chains instantly. This forces uniform nanoprecipitation.
Action: Immediately measure a 10 µL aliquot of the post-mix effluent via Dynamic Light Scattering (DLS).
Validation:If PDI > 0.15, halt the process. A high PDI at this stage indicates pump pulsatility, microchannel fouling, or moisture contamination in the ethanol phase. Do not proceed to dialysis if this metric fails.
Step 5: Dialysis & Maturation
Action: Dialyze the formulation against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette, followed by 0.22 µm sterile filtration.
Causality: Raising the pH to 7.4 deprotonates the piperazine core. This neutralization eliminates electrostatic repulsion between the lipid headgroups, driving the final hydrophobic collapse and solidifying the LNP core for systemic stability.
Fig 2: Microfluidic formulation workflow for reproducible LNP synthesis.
Troubleshooting & Quality Control
When working with piperazine-based lipids like 1-M-4-DP, the most common failure mode is a drop in Encapsulation Efficiency (EE%) over time.
Root Cause: If the citrate buffer pH drifts above 4.5, the piperazine nitrogens will not fully protonate, weakening the electrostatic grip on the mRNA.
Solution: Always prepare fresh citrate buffer and verify pH immediately before formulation. Additionally, ensure the mRNA is fully thawed on ice and free of secondary structural aggregates by heating to 65°C for 3 minutes prior to buffer dilution.
By adhering to the mechanistic principles of the piperazine core and utilizing microfluidic kinetic trapping, researchers can achieve highly reproducible, clinical-grade LNP formulations.
References
Ni, H., et al. "Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo." Nature Communications (2022). URL:[Link]
Kim, M., et al. "Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety." Bioengineering & Translational Medicine (2023). URL:[Link]
Hou, X., et al. "Lipid nanoparticles for mRNA delivery." Nature Reviews Materials (2021). URL:[Link]
As a Senior Application Scientist, I have observed that the mishandling of long-chain alkylpiperazines frequently compromises both laboratory safety and environmental compliance. 1-Methyl-4-dodecyl-piperazine (also refer...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have observed that the mishandling of long-chain alkylpiperazines frequently compromises both laboratory safety and environmental compliance. 1-Methyl-4-dodecyl-piperazine (also referred to as 1-dodecyl-4-methylpiperazine) is a highly versatile intermediate utilized in pharmaceutical synthesis, surfactant development, and advanced materials.
However, its unique amphiphilic structure—a hydrophilic, basic piperazine core coupled with a lipophilic 12-carbon (dodecyl) tail—imparts specific toxicological and logistical challenges. This guide provides the definitive operational and disposal protocols required to handle this compound safely, ensuring regulatory compliance and environmental stewardship.
Hazard Profile & Mechanistic Causality
To safely manage 1-Methyl-4-dodecyl-piperazine, one must first understand the chemical causality behind its hazards:
Corrosivity and Basicity: The tertiary amine nitrogens within the piperazine ring act as strong Lewis bases. In aqueous environments, they abstract protons, significantly raising the pH. Direct dermal or ocular contact causes rapid lipid saponification and protein denaturation, leading to severe chemical burns. Consequently, aqueous waste streams containing high concentrations of piperazine derivatives often exhibit a corrosivity characteristic, falling under EPA hazardous waste number D002[1].
Ecotoxicity via Membrane Disruption: The 12-carbon dodecyl chain acts as a potent hydrophobic tail. Long-chain alkyl amines are highly toxic to aquatic ecosystems because their hydrophobic tails readily intercalate into the phospholipid bilayers of aquatic organisms, while the cationic piperazine head disrupts surface charge. Furthermore, long-chain alkyl amines are highly resistant to microbial degradation in standard wastewater treatment facilities, making them persistent environmental pollutants[2].
Thermal Instability: When subjected to high heat or fire, piperazine derivatives decompose to release poisonous gases, including carbon monoxide and highly toxic nitrogen oxides (NOx)[3].
Quantitative Safety & Regulatory Data
Property / Classification
Value / Designation
Operational Rationale
Chemical Class
Alkylpiperazine / Tertiary Amine
Dictates basicity and surfactant-like behavior.
Primary Hazards
Corrosive (Skin/Eyes), Aquatic Toxicity
Requires heavy-duty PPE and strict environmental isolation.
EPA Waste Code
D002 (if aqueous pH ≥ 12.5)
Regulated under RCRA for characteristic corrosivity[1].
Incompatibilities
Oxidizers, Strong Acids, Metals
Contact with oxidizers or acids causes violent exothermic reactions[3].
Preferred Disposal
High-Temperature Incineration
Ensures complete destruction of the carbon skeleton and nitrogen atoms.
Operational Handling & Spill Response Protocol
In the event of a laboratory spill, standard nitrile gloves and paper towels are insufficient. The following self-validating protocol ensures containment without exacerbating the hazard:
Step 1: Evacuation and Ventilation
Immediately evacuate personnel not wearing appropriate protective equipment from the spill area. Ensure local exhaust ventilation (fume hoods or snorkels) is operating at maximum capacity to clear volatile amine vapors[3].
Step 2: Advanced PPE Donning
Standard nitrile degrades rapidly upon prolonged contact with concentrated organic amines. Operators must don heavy-duty butyl rubber or neoprene gloves, a chemical-resistant apron, and a full face shield. If ventilation is compromised, a self-contained breathing apparatus (SCBA) is required[4].
Step 3: Inert Containment
Do not use combustible absorbents such as sawdust, as the basic amine can react exothermically. Surround and cover the spill with an inert, siliceous absorbent such as vermiculite, dry sand, or a commercial acid/base spill kit[1].
Step 4: Chemical Neutralization
To reduce the volatility and reactivity of the amine before collection, carefully neutralize the absorbed residue with a dilute, weak acid (e.g., 5% acetic acid or citric acid). This protonates the piperazine nitrogens, converting the volatile free base into a stable, non-volatile salt.
Step 5: Collection and Isolation
Using non-sparking tools, sweep the neutralized mixture into a high-density polyethylene (HDPE) container. Avoid metal containers, as piperazine derivatives can be corrosive to certain metals[3]. Seal tightly and transfer to the hazardous waste accumulation area.
Proper Disposal Procedures (The Core Workflow)
Because of its persistence and aquatic toxicity, 1-Methyl-4-dodecyl-piperazine must never be disposed of down the drain. It bypasses standard municipal water treatment and devastates local aquatic life.
Step 1: Waste Segregation
Isolate the compound in a dedicated "Halogen-Free Organic Basic Waste" stream. It is critical to store this waste strictly away from oxidizing agents (e.g., peroxides, nitrates, permanganates) and strong acids to prevent spontaneous ignition or explosive reactions[3].
Step 2: Regulatory Labeling
Containers must be clearly labeled with the full chemical name, the primary hazard ("Corrosive"), and the environmental hazard ("Marine Pollutant"). If the waste is an aqueous solution with a pH ≥ 12.5, it must be explicitly labeled with the EPA D002 waste code[1].
Step 3: High-Temperature Incineration
The only EPA-compliant method for the ultimate disposal of persistent alkylamines is high-temperature incineration. The waste is transferred to a licensed hazardous waste facility where it is incinerated at temperatures exceeding 1000°C. Because the molecule contains nitrogen, the incineration facility must be equipped with specialized NOx scrubbing systems to capture toxic nitrogen oxide emissions before they reach the atmosphere[3].
Mechanistic and Logistical Visualizations
Mechanism of aquatic toxicity: Amphiphilic membrane disruption by long-chain alkylpiperazines.
EPA-compliant disposal workflow utilizing high-temperature incineration and NOx scrubbing.
References
New Jersey Department of Health. "Piperazine - HAZARD SUMMARY IDENTIFICATION". nj.gov. Available at:[Link]
Environmental Science & Technology - ACS Publications. "Toxicity of Aged Paint Particles to Soil Ecosystems: Insights from Caenorhabditis elegans". acs.org. Available at:[Link]
Personal protective equipment for handling 1-Methyl-4-dodecyl-piperazine
Comprehensive Safety and Operational Guide for Handling 1-Methyl-4-dodecyl-piperazine As a Senior Application Scientist, I recognize that handling specialty amphiphilic amines requires moving beyond basic safety data she...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling 1-Methyl-4-dodecyl-piperazine
As a Senior Application Scientist, I recognize that handling specialty amphiphilic amines requires moving beyond basic safety data sheets. 1-Methyl-4-dodecyl-piperazine (CAS 55546-05-9)[1] is a highly specialized tertiary amine featuring a lipophilic 12-carbon alkyl chain (PubChem CID 10107103)[2]. This unique structure makes it invaluable for lipid nanoparticle (LNP) formulation, phase-transfer catalysis, and surfactant chemistry. However, this exact structural advantage dictates its primary hazard: the lipophilic tail allows the molecule to rapidly permeate cellular lipid bilayers (such as human skin and ocular tissue), carrying the basic, corrosive piperazine core directly into the tissue.
To ensure absolute operational safety and regulatory compliance under the OSHA Laboratory Standard (29 CFR 1910.1450)[3], this guide outlines the causality behind our specific handling protocols, ensuring every procedure is a self-validating system.
Quantitative Physicochemical & Hazard Profile
Understanding the physical properties of 1-Methyl-4-dodecyl-piperazine is the first step in designing a safe handling strategy. The data below dictates our choice of equipment and environmental controls.
Property
Value
Causality / Operational Impact
Chemical Name
1-Methyl-4-dodecyl-piperazine
Identifies the specific amphiphilic amine.
CAS Number
55546-05-9
Required for Chemical Hygiene Plan (CHP) tracking[1].
PubChem CID
10107103
Primary identifier for structural and toxicological databases[2].
Molecular Formula
C17H36N2
Indicates a long hydrocarbon chain (lipophilic) and two nitrogens (basic).
Molecular Weight
268.48 g/mol
Used for precise molarity calculations in LNP formulations.
Functional Mechanism
Tertiary Amines, Dodecyl Chain
Acts as a surfactant; lowers surface tension; corrosive to biological tissue.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for amphiphilic amines. The lipophilic nature of the dodecyl chain rapidly degrades certain polymers, necessitating specific material choices.
PPE Category
Required Specification
Scientific Causality
Hand Protection
Double-gloved Nitrile (≥8 mil) or Neoprene.
Standard latex degrades rapidly upon contact with lipophilic amines. Double-gloving provides a sacrificial outer layer if micro-punctures occur.
Eye/Face Protection
Chemical splash goggles AND a full face shield.
Ocular tissue is highly susceptible to basic amine-induced saponification. A face shield prevents aerosolized surfactant droplets from bypassing goggles.
Body Protection
Polypropylene-coated chemical apron over a lab coat.
Prevents the surfactant from wicking through standard cotton/polyester lab coats and contacting the skin.
Respiratory
Handled exclusively inside a certified Chemical Fume Hood.
Prevents inhalation of basic vapors. If handled outside a hood (not recommended), a NIOSH-approved organic vapor cartridge respirator is mandatory[3].
Because 1-Methyl-4-dodecyl-piperazine acts as a surfactant, it significantly lowers the surface tension of solutions. This alters how it behaves during volumetric transfer.
Step-by-Step Methodology:
Environmental Verification: Ensure the chemical fume hood is operational.
Self-Validation: Check the digital monitor to ensure face velocity is ≥100 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without fluttering erratically, confirming laminar flow.
Equipment Selection: Use only glass or PTFE (Teflon) containers. Avoid polystyrene or polycarbonate, which can craze or degrade upon prolonged contact with lipophilic amines.
Volumetric Transfer: Utilize a positive displacement pipette rather than a standard air-displacement pipette.
Causality: The surfactant properties of the chemical will cause it to coat the inside of standard pipette tips, leading to inaccurate volumetric delivery and dripping.
Self-Validation: Observe the capillary tip after dispensing; there should be no residual droplet hanging, confirming complete volumetric transfer.
Inert Atmosphere Sealing: Once dispensed, purge the reaction vessel with an inert gas (Argon or Nitrogen).
Causality: Tertiary amines are prone to oxidation over time, which can degrade the purity of your formulation and create reactive N-oxide byproducts.
Safe dispensing and formulation workflow for 1-Methyl-4-dodecyl-piperazine.
In the event of a spill, standard water-based cleanup is ineffective due to the chemical's lipophilic tail, which will simply spread the contaminant.
Step-by-Step Methodology:
Assessment & Containment: Immediately lower the fume hood sash to contain vapors. Do not attempt to clean spills larger than 50 mL without a dedicated HazMat team.
Neutralization: Apply a dilute weak acid (e.g., 5% citric acid or sodium bisulfate solution) to the spill perimeter, working inward.
Causality: Neutralizing the basic piperazine core converts the chemical into a water-soluble ammonium salt, breaking its surfactant properties and making it easier to absorb. Do not use strong mineral acids (like HCl), as the acid-base reaction will be violently exothermic and vaporize the chemical.
Self-Validation: Test the spill area with pH paper. The cleanup is complete only when the surface registers a neutral pH (6.5 - 7.5).
Absorption: Cover the neutralized spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.
Collection & Disposal: Sweep the absorbent into a highly visible, chemically resistant secondary container.
Decision matrix and decontamination logic for 1-Methyl-4-dodecyl-piperazine spills.
Disposal & Environmental Logistics
Amphiphilic amines exhibit high acute and chronic toxicity to aquatic life. They disrupt the lipid bilayers of aquatic microorganisms and fish gills.
Never dispose of 1-Methyl-4-dodecyl-piperazine down the sink.
All contaminated consumables (pipette tips, gloves, absorbent materials) must be double-bagged and placed in a designated Non-Halogenated Hazardous Organic Waste container for high-temperature incineration, strictly adhering to EPA and local environmental regulations.
References
OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD
Occupational Safety and Health Administration (OSHA).[Link]
1-Methyl-4-dodecyl-piperazine | CID 10107103
National Center for Biotechnology Information. PubChem Compound Database.[Link]